Z-Gly-Pro
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKZKYDJMGJDC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292362 | |
| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160-54-9 | |
| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Gly-Pro: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Carbobenzoxy-glycyl-L-proline (Z-Gly-Pro-OH) is a synthetic dipeptide derivative that plays a pivotal role in the fields of biochemistry and pharmaceutical development. As a fundamental building block in peptide synthesis, its unique structural properties, conferred by the N-terminal carbobenzoxy (Z) protecting group, facilitate the controlled assembly of complex peptide chains. Beyond its utility in synthesis, this compound and its deprotected counterpart, Gly-Pro, are instrumental in studying the activity of prolyl-specific peptidases and are implicated in various signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical structure, synthesis protocols, and its role as a substrate for prolyl endopeptidases. Furthermore, it delves into the biological activities of its core dipeptide, Gly-Pro, and its involvement in significant signaling cascades relevant to fibrotic diseases and cellular growth.
Introduction
This compound-OH is a dipeptide composed of glycine and L-proline, with the amino group of glycine protected by a carbobenzoxy (Z) group.[1][2] This protection is crucial in peptide synthesis, preventing unwanted side reactions of the N-terminus of glycine during the formation of a peptide bond with the amino group of proline.[3] The resulting this compound-OH is a stable, crystalline solid widely used as a precursor in the synthesis of more complex peptides.[1]
The scientific interest in this compound extends to its utility as a substrate for a class of enzymes known as prolyl endopeptidases (PEPs) or prolyl oligopeptidases.[4][5] These enzymes are serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues.[4] The enzymatic cleavage of this compound and its derivatives is a key reaction in various biochemical assays designed to measure the activity of these enzymes.
Furthermore, the dipeptide Gly-Pro, which is the product of the enzymatic cleavage of this compound, has been shown to possess significant biological activity. Recent studies have highlighted its role in modulating key signaling pathways, such as the TGF-β1-ATF4-Serine/Glycine biosynthesis pathway, which is implicated in fibrosis.[6][7] This suggests that this compound can be a useful tool not only for studying enzyme kinetics but also for investigating cellular signaling processes.
Chemical Structure and Properties
This compound-OH is characterized by the presence of a glycine residue linked to a proline residue via a peptide bond. The N-terminus of the glycine is protected by a carbobenzoxy group, and the C-terminus of the proline is a free carboxylic acid.
Chemical Identifiers:
-
IUPAC Name: (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid[2]
-
Synonyms: Z-L-glycyl-L-proline, N-Carbobenzoxyglycyl-L-proline, Cbthis compound-OH[2][8]
-
SMILES: C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O
-
InChI: InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1[2]
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | White crystalline solid | [1] |
| Melting Point | 155-158 °C | [1] |
| Optical Rotation | [α]²⁰_D = -66 ± 2° (c=2 in Ethanol) | [3] |
Experimental Protocols
Synthesis of this compound-OH
The synthesis of this compound-OH is typically achieved through the coupling of Z-glycine and L-proline. A common method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable organic solvent.
Materials:
-
Z-Glycine
-
L-Proline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Proline solution preparation: Dissolve L-proline in an aqueous solution of sodium bicarbonate.
-
Coupling agent activation: In a separate flask, dissolve Z-glycine and HOBt in ethyl acetate. Cool the solution to 0°C.
-
Coupling reaction: Add a solution of DCC in DCM dropwise to the Z-glycine solution. Stir the mixture at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Addition of proline: Add the proline solution to the reaction mixture and stir overnight at room temperature.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the organic layer sequentially with 1M HCl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Enzymatic Cleavage Assay of a this compound Derivative
The activity of prolyl endopeptidase can be monitored using a fluorogenic substrate such as this compound-AMC (7-amino-4-methylcoumarin). The cleavage of the amide bond between proline and AMC by the enzyme releases the highly fluorescent AMC molecule.
Materials:
-
This compound-AMC
-
Prolyl endopeptidase (PEP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Fluorometer
Procedure:
-
Substrate preparation: Prepare a stock solution of this compound-AMC in DMSO. Dilute the stock solution to the desired final concentration in the assay buffer.
-
Enzyme preparation: Prepare a solution of PEP in the assay buffer.
-
Reaction initiation: In a microplate well, add the this compound-AMC solution. Initiate the reaction by adding the PEP solution.
-
Fluorescence measurement: Immediately place the microplate in a fluorometer and measure the increase in fluorescence intensity over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]
-
Data analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.
Biological Activity and Signaling Pathways
While this compound-OH is primarily a synthetic intermediate and an enzymatic substrate, its cleavage product, the dipeptide Gly-Pro, exhibits significant biological activities.
Role in Fibrosis Regulation
Recent research has demonstrated that the dipeptide Gly-Pro can potently inhibit fibrosis by modulating the TGF-β1 signaling pathway.[6][7] Transforming growth factor-beta 1 (TGF-β1) is a key cytokine in the pathogenesis of fibrosis. It promotes the synthesis of extracellular matrix proteins, such as collagen. Gly-Pro has been shown to suppress TGF-β1-induced collagen production by inhibiting the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β1 signaling.[6][7] Furthermore, Gly-Pro reduces the expression of Activating Transcription Factor 4 (ATF4), a transcription factor that is upregulated by TGF-β1 and is involved in the serine/glycine biosynthesis pathway, which provides the necessary precursors for collagen synthesis.[6][7]
Caption: Gly-Pro mediated inhibition of the TGF-β1 signaling pathway.
Activation of the JAK2/STAT5 Pathway
The isomeric dipeptide, Pro-Gly, has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in liver cells and in mice.[9] This effect is mediated through the activation of the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway.[9] Pro-Gly appears to interact with the peptide transporter PepT1, leading to the phosphorylation and activation of JAK2.[9] Activated JAK2 then phosphorylates STAT5, which dimerizes, translocates to the nucleus, and stimulates the transcription of the IGF-1 gene.[9]
Caption: Pro-Gly induced activation of the JAK2/STAT5 signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its biologically active derivatives.
| Compound | Parameter | Value | Enzyme/System | Reference |
| This compound-OH | Melting Point | 155-158 °C | - | [1] |
| This compound-OH | Optical Rotation [α]²⁰_D | -66 ± 2° | - | [3] |
| Gly-Pro-Glu | IC₅₀ | 14.7 µM | NMDA Receptor | [10] |
Conclusion
This compound-OH is a cornerstone molecule in peptide chemistry, enabling the synthesis of complex peptides with high fidelity. Its utility extends into biochemical research as a substrate for prolyl endopeptidases, facilitating the study of these important enzymes. Moreover, the biological activities of its cleavage product, Gly-Pro, and the related dipeptide, Pro-Gly, in modulating critical signaling pathways, underscore the broader significance of this simple dipeptide scaffold. The ongoing research into the roles of glyprolines in cellular processes opens up new avenues for the development of novel therapeutic agents for a range of diseases, from fibrosis to metabolic disorders. This technical guide provides a solid foundation for researchers and drug development professionals working with this compound and related compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (Benzyloxycarbonyl)glycyl-L-proline | C15H18N2O5 | CID 439540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The Dipeptide Gly-Pro (GP), Derived from Hibiscus sabdariffa, Exhibits Potent Antifibrotic Effects by Regulating the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
Z-Gly-Pro as a Protease Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Z-Gly-Pro, and its derivatives, serve as invaluable tools in the study of a specific class of proteases that exhibit post-proline cleaving activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a protease substrate, with a focus on its interaction with key enzymes such as Prolyl Endopeptidase (PEP), Dipeptidyl Peptidase IV (DPP-IV), and Fibroblast Activation Protein (FAP). This document details the underlying biochemical principles, presents quantitative kinetic data, outlines experimental protocols for protease activity assays, and visualizes the associated enzymatic mechanisms and workflows.
Core Principles of this compound as a Protease Substrate
This compound is a synthetic dipeptide derivative that acts as a substrate for proteases that recognize and cleave peptide bonds at the C-terminal side of a proline residue. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its specificity and prevents unwanted degradation by other proteases.
The utility of this compound in research and drug discovery lies in its modification with chromogenic or fluorogenic reporter groups. The most common derivatives are this compound-pNA (para-nitroanilide) and this compound-AMC (7-amino-4-methylcoumarin).
Mechanism of Action:
In its intact form, the this compound-reporter molecule is colorless or non-fluorescent. Upon enzymatic cleavage of the amide bond between the proline residue and the reporter group by a specific protease, the reporter molecule is released.[1] This release leads to a measurable change in the optical properties of the solution:
-
This compound-pNA: The release of p-nitroaniline (pNA) results in a yellow color, which can be quantified by measuring the absorbance at a wavelength of 405-410 nm.[1][2]
-
This compound-AMC: The release of 7-amino-4-methylcoumarin (AMC) generates a fluorescent signal, typically measured at an excitation wavelength of 380 nm and an emission wavelength of 465 nm.[3]
The rate of the reporter molecule's release is directly proportional to the enzymatic activity of the protease under investigation.[1] This principle forms the basis of sensitive and continuous assays for quantifying protease activity.
Target Enzymes
This compound and its derivatives are primarily used to study the activity of several proline-specific serine proteases:
-
Prolyl Endopeptidase (PEP) , also known as prolyl oligopeptidase (POP), is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (less than 30 amino acids).[1] Its involvement in the metabolism of neuropeptides and peptide hormones has implicated it in neurological disorders, making it a target for the development of cognitive enhancers.[1][4]
-
Dipeptidyl Peptidase IV (DPP-IV) is a transmembrane glycoprotein that cleaves X-Proline dipeptides from the N-terminus of polypeptides.[2] It plays a crucial role in glucose metabolism by inactivating incretins, making it a key target for type 2 diabetes therapies.[5][6]
-
Fibroblast Activation Protein (FAP) is a serine protease that is selectively expressed on reactive stromal fibroblasts in epithelial cancers and sites of tissue remodeling.[7][8] Its dual dipeptidyl peptidase and endopeptidase activities make it a target for cancer diagnosis and therapy.[9][10] FAP demonstrates a strict specificity for cleaving after a Gly-Pro motif.[9][11]
Quantitative Data: Kinetic Parameters
The interaction between this compound derivatives and their target proteases can be quantified by determining key kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Prolyl Endopeptidase (PEP) | This compound-pNA | 31-500 | - | - | [12] |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | - | - | - | [5] |
| Fibroblast Activation Protein (FAP) | This compound-AMC | 54 | - | - | [13] |
Note: Comprehensive kinetic data for all enzyme-substrate combinations is not consistently available in the literature. The provided data represents reported values and may vary depending on experimental conditions.
Experimental Protocols
The following are generalized protocols for chromogenic and fluorogenic assays using this compound derivatives. Researchers should optimize these protocols for their specific experimental conditions.
Chromogenic Assay for Protease Activity using this compound-pNA
This protocol is suitable for measuring the activity of PEP and DPP-IV.
Materials:
-
Purified enzyme (PEP or DPP-IV)
-
This compound-pNA substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound-pNA in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to the desired final concentrations.
-
Prepare a solution of the purified enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add a defined volume of Assay Buffer to each well of the 96-well microplate.
-
For inhibitor studies, add the inhibitor solution to the test wells and an equivalent volume of solvent to the control wells.
-
Add the enzyme solution to all wells except the blank wells (add Assay Buffer instead).
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiate Reaction:
-
Add the this compound-pNA working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Fluorogenic Assay for Protease Activity using this compound-AMC
This protocol is particularly useful for measuring the activity of FAP.
Materials:
-
Purified FAP enzyme
-
This compound-AMC substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.8, containing NaCl and a non-ionic detergent like Brij-35)[14]
-
96-well black microplate (to minimize background fluorescence)
-
Fluorometric microplate reader (Ex: ~380 nm, Em: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound-AMC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer.
-
Prepare a solution of the purified FAP enzyme in Assay Buffer.
-
-
Assay Setup:
-
Follow the same setup procedure as the chromogenic assay, using a black microplate.
-
-
Initiate Reaction:
-
Add the this compound-AMC working solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time curve.
-
Perform kinetic analysis as described for the chromogenic assay.
-
Visualizations
Signaling Pathway and Mechanism
Caption: Enzymatic cleavage of this compound-Reporter by a proline-specific protease.
Experimental Workflow
Caption: A typical workflow for a protease activity assay using this compound substrates.
Logical Relationship of Enzyme Specificity
Caption: Specificity of key proteases that cleave this compound or similar substrates.
Applications in Research and Drug Development
The use of this compound substrates is integral to several areas of research and pharmaceutical development:
-
Enzyme Characterization: Determining the kinetic parameters of novel proteases or variants.
-
High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify potential inhibitors of target proteases.[1]
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency and selectivity of newly synthesized inhibitor analogs.[2]
-
Drug Discovery: this compound based assays are fundamental in the development of inhibitors for PEP, DPP-IV, and FAP, which are therapeutic targets for a range of diseases including Alzheimer's disease, type 2 diabetes, and cancer.[4][7][15]
Conclusion
This compound and its chromogenic and fluorogenic derivatives are versatile and indispensable tools for the study of proline-specific proteases. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize these substrates in their work. The continued application of these assays will undoubtedly contribute to a deeper understanding of the roles of these enzymes in health and disease, and facilitate the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plant phenolics as prolyl endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AID 736685 - Inhibition of human FAP using this compound-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fibroblast Activation Protein Targeting Probe with Gly-Pro Sequence for PET of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
The Synthesis and Purification of Z-Gly-Pro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the dipeptide Z-Gly-Pro (N-Benzyloxycarbonyl-Glycyl-Proline). The methodologies detailed herein are foundational for researchers engaged in peptide chemistry, drug discovery, and development, where the controlled synthesis of peptide fragments is paramount. This document outlines common synthetic routes, purification strategies, and analytical characterization, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of N-benzyloxycarbonyl-glycine (Z-Gly) and L-proline. The proline carboxyl group is often protected, for instance as a methyl or ethyl ester, to prevent self-coupling of the amino acid, followed by a final deprotection step. The formation of the peptide bond is facilitated by a coupling reagent. This section explores three common methods: the carbodiimide method (using DCC or EDC), and the mixed anhydride method.
Carbodiimide-Mediated Synthesis
Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used reagents for peptide bond formation. The reaction proceeds through the activation of the carboxylic acid of Z-Gly, which is then susceptible to nucleophilic attack by the amino group of proline. The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve coupling efficiency by forming an active ester intermediate.
Mixed Anhydride Method
The mixed anhydride method is another effective strategy for peptide bond formation. In this approach, Z-Gly is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM) to form a mixed anhydride. This activated intermediate then readily reacts with the proline ester.
Table 1: Comparison of Coupling Reagents for this compound Synthesis
| Coupling Reagent | Additive | Typical Solvent(s) | Typical Reaction Time | Typical Yield Range (%) | Purity (after work-up) |
| DCC | HOBt | Dichloromethane (DCM), Tetrahydrofuran (THF) | 12-24 hours | 85-95% | Good |
| EDC | HOBt | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 12-24 hours | 80-90% | Good to Excellent |
| Isobutyl Chloroformate | NMM | Tetrahydrofuran (THF) | 1-2 hours | 80-90% | Good |
Note: Yields and purity are dependent on reaction scale, purity of starting materials, and precise reaction conditions. The data presented is a general representation based on literature for similar dipeptide syntheses.
Experimental Protocols
Synthesis of this compound-OMe via DCC/HOBt Coupling
Materials:
-
Z-Glycine (Z-Gly-OH)
-
L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Saturated aqueous NaCl (brine)
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve L-Proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add TEA or DIEA (1.0 eq) dropwise to neutralize the salt. Stir for 20 minutes.
-
In a separate flask, dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
To the Z-Gly-OH solution, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the neutralized proline methyl ester solution from step 2 to the activated Z-Gly-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound-OMe.
Saponification of this compound-OMe to this compound
Materials:
-
Crude this compound-OMe
-
Methanol or Tetrahydrofuran/Water mixture
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the crude this compound-OMe in methanol or a THF/water mixture.
-
Add 1 M NaOH (1.1 eq) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield crude this compound.
Purification of this compound
The crude this compound peptide typically requires purification to remove unreacted starting materials, byproducts, and any side-products. Common purification techniques include recrystallization, silica gel column chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC).
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical for successful purification.
Table 2: Suggested Solvent Systems for Recrystallization of this compound
| Solvent System | Rationale |
| Ethyl acetate/Hexane | This compound is soluble in hot ethyl acetate and insoluble in hexane. Adding hexane to a hot, concentrated ethyl acetate solution induces crystallization upon cooling. |
| Methanol/Water | The peptide is soluble in methanol, and its solubility decreases with the addition of water. |
| Acetone/Water | Similar to the methanol/water system, acetone is a good solvent, and water acts as an anti-solvent. |
Silica Gel Column Chromatography
For more challenging separations, silica gel column chromatography is a powerful technique.
Table 3: Typical Conditions for Silica Gel Column Chromatography of this compound
| Parameter | Condition |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Methanol in Dichloromethane (e.g., 0-10% MeOH in DCM) or Ethyl acetate/Hexane with a small percentage of acetic acid (e.g., 1%) to improve peak shape. |
| Monitoring | Thin Layer Chromatography (TLC) with a similar mobile phase system. Visualization can be achieved using UV light (254 nm) and/or staining with ninhydrin (for free amines if deprotection occurs) or potassium permanganate. |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers the highest resolution for peptide purification. It is particularly useful for obtaining highly pure material for biological assays or as an analytical tool to assess purity.
Table 4: General Protocol for Preparative RP-HPLC of this compound
| Parameter | Condition |
| Column | C18 silica column (preparative scale) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient from low %B to high %B over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient should be determined analytically first. |
| Detection | UV at 214 nm and 254 nm |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
Table 5: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | Signals corresponding to the benzylic protons of the Z-group (~5.1 ppm, singlet), aromatic protons (~7.3 ppm, multiplet), glycine α-protons (~3.8-4.0 ppm, doublet), and proline ring protons (various shifts between ~1.8 and 4.4 ppm). The exact chemical shifts will be solvent-dependent. |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Resonances for the carbonyl carbons of the peptide bond and the Z-group (~170-175 ppm), aromatic carbons (~127-136 ppm), and aliphatic carbons of the glycine and proline residues. |
| Mass Spectrometry (ESI-MS) | Expected m/z for [M+H]⁺: C₁₅H₁₈N₂O₅ + H⁺ = 307.13. Also, adducts with sodium ([M+Na]⁺: 329.11) or potassium ([M+K]⁺: 345.10) may be observed. |
| Melting Point | A sharp melting point indicates high purity. The literature value for the related Gly-Pro is around 155-158 °C; the Z-protected dipeptide will have a different melting point.[1] |
| Purity by Analytical HPLC | A single major peak with a purity of >95% is typically desired for most research applications. |
Visualized Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the synthesis of this compound.
References
The Versatility of Z-Gly-Pro Derivatives in Enzymatic Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the application of Z-Gly-Pro-based substrates, such as this compound-7-amido-4-methylcoumarin (this compound-AMC) and this compound-p-nitroanilide (this compound-pNA), in enzymatic assays. These synthetic peptides are instrumental in the characterization and inhibition studies of a specific class of serine proteases, primarily Prolyl Endopeptidase (PREP), Dipeptidyl Peptidase IV (DPP4), and Fibroblast Activation Protein (FAP). This document delves into the core principles of these assays, presents quantitative data in a structured format, offers detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Principles of this compound-Based Assays
This compound derivatives serve as substrates for proteases that recognize and cleave the peptide bond C-terminal to a proline residue. The utility of these substrates lies in the reporter molecules attached to the proline, which are released upon enzymatic cleavage, leading to a detectable signal.
This compound-AMC (Fluorogenic Assay): This substrate is composed of a this compound dipeptide linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Enzymatic cleavage liberates free AMC, which is highly fluorescent and can be quantified by measuring the increase in fluorescence intensity over time.[1][2] This assay is known for its high sensitivity.
This compound-pNA (Colorimetric Assay): This substrate consists of a this compound dipeptide linked to a chromogenic p-nitroanilide (pNA) group. The intact substrate is colorless. Upon enzymatic cleavage of the Pro-pNA bond, p-nitroanilide is released, which has a distinct yellow color and can be quantified by measuring the absorbance of light at 405-410 nm.[3][4] This method is robust and straightforward, making it suitable for high-throughput screening.
Target Enzymes and Their Significance
This compound derivatives are key tools for studying several enzymes with significant physiological and pathological roles.
-
Prolyl Endopeptidase (PREP) , also known as prolyl oligopeptidase (POP), is a serine protease involved in the metabolism of proline-containing neuropeptides and peptide hormones.[1][5] Its dysregulation has been implicated in neurological disorders, making it a target for therapeutic intervention.[6]
-
Dipeptidyl Peptidase IV (DPP4) , also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[7][8] DPP4 inhibitors are a major class of drugs for the treatment of type 2 diabetes.[7]
-
Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on reactive stromal fibroblasts in epithelial cancers and sites of tissue remodeling.[1] Its restricted expression pattern makes it an attractive target for cancer therapy and diagnostics.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data for the enzymatic assays using this compound derivatives. Note that these values can vary depending on the specific experimental conditions.
Table 1: Kinetic Parameters of Target Enzymes with this compound-AMC
| Enzyme | Source | K_m_ (µM) | V_max_ (relative units) | Optimal pH |
| Prolyl Endopeptidase (ZIP) | Bovine Serum | 54 | Not Reported | 7.4 - 8.0 |
| Dipeptidyl Peptidase IV | Human Recombinant | 17.4 | Not Reported | 8.0 |
| Fibroblast Activation Protein | Human Recombinant | Not Reported | >1800 pmol/min/µg | 7.5 |
Table 2: Kinetic Parameters of Target Enzymes with this compound-pNA
| Enzyme | Source | K_m_ (µM) | V_max_ (relative units) | Optimal pH |
| Prolyl Endopeptidase | Aspergillus niger | Not Reported | Not Reported | 4.0[10] |
| Dipeptidyl Peptidase IV | Not Specified | Not Reported | Not Reported | 7.2[11] |
Table 3: IC_50_ Values of Inhibitors for Target Enzymes
| Enzyme | Substrate | Inhibitor | IC_50_ (nM) |
| Prolyl Endopeptidase | This compound-AMC | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivatives | 0.079 - 11.8[12] |
| Dipeptidyl Peptidase IV | Gly-Pro-AMC | Cyanidin 3-O-glucoside | 81,050[7] |
| Dipeptidyl Peptidase IV | Gly-Pro-AMC | Isavuconazonium | 6,600[13] |
| Fibroblast Activation Protein | Suc-Gly-Pro-AMC | natGa-SB02055 | 0.41[14] |
| Fibroblast Activation Protein | Suc-Gly-Pro-AMC | natGa-SB04028 | 13.9[14] |
| Fibroblast Activation Protein | Suc-Gly-Pro-AMC | natGa-PNT6555 | 78.1[14] |
| Fibroblast Activation Protein | This compound-AMC | N-(Pyridine-4-carbonyl)-d-Ala-boroPro | 36[15] |
Experimental Protocols
General Reagent Preparation
-
Assay Buffer: The optimal buffer will vary depending on the enzyme.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound-AMC or this compound-pNA in DMSO. Store at -20°C, protected from light.
-
Enzyme Solution: Reconstitute the purified enzyme in the appropriate assay buffer to a desired stock concentration. The final concentration in the assay should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Stock Solution: Dissolve inhibitors in DMSO to a high concentration (e.g., 10-100 mM) and make serial dilutions in DMSO.
This compound-AMC Fluorogenic Assay Protocol (96-well plate format)
-
Prepare Reagents: Dilute the enzyme and substrate to their working concentrations in the assay buffer. The final substrate concentration is typically in the range of 50-266 µM.[1][2]
-
Plate Setup: Add 10 µL of test compounds or control inhibitor to the wells of a black, flat-bottom 96-well plate. For enzyme activity measurement without inhibitors, add 10 µL of DMSO.
-
Enzyme Addition: Add 80 µL of the diluted enzyme solution to each well, except for the blank wells (add 80 µL of assay buffer to the blank wells).
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow for compound-enzyme interaction.[1]
-
Initiate Reaction: Start the reaction by adding 10 µL of the this compound-AMC substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to the optimal temperature. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity, V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, calculate the percentage of inhibition relative to the control (DMSO) and determine the IC_50_ value by fitting the data to a dose-response curve.
-
This compound-pNA Colorimetric Assay Protocol (96-well plate format)
-
Prepare Reagents: Dilute the enzyme and substrate to their working concentrations in the assay buffer.
-
Plate Setup: Add 10 µL of test compounds or control inhibitor to the wells of a clear, flat-bottom 96-well plate. For enzyme activity measurement without inhibitors, add 10 µL of DMSO.
-
Enzyme Addition: Add 80 µL of the diluted enzyme solution to each well, except for the blank wells (add 80 µL of assay buffer to the blank wells).
-
Pre-incubation: Pre-incubate the plate for 5-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate Reaction: Start the reaction by adding 10 µL of the this compound-pNA substrate solution to all wells.
-
Absorbance Measurement:
-
Kinetic Assay: Immediately place the plate in a microplate reader pre-heated to the optimal temperature and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.[3]
-
Endpoint Assay: After a fixed incubation time (e.g., 15-30 minutes), stop the reaction by adding a termination solution (e.g., 1 M Acetate buffer, pH 4.0).[3] Then, measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
For the kinetic assay, calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
For the endpoint assay, subtract the blank absorbance from all readings.
-
For inhibitor screening, calculate the percentage of inhibition and determine the IC_50_ value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Dipeptidyl-peptidase IV/CD26 on T cells: analysis of an alternative T-cell activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 5. Prolyl endopeptidase remodels macrophage function as a novel transcriptional coregulator and inhibits fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD26/Dipeptidyl Peptidase IV and Its Multiple Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Z-Gly-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-glycyl-L-proline, commonly abbreviated as Z-Gly-Pro, is a dipeptide derivative that plays a significant role in biochemical research and pharmaceutical development. Its structure, comprising a benzyloxycarbonyl (Z) protecting group attached to a glycine residue, which is in turn linked to a proline residue, confers unique properties that make it a valuable tool in various scientific applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its involvement in cellular signaling pathways.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound (in its hydroxyl form, this compound-OH) are summarized below. These properties are crucial for its handling, application in experimental settings, and for the development of derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₂O₅ | [1][2][3][4] |
| Molecular Weight | 306.31 g/mol | [1][2][3] |
| CAS Number | 1160-54-9 | [1][3][4] |
| Appearance | White or light yellow powder | [3] |
| Melting Point | Not explicitly available | |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and ethanol. | [5] |
| Optical Rotation | [α]²⁰D = -66 ± 2° (c=2% in Absolute Ethanol) | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below is a summary of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyloxycarbonyl group, the methylene protons of the glycine and benzyl groups, and the protons of the proline ring are expected. |
| ¹³C NMR | Resonances for the carbonyl carbons, the aromatic carbons of the protecting group, and the aliphatic carbons of the glycine and proline residues are anticipated. |
Note: Specific spectral data can be found in databases such as PubChem and SpectraBase. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
| Technique | Expected Ion Peaks (m/z) |
| Electrospray Ionization (ESI-MS) | The protonated molecule [M+H]⁺ at approximately 307.13 and/or the deprotonated molecule [M-H]⁻ at approximately 305.12 are expected. |
| Fragmentation Pattern | Fragmentation would likely involve the loss of the benzyloxycarbonyl group and cleavage of the peptide bond. |
Experimental Protocols
General Protocol for the Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general method for dipeptide synthesis using a carbodiimide coupling agent is described below. This is a standard and widely applicable method in peptide chemistry.
Materials:
-
N-Cbz-glycine (Z-Gly-OH)
-
L-proline methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Deprotection of Proline: If starting with a protected proline, deprotect the carboxyl group. For proline methyl ester hydrochloride, the free base can be generated by treatment with a base like TEA or DIPEA.
-
Coupling Reaction:
-
Dissolve Z-Gly-OH and HOBt in an appropriate solvent (e.g., DCM or DMF).
-
Add the proline methyl ester to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the coupling agent (DCC or DIC) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the protected dipeptide, this compound-OMe.
-
-
Saponification (to obtain this compound-OH):
-
Dissolve the purified this compound-OMe in a mixture of methanol and water.
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound-OH.
-
Enzyme Activity Assay using this compound Derivatives
This compound derivatives, such as this compound-pNA (p-nitroanilide) and this compound-AMC (7-amino-4-methylcoumarin), are commonly used as chromogenic and fluorogenic substrates, respectively, to measure the activity of enzymes like prolyl endopeptidase (PREP).[5][6][7]
Materials:
-
This compound-pNA or this compound-AMC
-
Enzyme solution (e.g., purified prolyl endopeptidase or cell lysate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Substrate Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in the assay buffer.
-
Enzyme Reaction:
-
Pipette the enzyme solution into the wells of a microplate.
-
Add the substrate solution to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
-
Detection:
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance/fluorescence versus time plot. Enzyme activity can be expressed in units such as µmol of product formed per minute.
Signaling Pathway Involvement
This compound is a well-established substrate for prolyl endopeptidase (PREP), a serine protease that plays a crucial role in regulating the levels of various peptide hormones and neuropeptides.[9][10][11] By cleaving peptide bonds on the C-terminal side of proline residues, PREP is involved in the maturation and degradation of signaling molecules.[9][11]
Prolyl Endopeptidase (PREP) Signaling Cascade
The following diagram illustrates the central role of PREP in processing signaling peptides, which in turn can influence a variety of downstream cellular responses.
Caption: Prolyl Endopeptidase (PREP) modulates signaling by processing peptide hormones and neuropeptides.
Experimental Workflow for Investigating PREP Activity
The workflow for studying the effect of compounds on PREP activity using a this compound-based substrate is depicted below.
Caption: Workflow for assessing the impact of test compounds on prolyl endopeptidase (PREP) activity.
Conclusion
This compound is a dipeptide derivative with well-defined physical and chemical properties that make it an indispensable tool in the study of proteases, particularly prolyl endopeptidase. Its utility as a synthetic building block and as a substrate in enzyme assays underscores its importance in drug discovery and biochemical research. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound. Further investigation into its potential roles in other cellular processes will undoubtedly continue to expand its applications in the life sciences.
References
- 1. Carbobenzoxyglycyl-L-proline | C15H18N2O5 | CID 70877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Benzyloxycarbonyl)glycyl-L-proline | C15H18N2O5 | CID 439540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
The Role of Z-Gly-Pro in the Characterization of Prolyl Endopeptidases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of the dipeptide Z-Gly-Pro and its derivatives in the study of prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs). Prolyl endopeptidases are serine proteases that cleave peptide bonds on the C-terminal side of proline residues and are implicated in a range of physiological processes, including the maturation and degradation of neuropeptides and peptide hormones.[1][2][3] This makes them significant targets for drug discovery in neurology, oncology, and immunology.
The synthetic substrates, this compound-p-nitroanilide (this compound-pNA) and this compound-7-amido-4-methylcoumarin (this compound-AMC), are indispensable tools for the characterization of PEP activity.[4][5][6] Their ability to produce a quantifiable colorimetric or fluorometric signal upon cleavage provides a robust method for enzyme activity assays, inhibitor screening, and kinetic analysis.[5][7] This guide will detail the experimental protocols for utilizing these substrates, present key quantitative data for comparative analysis, and illustrate the associated biochemical pathways and experimental workflows.
Core Principles of this compound-Based Assays
The fundamental principle behind the use of this compound derivatives lies in the specific recognition and cleavage of the Pro-reporter molecule bond by prolyl endopeptidases.
-
This compound-pNA (Chromogenic Substrate): This substrate is composed of the dipeptide Gly-Pro, with a p-nitroanilide (pNA) group attached to the proline residue.[4] The N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group. In its intact form, this compound-pNA is colorless.[4] Upon enzymatic cleavage by a prolyl endopeptidase, p-nitroaniline is released, which is a yellow chromophore that can be quantified by measuring the absorbance at approximately 405-410 nm.[8] The rate of pNA formation is directly proportional to the enzyme's activity.[8]
-
This compound-AMC (Fluorogenic Substrate): This substrate is analogous to this compound-pNA, but instead of a pNA group, it possesses a 7-amido-4-methylcoumarin (AMC) moiety.[5] The intact substrate is non-fluorescent. Enzymatic cleavage releases the highly fluorescent AMC molecule, which can be detected with an excitation wavelength of around 380 nm and an emission wavelength of approximately 460 nm.[5] This fluorometric assay offers significantly higher sensitivity compared to the colorimetric assay.[9]
It is important to note that while this compound derivatives are excellent substrates for PEP, they can also be cleaved by other proteases such as Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP).[8] Therefore, the use of specific inhibitors is crucial for differentiating the activity of these enzymes in complex biological samples.[8]
Quantitative Data for Prolyl Endopeptidase Activity and Inhibition
The following tables summarize key kinetic parameters for the interaction of prolyl endopeptidases with this compound substrates and their inhibitors. This data is essential for designing experiments and interpreting results.
| Enzyme Source | Substrate | Km | Reference(s) |
| Aeromonas punctata PEP | This compound-pNA | 0.81 mM | [3] |
| Rat Brain PEP | Substance P | 1.0 mM | [10] |
| Porcine POP | This compound-AMC | 20 µM | [11] |
| Bovine Serum ZIP | This compound-MCA | 54 µM | [12] |
| Flavobacterium meningosepticum PEP | This compound-Leu-Gly | 6.0 x 10-5 M | [12] |
| Proline Specific Endopeptidase | This compound-2NNap | 1.4 x 10-4 M | [13] |
Table 1: Michaelis-Menten Constants (Km) of Prolyl Endopeptidases for Various Substrates. This table provides Km values, which represent the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.
| Inhibitor | Enzyme | Substrate | Ki | Reference(s) |
| Z-Pro-prolinal | Mouse Brain PEP | 0.35 ± 0.05 nM | [1] | |
| Z-Pro-prolinal | Prolyl Endopeptidase | 5 nM | [14] | |
| This compound-CH2Cl | Prolyl Endopeptidase | nM to µM range | [14] | |
| Z-Val-prolinal | Prolyl Endopeptidase | nM to µM range | [14] | |
| Boc-Pro-prolinal | Prolyl Endopeptidase | 15 nM | [15] | |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with CHO group) | Porcine POP | This compound-AMC | 0.1 nM | [11] |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with CN group) | Porcine POP | This compound-AMC | sub-nanomolar | [11] |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with COCH2OH group) | Porcine POP | This compound-AMC | sub-nanomolar | [11] |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with H group) | Porcine POP | This compound-AMC | 11.8 nM | [11] |
Table 2: Inhibition Constants (Ki) for Prolyl Endopeptidase Inhibitors. This table presents Ki values, which quantify the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for performing chromogenic and fluorogenic assays to measure prolyl endopeptidase activity.
Protocol 1: Chromogenic Assay for Prolyl Endopeptidase Activity using this compound-pNA
Objective: To quantify the enzymatic activity of a prolyl endopeptidase in a purified or crude sample by measuring the rate of p-nitroaniline (pNA) release from the substrate this compound-pNA.
Materials:
-
This compound-pNA substrate[6]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[7]
-
Enzyme solution (purified enzyme or cell lysate)
-
Stopping Reagent (e.g., 1 M Acetate buffer, pH 4.0)[4]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-Nitroaniline (for standard curve)
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve 4.26 mg of this compound-pNA in 1 mL of DMSO. Store at -20°C.[7]
-
pNA Standard Stock Solution (10 mM): Dissolve 1.38 mg of p-nitroaniline in 1 mL of DMSO. Store at -20°C, protected from light.[7]
-
Enzyme Working Solution: Dilute the enzyme sample to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
p-Nitroaniline Standard Curve:
-
Prepare a series of dilutions of the pNA Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0-200 µM).[7]
-
Add 200 µL of each standard dilution to separate wells of the 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus pNA concentration and determine the equation of the line (y = mx + c).
-
-
Enzyme Reaction:
-
Set up the reactions in a 96-well plate. Include a blank control containing all components except the enzyme.
-
To each well, add the following in order:
-
80 µL of Assay Buffer
-
10 µL of Enzyme Working Solution (or Assay Buffer for the blank)
-
-
Pre-incubate the plate at 37°C for 5 minutes.[7]
-
Initiate the reaction by adding 10 µL of a working solution of this compound-pNA (e.g., 5 mM diluted in Assay Buffer) to each well. The final reaction volume will be 100 µL.[8]
-
-
Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 10-60 minutes.[8]
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding an equal volume of Stopping Reagent (e.g., 100 µL). Measure the absorbance at 405 nm.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
For the kinetic assay, determine the rate of reaction (Vmax) from the linear portion of the absorbance versus time plot (ΔA/min).[8]
-
Calculate the concentration of pNA released using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (approximately 8,800-10,500 M-1cm-1 at 405 nm).[4][8] Alternatively, use the standard curve to determine the concentration of pNA.
-
Calculate the specific activity of the enzyme, typically expressed in units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
-
Protocol 2: Fluorogenic Assay for Prolyl Endopeptidase Activity using this compound-AMC
Objective: To quantify the enzymatic activity of a prolyl endopeptidase with high sensitivity by measuring the rate of 7-amido-4-methylcoumarin (AMC) release from the substrate this compound-AMC.
Materials:
-
This compound-AMC substrate[5]
-
Assay Buffer (e.g., 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT)[11]
-
Enzyme solution (purified enzyme or cell/plasma sample)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
7-Amino-4-methylcoumarin (for standard curve)
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (e.g., 10 mM): Dissolve this compound-AMC in DMSO. Store at -20°C, protected from light.
-
AMC Standard Stock Solution: Prepare a stock solution of AMC in DMSO. Store at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the enzyme sample to the desired concentration in cold Assay Buffer.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC Standard Stock Solution in Assay Buffer to generate a standard curve.
-
Add a fixed volume of each standard dilution to separate wells of the 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot fluorescence intensity versus AMC concentration and determine the equation of the line.
-
-
Enzyme Reaction:
-
Set up the reactions in a 96-well black plate. Include a blank control without enzyme.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., 250 nM PREP inhibitor) for 15 minutes at 37°C.[16]
-
Add the enzyme solution to the wells.
-
Initiate the reaction by adding the this compound-AMC working solution to each well. A typical final substrate concentration is in the range of 10-266 µM.[11][16]
-
-
Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the blank from the sample readings.
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot (Δfluorescence/min).
-
Use the AMC standard curve to convert the rate of change in fluorescence to the rate of AMC production (e.g., in µmol/min).
-
Calculate the specific activity of the enzyme.
-
Visualizing the Role of this compound in Prolyl Endopeptidase Research
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the study of prolyl endopeptidases using this compound.
Conclusion
The dipeptide this compound and its chromogenic and fluorogenic derivatives are cornerstone tools for the investigation of prolyl endopeptidases. Their use in well-defined assay systems allows for the precise quantification of enzyme activity, the determination of kinetic parameters, and the screening of potential inhibitors. The detailed protocols and compiled quantitative data in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize these powerful substrates in their research endeavors. A thorough understanding of the principles and methodologies outlined herein is critical for advancing our knowledge of prolyl endopeptidases and their roles in health and disease, ultimately paving the way for the development of novel therapeutics.
References
- 1. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Changes in prolyl endopeptidase during maturation of rat brain and hydrolysis of substance P by the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 14. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Z-Gly-Pro: A Comprehensive Technical Guide to its Discovery and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic dipeptide Z-Gly-Pro, and its derivatives, have become indispensable tools in the study of a specific class of enzymes known as prolyl peptidases. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of this compound in research. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Initially developed as a substrate for what was then a newly discovered enzymatic activity, this compound has played a pivotal role in the characterization of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). Its utility has since expanded to the study of other important enzymes such as dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP), both of which are significant targets in modern drug discovery. This guide will delve into the historical context of its development, its biochemical properties, and its practical application in the laboratory.
Discovery and History
The story of this compound is intrinsically linked to the discovery and characterization of prolyl endopeptidase. In the early 1970s, the research group led by Roderich Walter was investigating the enzymatic inactivation of the neurohypophyseal hormone oxytocin. They identified an enzyme in the human uterus that specifically cleaved the Prolyl-Leucyl peptide bond in oxytocin. This enzyme, initially termed "post-proline cleaving enzyme," was later more broadly classified as prolyl endopeptidase.
To study this novel enzymatic activity, a simple and reliable assay was necessary. This need spurred the development of synthetic peptide substrates. The synthesis of N-benzyloxycarbonyl (Z) protected dipeptides was a common practice in peptide chemistry at the time. The choice of the Gly-Pro sequence was strategic, as the proline residue provided the target for the newly discovered enzyme, and the glycine residue offered a simple, non-bulky N-terminal neighbor. The benzyloxycarbonyl group served as a convenient N-terminal protecting group.
While a singular, definitive publication marking the very first synthesis of the this compound dipeptide for this specific purpose is not readily apparent in the historical literature, its use as a foundational component of chromogenic and fluorogenic substrates emerged in the mid-to-late 1970s. The development of these substrates was a significant leap forward, allowing for continuous and sensitive monitoring of enzyme activity.
The chromogenic substrate, this compound-p-nitroanilide (this compound-pNA), was designed to release the yellow-colored p-nitroaniline upon enzymatic cleavage of the Pro-pNA bond, which can be quantified spectrophotometrically.[1][2] Similarly, the fluorogenic substrate, this compound-7-amido-4-methylcoumarin (this compound-AMC), releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage, enabling even more sensitive detection of enzyme activity. These tools were instrumental in the initial characterization of PEP and remain widely used today.[3]
Biochemical Properties and Enzyme Specificity
This compound derivatives are primarily recognized and cleaved by a class of serine proteases known as prolyl peptidases. These enzymes share the common feature of cleaving peptide bonds involving a proline residue. However, the specificity of this compound extends beyond a single enzyme, making it a valuable tool for the differential study of this enzyme class.
Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP)
PEP is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues within peptides that are generally shorter than 30 amino acids.[4][5] this compound-pNA and this compound-AMC are considered classic substrates for PEP, and a vast body of literature has utilized these tools to characterize its activity from various biological sources.[1][6][7][8]
Dipeptidyl Peptidase IV (DPP-IV / CD26)
DPP-IV is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[6][9] It plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[9] While the core substrate for DPP-IV is often represented as H-Gly-Pro-pNA (without the N-terminal 'Z' group), this compound-pNA can also be cleaved by DPP-IV, albeit with different kinetics compared to PEP.[10][11][12] This cross-reactivity is an important consideration in experimental design.
Fibroblast Activation Protein (FAP)
FAP is a cell-surface serine protease that is highly expressed in the stroma of many epithelial cancers and in areas of tissue remodeling.[13][14] It shares structural and functional similarities with DPP-IV and can also cleave this compound-AMC.[13][14] The ability to differentiate FAP activity from that of PEP is a key challenge that can be addressed through the use of specific inhibitors.
Quantitative Data
The following tables summarize the kinetic parameters for the hydrolysis of this compound derivatives by PEP, DPP-IV, and FAP from various sources. These values can vary depending on the specific enzyme source, purity, and assay conditions.
Table 1: Kinetic Parameters for Prolyl Endopeptidase (PEP) with this compound Derivatives
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Aeromonas punctata (recombinant) | This compound-pNA | 810 | 505 | 6.23 x 105 | [7][15] |
| Flavobacterium meningosepticum | This compound-pNA | - | - | - | [16] |
| Porcine Brain | This compound-MCA | 25 | - | - | [17] |
| Bovine Serum | This compound-MCA | 54 | - | - | [18] |
| Sphingomonas capsulata | Suc-Ala-Pro-pNA | - | - | - | [19] |
| Myxococcus xanthus | Suc-Ala-Pro-pNA | - | - | - | [19] |
Table 2: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV) with Gly-Pro Derivatives
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Porcine Kidney | Gly-Pro-pNA | 691.9 (LC-MS) | - | - | [11] |
| Porcine Kidney | Gly-Pro-pNA | 265.5 (Chromatography) | - | - | [11] |
| Human (recombinant) | Gly-Pro-pNA | - | - | - | [10] |
| Porcine Serum | Gly-Pro-AMC | 4.578 | - | - | [20] |
Table 3: Kinetic Parameters for Fibroblast Activation Protein (FAP) with Gly-Pro Derivatives
| Enzyme Source | Substrate | Km (µM) | IC50 (nM) of Inhibitor | Reference(s) |
| Human (recombinant) | This compound-AMC | - | - | [13][14] |
| Human (recombinant) | Suc-Gly-Pro-AMC | 8.33 | - | [5] |
| Human (recombinant) | Ac-Gly-boroPro (inhibitor) | - | 23 | [21] |
Note: A direct comparison of kinetic values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-pNA and for conducting enzyme activity assays using both chromogenic and fluorogenic substrates.
Synthesis of this compound-pNA
The synthesis of this compound-pNA can be achieved through standard peptide coupling techniques. A general protocol is outlined below:
Materials:
-
Z-Gly-OH (N-Benzyloxycarbonyl-glycine)
-
H-Pro-pNA (L-Proline-p-nitroanilide)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS) or other activating agent
-
Dichloromethane (DCM) or other suitable solvent
-
Triethylamine (TEA) or other base
Procedure:
-
Activation of Z-Gly-OH: Dissolve Z-Gly-OH and NHS in DCM. Cool the solution in an ice bath and add DCC. Stir the reaction for several hours to form the Z-Gly-OSu active ester.
-
Coupling Reaction: In a separate flask, dissolve H-Pro-pNA in DCM and add TEA. Slowly add the filtered solution of the Z-Gly-OSu active ester to the H-Pro-pNA solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, filter the dicyclohexylurea (DCU) byproduct. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound-pNA.
-
Characterization: Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.
Prolyl Endopeptidase (PEP) Activity Assay using this compound-pNA
This protocol describes a typical kinetic assay in a 96-well plate format.[1][8][22]
Materials:
-
Purified or partially purified PEP
-
This compound-pNA stock solution (e.g., 10 mM in DMSO)[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm[6]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound-pNA by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Prepare serial dilutions of the enzyme in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the desired volume of Assay Buffer.
-
Add the enzyme solution to the appropriate wells. Include a blank control with buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the this compound-pNA working solution to all wells. The final reaction volume is typically 100-200 µL.[1]
-
-
Absorbance Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 410 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm).[6]
-
DPP-IV/FAP Activity Assay using this compound-AMC
This protocol describes a typical fluorometric assay.[3][13]
Materials:
-
Purified DPP-IV or FAP, or cell lysates containing the enzyme
-
This compound-AMC stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)
-
AMC standard for calibration curve
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound-AMC in Assay Buffer.
-
Prepare serial dilutions of the enzyme or cell lysate.
-
Prepare a standard curve of AMC in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer and enzyme/lysate to the wells. Include blank controls.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.[14]
-
Pre-incubate the plate at 37°C.
-
-
Reaction Initiation:
-
Add the this compound-AMC working solution to initiate the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (ΔRFU/min).
-
Convert the rate to the concentration of AMC released per minute using the AMC standard curve.
-
Signaling Pathways and Experimental Workflows
This compound as a research tool is primarily used to investigate the enzymatic activity of prolyl peptidases, which are involved in various signaling pathways.
Prolyl Endopeptidase in Neuropeptide Signaling and Neuroinflammation
PEP is implicated in the metabolism of several neuropeptides, thereby modulating their signaling.[4][23] It is also involved in neuroinflammatory processes.[3][4][24]
Caption: Prolyl Endopeptidase (PEP) in Neuropeptide Signaling and Neuroinflammation.
Dipeptidyl Peptidase IV in Glucose Homeostasis
DPP-IV plays a critical role in glucose metabolism by inactivating incretin hormones.[9][15][25][26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The development and validation of a combined kinetic fluorometric activity assay for fibroblast activation protein alpha and prolyl oligopeptidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AID 736685 - Inhibition of human FAP using this compound-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. toyobo-global.com [toyobo-global.com]
- 18. researchgate.net [researchgate.net]
- 19. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 23. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gly-Pro as a Substrate for Collagenase Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Z-Gly-Pro-containing synthetic peptides as substrates for measuring collagenase activity. This document consolidates key quantitative data, detailed experimental protocols, and the broader context of collagenase function in cellular signaling pathways, offering a valuable resource for researchers in biochemistry, cell biology, and pharmacology.
Introduction to this compound Substrates and Collagenase Specificity
Synthetic peptides incorporating the this compound (N-benzyloxycarbonyl-Glycyl-Prolyl) sequence are widely utilized to assay the activity of various proteases, most notably collagenases. The specificity of collagenases, particularly those from bacterial sources like Clostridium histolyticum, is directed towards the Pro-X-Gly-Pro sequence frequently found in collagen.[1][2] The this compound motif mimics a portion of the collagen backbone, making these peptides effective and specific substrates.
Collagenases from C. histolyticum are classified into two main classes, Class I and Class II, which exhibit similar yet complementary substrate specificities.[3] This synergy allows for the efficient degradation of native collagen.[3] Both classes show a strong preference for Glycine at the P3 and P1' positions and Proline at the P2 and P2' positions relative to the cleavage site.[4] While these enzymes are adept at cleaving collagen, their activity can be conveniently measured using chromogenic or fluorogenic synthetic peptides.
Commonly used this compound based substrates include:
-
This compound-Leu-Gly-Pro: A pentapeptide substrate for bacterial collagenase and prolyl endopeptidase.
-
This compound-Gly-Gly-Pro-Ala-OH: A substrate for microbial collagenase.[5]
-
This compound-AMC (7-amino-4-methylcoumarin): A fluorogenic substrate primarily used for assaying prolyl endopeptidase activity.[6][7]
-
FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala): A chromogenic substrate widely used for the continuous spectrophotometric assay of bacterial collagenases.[8][9][10]
The cleavage of these synthetic substrates can be monitored by spectrophotometry or fluorometry, providing a quantitative measure of collagenase activity. This is invaluable for enzyme characterization, inhibitor screening, and quality control of collagenase preparations used in tissue dissociation.[8][10]
Quantitative Data: Enzyme-Substrate Interactions
Table 1: Substrate Specificity of Clostridium histolyticum Collagenases
| Subsite | Preferred Amino Acid Residue(s) | Notes |
| P3 | Glycine | Strong preference for both Class I and Class II collagenases.[3][4] |
| P2 | Proline, Alanine | Generally preferred by both classes.[3] |
| P1 | Aromatic amino acids | Surprisingly preferred over collagen-like residues by both classes in synthetic peptides.[3] |
| P1' | Glycine | Strong preference for both classes.[3][4] |
| P2' | Proline, Alanine | Generally preferred by both classes.[3] |
| P3' | Hydroxyproline, Alanine, Arginine | Preferred by both classes.[3] |
Table 2: Kinetic Parameters for Selected Collagenase Substrates
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| C. histolyticum beta-collagenase | CN-Nph-Gly-Pro-Ala | - | - | 7.3 x 105 | [1] |
| C. histolyticum | N-CBthis compound-Gly-Gly-Pro-Ala | 0.71 | - | - | [11] |
| Bovine Serum Peptidase | This compound-MCA | 0.054 | - | - | [5] |
Note: The kcat/Km for CN-Nph-Gly-Pro-Ala was originally reported as 4.4 x 107 M-1min-1.
Experimental Protocols
Spectrophotometric Assay of Collagenase Activity using FALGPA
This protocol is adapted for a continuous spectrophotometric assay to measure the activity of bacterial collagenases.[8][9]
Principle: Collagenase cleaves the Gly-Pro bond in the FALGPA substrate, leading to a decrease in absorbance at 345 nm. The rate of this decrease is directly proportional to the collagenase activity.
Materials:
-
Assay Buffer: 50 mM Tricine, 10 mM CaCl2, 400 mM NaCl, pH 7.5 at 25°C.
-
FALGPA Solution: 1.0 mM N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala in Assay Buffer.
-
Enzyme Solution: Collagenase from C. histolyticum dissolved in cold ultrapure water to a working concentration (e.g., 2 units/mL).
-
Spectrophotometer with temperature control and cuvettes.
Procedure:
-
Prepare Reagents: Prepare the Assay Buffer and FALGPA solution. Ensure the FALGPA is fully dissolved. Adjust the pH of both solutions to 7.5 at 25°C if necessary.
-
Reaction Setup: In a cuvette, add 2.90 mL of the 1.0 mM FALGPA solution. For the blank, use a separate cuvette with 2.90 mL of FALGPA solution and 0.10 mL of ultrapure water.
-
Equilibration: Incubate the cuvettes in the spectrophotometer at 25°C to allow the temperature to equilibrate.
-
Initiate Reaction: To the sample cuvette, add 0.10 mL of the enzyme solution.
-
Measurement: Immediately mix by inversion and start recording the decrease in absorbance at 345 nm for approximately 5 minutes.
-
Data Analysis: Determine the maximum linear rate of absorbance decrease (ΔA345/minute). The collagenase activity can be calculated using the molar extinction coefficient of FALGPA.
Fluorometric Assay of Prolyl Endopeptidase Activity using this compound-AMC
This protocol is designed for the kinetic measurement of prolyl endopeptidase activity.[6][7]
Principle: The enzyme cleaves the amide bond between Proline and 7-amino-4-methylcoumarin (AMC), releasing the highly fluorescent AMC molecule. The increase in fluorescence over time is proportional to the enzyme activity.
Materials:
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5 at 37°C).
-
This compound-AMC Stock Solution: Dissolved in DMSO.
-
Enzyme Solution: Purified or crude prolyl endopeptidase.
-
Fluorometer (microplate reader or cuvette-based) with excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Prepare Working Solutions: Dilute the this compound-AMC stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined experimentally, often around the Km value. Dilute the enzyme to an appropriate concentration in Assay Buffer.
-
Reaction Setup: In a microplate well or a cuvette, add the diluted this compound-AMC solution.
-
Equilibration: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the enzyme solution to the reaction mixture to start the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data at regular intervals for a set period (e.g., 15-30 minutes).
-
Data Analysis: Determine the initial rate of reaction (V0) from the linear portion of the fluorescence versus time plot. This rate can be converted to moles of substrate cleaved per unit time using a standard curve of free AMC.
Visualization of Workflows and Pathways
Experimental Workflow for Collagenase Activity Assay
Caption: A generalized experimental workflow for determining collagenase activity.
Role of Collagenase in Extracellular Matrix Remodeling and Cell Signaling
Caption: Overview of collagenase-mediated ECM degradation and its impact on cell signaling.
Collagenases, particularly matrix metalloproteinases (MMPs), play a crucial role in tissue remodeling by degrading the extracellular matrix (ECM).[12][13] This degradation not only alters the physical environment of cells but also generates collagen fragments that can act as signaling molecules.[14] Both intact collagen and its degradation products can bind to cell surface receptors like integrins and discoidin domain receptors (DDRs), initiating intracellular signaling cascades that regulate cellular processes such as migration, proliferation, and differentiation.[15] Furthermore, some collagenases can directly cleave and modulate the activity of other cell surface proteins, including growth factor receptors, thereby directly influencing cell signaling.[16] The activity of these critical enzymes can be precisely quantified using this compound based substrates, providing a powerful tool for studying these complex biological processes.
References
- 1. Substrate specificity of beta-collagenase from Clostridium histolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Complementary substrate specificities of class I and class II collagenases from Clostridium histolyticum. | Sigma-Aldrich [merckmillipore.com]
- 4. Proteomic protease specificity profiling of clostridial collagenases reveals their intrinsic nature as dedicated degraders of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic Assay of Collagenase (EC 3.4.24.3) using FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) [sigmaaldrich.com]
- 10. 胶原酶 来源于溶组织梭菌 Type XI, 2-5 FALGPA units/mg solid, ≥800 CDU/mg solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Collagenase Promotes the Cellular Responses to Injury and Wound Healing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Membrane-Type 1 Matrix Metalloproteinase–Substrate Interactions in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorescence Mechanism of Z-Gly-Pro-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the fluorogenic substrate Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin), detailing its mechanism of fluorescence, protocols for its use in enzyme kinetics, and relevant quantitative data. This information is intended to assist researchers in the fields of biochemistry, cell biology, and drug discovery in the application of this versatile tool for studying protease activity.
Core Principle: From Quenched Substrate to Fluorescent Reporter
This compound-AMC is a synthetic peptide substrate designed to assay the activity of specific proteases, particularly those with post-proline cleaving activity such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP4).[1][2] The fundamental principle of this assay lies in the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product.[3]
The this compound-AMC molecule consists of a tripeptide sequence (this compound) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of the AMC moiety is quenched. The precise mechanism of this quenching in coumarin-peptide conjugates is often attributed to photoinduced electron transfer (PET).[4][5] In this process, the peptide portion of the molecule acts as an electron donor that, upon excitation of the AMC fluorophore, transfers an electron to it, leading to a non-radiative decay to the ground state and thus preventing the emission of a photon.[4][6][7]
Upon the introduction of a suitable enzyme, the amide bond between the proline residue and the 7-amino group of AMC is cleaved. This enzymatic cleavage releases the free AMC molecule, liberating it from the quenching effect of the peptide. The free AMC, when excited by light of the appropriate wavelength, emits a strong fluorescent signal. The rate of this increase in fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and real-time monitoring of the reaction.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters associated with this compound-AMC and the resulting fluorophore, 7-amino-4-methylcoumarin (AMC). These values are essential for accurate data analysis and interpretation in enzyme kinetic studies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound-AMC | C₂₅H₂₅N₃O₆ | 463.48[3] |
| 7-Amino-4-methylcoumarin (AMC) | C₁₀H₉NO₂ | 175.18[8] |
| Parameter | Value | Conditions | Reference |
| This compound-AMC Excitation Max (λex) | ~380 nm | Varies by solvent | [3] |
| This compound-AMC Emission Max (λem) | ~460-465 nm | Varies by solvent | [1][3] |
| AMC Excitation Max (λex) | 344 - 351 nm | Varies by solvent | [9][10] |
| AMC Emission Max (λem) | 430 - 440 nm | Varies by solvent | [9][10] |
| AMC Molar Extinction Coefficient (ε) | ~1.90 x 10⁴ M⁻¹cm⁻¹ | at 350 nm | [11] |
| AMC Quantum Yield (ΦF) | ~0.5 | in Ethanol | [8] |
| Enzyme | Substrate | Km (µM) | Vmax | Reference |
| Dipeptidyl Peptidase IV (DPP4) | H-Gly-Pro-AMC | ~50 | Not specified | [1] |
| Fibroblast Activation Protein (FAP) | This compound-AMC | Not specified | Not specified | [1] |
Note: The molar extinction coefficient and quantum yield of AMC can be influenced by solvent and pH. Kinetic parameters (Km and Vmax) are highly dependent on the specific enzyme, buffer conditions, and temperature. It is recommended to determine these values experimentally for each specific assay setup.
Experimental Protocols
Detailed methodologies for utilizing this compound-AMC in enzyme activity assays are provided below. These protocols serve as a starting point and may require optimization for specific experimental conditions.
General Reagent Preparation
-
Assay Buffer: The choice of buffer is critical and enzyme-dependent.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound-AMC in anhydrous DMSO. Store at -20°C, protected from light.
-
Enzyme Solution: Reconstitute or dilute the purified enzyme in the appropriate assay buffer to a working concentration. The final concentration should be optimized to ensure a linear reaction rate over the desired time course.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve for quantifying the amount of product formed.
AMC Standard Curve Generation
To accurately quantify enzyme activity, it is essential to generate a standard curve of free AMC.
-
Prepare AMC dilutions: From the 1 mM AMC stock solution, prepare a series of dilutions in the assay buffer. A typical concentration range would be from 0 to 50 µM.
-
Plate setup: In a black 96-well microplate, add a fixed volume (e.g., 100 µL) of each AMC dilution in triplicate. Include wells with assay buffer only to serve as a blank.
-
Fluorescence measurement: Read the fluorescence intensity in a microplate reader using an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
Data analysis: Subtract the average fluorescence of the blank from all other readings. Plot the corrected relative fluorescence units (RFU) against the corresponding AMC concentration. Perform a linear regression to obtain the slope, which represents the RFU per mole of AMC.
Enzyme Activity Assay Protocol (96-well plate format)
-
Prepare reaction plate: To the wells of a black 96-well microplate, add the following:
-
Sample wells: Assay buffer, enzyme solution, and either a vehicle control (e.g., DMSO) or the test compound (for inhibitor screening).
-
No-enzyme control wells: Assay buffer and vehicle control/test compound.
-
Positive control wells (optional): Assay buffer, enzyme solution, and a known inhibitor or activator.
-
The initial volume in each well should be kept consistent (e.g., 50 µL).
-
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and any inhibitors to equilibrate.
-
Initiate reaction: Add a specific volume of the this compound-AMC working solution (diluted in assay buffer to the desired final concentration, typically around the Km value) to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to the assay temperature. Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes), with readings taken at regular intervals (e.g., every 1-2 minutes).
Data Analysis
-
Calculate initial velocity (V₀): For each reaction, plot the fluorescence intensity (RFU) against time. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/min).
-
Convert to molar concentration: Using the slope from the AMC standard curve, convert the initial velocities from ΔRFU/min to moles of AMC produced per minute.
-
Determine kinetic parameters: To determine Km and Vmax, perform the assay with varying concentrations of the this compound-AMC substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Enzymatic cleavage of this compound-AMC releases the fluorescent AMC moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Z-Gly-Pro-AMC Fluorogenic Substrate Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Gly-Pro-AMC fluorogenic substrate assay is a sensitive and widely used method for measuring the enzymatic activity of specific proteases, particularly those that cleave after proline residues. This assay is crucial in basic research and drug discovery for screening enzyme inhibitors and characterizing enzyme kinetics. The substrate, this compound-7-amino-4-methylcoumarin (this compound-AMC), is a non-fluorescent molecule. Upon enzymatic cleavage of the amide bond between proline and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is released.[1][2] The resulting increase in fluorescence intensity, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, is directly proportional to the enzyme's activity.[2][3]
This technology is instrumental for studying key drug targets such as Dipeptidyl Peptidase IV (DPP4), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP).[1][4] These enzymes are implicated in a variety of pathologies, including type 2 diabetes, cancer, and neurological disorders, making them attractive targets for therapeutic intervention.[4][5][6]
Principle of the Assay
The core principle of the assay is the enzymatic hydrolysis of the this compound-AMC substrate. In its intact form, the fluorescence of the AMC group is quenched. Specific proteases recognize the Gly-Pro sequence and cleave the amide bond linking it to AMC. This cleavage event liberates free AMC, which is highly fluorescent. The rate of fluorescence increase is therefore a direct measure of the enzyme's catalytic activity.
Data Presentation: Quantitative Assay Parameters
The following table summarizes key quantitative parameters for the this compound-AMC assay with its primary enzyme targets. Note that optimal conditions can vary depending on the specific experimental setup, enzyme source, and buffer composition.
| Parameter | Dipeptidyl Peptidase IV (DPP4) | Fibroblast Activation Protein (FAP) | Prolyl Endopeptidase (PREP) | Reference(s) |
| Substrate | H-Gly-Pro-AMC | This compound-AMC | This compound-AMC | [6] |
| Typical Substrate Concentration | 100 µM | 25 µM - 266 µM | 25 µM - 266 µM | [2][6][7] |
| Km Value | ~17.4 µM (for H-Gly-Pro-AMC) | ~54 µM (for this compound-MCA) | Not explicitly found for this compound-AMC | [8] |
| Excitation Wavelength (λex) | 350-380 nm | ~380 nm | ~380 nm | [2][3][7] |
| Emission Wavelength (λem) | 450-465 nm | ~460 nm | ~460 nm | [2][3][7] |
| Typical Assay Buffer | 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA | 50 mM Tris-HCl, pH 7.5, 1 M NaCl | 50 mM Tris-HCl, pH 7.5 | [9][10] |
| Assay Temperature | 37°C | 37°C | 37°C | [2][4] |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay (Kinetic)
This protocol is designed for the continuous monitoring of enzyme activity and is suitable for determining enzyme kinetics.
Materials:
-
Enzyme of interest (DPP4, FAP, or PREP)
-
This compound-AMC or H-Gly-Pro-AMC substrate
-
Assay Buffer (see table above for examples)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the substrate in DMSO. Store in aliquots at -20°C, protected from light.[9]
-
Dilute the enzyme to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a working substrate solution by diluting the stock solution in pre-warmed Assay Buffer to the desired final concentration.
-
-
Assay Setup:
-
Add the diluted enzyme solution to the wells of the 96-well plate.
-
Include appropriate controls, such as a no-enzyme blank (Assay Buffer only) and a positive control with a known active enzyme concentration.
-
Pre-incubate the plate at 37°C for 10-15 minutes.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pre-warmed working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Enzyme activity is proportional to the calculated V₀.
-
Protocol 2: Inhibitor Screening Assay
This protocol is adapted for high-throughput screening of potential enzyme inhibitors.
Materials:
-
Same as Protocol 1
-
Test compounds (inhibitors)
-
Known inhibitor for the target enzyme (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare serial dilutions of test compounds and the known inhibitor in DMSO, and then dilute further in Assay Buffer. The final DMSO concentration should typically be kept below 1%.[4]
-
-
Assay Setup:
-
Add a small volume of the diluted test compounds, positive control inhibitor, or vehicle control (e.g., DMSO in Assay Buffer) to the wells of a 96-well or 384-well plate.[4]
-
Add the diluted enzyme solution to all wells except for the blank controls.
-
Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pre-warmed working substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[4]
-
Read the fluorescence at a single endpoint or kinetically at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for active compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow
Caption: General workflow for a this compound-AMC based enzyme inhibitor screening assay.
DPP4 Signaling Pathway in Glucose Homeostasis
Caption: Role of DPP4 in the incretin signaling pathway and glucose homeostasis.
FAP Signaling in the Tumor Microenvironment
Caption: FAP-mediated signaling in CAFs promotes an immunosuppressive tumor microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Z-Gly-Pro-pNA in Colorimetric Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Gly-Pro-pNA (N-benzyloxycarbonyl-glycyl-L-prolyl-p-nitroanilide) is a valuable tool for the sensitive and continuous measurement of the activity of certain proteases, particularly those that cleave on the C-terminal side of proline residues.[1][2] Its utility in a simple colorimetric assay format makes it highly suitable for a range of applications in basic research and drug development, including enzyme characterization, inhibitor screening, and quality control.[3][4]
This document provides detailed application notes and protocols for the use of this compound-pNA in colorimetric enzyme assays, with a focus on two key enzymes: Prolyl Endopeptidase (PEP) and Dipeptidyl Peptidase IV (DPP-IV).[2][5]
Principle of the Assay
The this compound-pNA assay is based on a straightforward enzymatic reaction that results in a quantifiable color change. The substrate, this compound-pNA, is a synthetic peptide that is colorless in its intact form. In the presence of a specific protease, the amide bond between the proline residue and the p-nitroanilide (pNA) group is hydrolyzed.[2] This cleavage releases free p-nitroaniline, which has a distinct yellow color and a strong absorbance at wavelengths between 405 and 410 nm.[2][3] The rate of pNA formation, measured as the increase in absorbance over time, is directly proportional to the enzyme's activity.[2][4]
Target Enzymes
This compound-pNA is primarily used to assay the activity of the following serine proteases:
-
Prolyl Endopeptidase (PEP) , also known as prolyl oligopeptidase, is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids).[2][5] Its involvement in the metabolism of neuropeptides and peptide hormones has implicated it in neurological disorders.[5]
-
Dipeptidyl Peptidase IV (DPP-IV) , also known as CD26, is a transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides.[4][6] It plays a crucial role in glucose homeostasis by degrading incretins like GLP-1, making it a key target for type 2 diabetes therapies.[5]
Data Presentation
Kinetic Parameters of Enzymes with this compound-pNA
The following table summarizes the kinetic parameters for the interaction of this compound-pNA with its primary target enzymes. Note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Prolyl Endopeptidase (PEP) | Aeromonas punctata | 0.81 | 505 | 6.23 x 105 |
| Dipeptidyl Peptidase IV (DPP-IV) | Human, recombinant | 0.2 | - | - |
| Dipeptidyl Peptidase 8 (DPP-8) | Human, recombinant | 0.3 | - | - |
| Dipeptidyl Peptidase 9 (DPP-9) | Human, recombinant | 0.4 | - | - |
Inhibitory Potency of Compounds against Target Enzymes
The following table lists the half-maximal inhibitory concentration (IC50) values for various compounds against PEP and DPP-IV using a this compound-pNA based assay. IC50 values are highly dependent on the substrate and its concentration.
| Enzyme | Inhibitor | IC50 |
| Prolyl Endopeptidase (PEP) | Z-Pro-prolinal | 14 nM |
| KYP-2047 | Potent inhibitor | |
| Dipeptidyl Peptidase IV (DPP-IV) | Sitagliptin | Potent inhibitor (nM range) |
| Vildagliptin | Potent inhibitor (nM range) | |
| Saxagliptin | 0.6 nM (Ki*) | |
| Trp-Arg | <45 µM | |
| Trp-Lys | <45 µM | |
| Trp-Leu | <45 µM |
Data compiled from multiple sources.[8][9][10][11] Ki for Saxagliptin is the overall dissociation constant.*
Experimental Protocols
The following are detailed methodologies for performing enzyme activity and inhibitor screening assays using this compound-pNA. These protocols are intended as a starting point and may require optimization for specific experimental setups.
Materials and Reagents
-
This compound-pNA substrate[12]
-
Purified enzyme (PEP or DPP-IV)
-
DMSO (for dissolving the substrate)[2]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
(Optional) Known inhibitor for positive control
-
(Optional) Stop Solution (e.g., 1 M Acetic Acid) for endpoint assays[1]
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to the optimal range for your enzyme (typically pH 7.4-8.0).[2][6]
-
Substrate Stock Solution (10 mM): Dissolve 4.26 mg of this compound-pNA in 1 mL of DMSO. Store at -20°C.[2]
-
Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate. Prepare this solution fresh before each use.[2]
-
(Optional) Inhibitor Stock Solution: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions can be made in Assay Buffer.
Protocol 1: Enzyme Activity Assay (Kinetic)
This protocol is designed for a 96-well plate format.
-
Assay Plate Setup:
-
Sample Wells: Add 10-50 µL of the Enzyme Working Solution.
-
Blank (No Enzyme Control): Add the same volume of Assay Buffer instead of the enzyme solution.
-
Add Assay Buffer to all wells to bring the volume to 180 µL.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[1]
-
Reaction Initiation: Add 20 µL of the 10 mM this compound-pNA Substrate Stock Solution to all wells to start the reaction (final volume 200 µL, final substrate concentration 1 mM). Mix gently.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to the assay temperature. Measure the absorbance at 405 nm every minute for 15-30 minutes.[1][2]
Protocol 2: Inhibitor Screening Assay (Endpoint)
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of the inhibitor solution at various concentrations.
-
Positive Control (No Inhibitor): Add 10 µL of the inhibitor solvent (e.g., Assay Buffer with DMSO).
-
Negative Control (No Enzyme): Add 10 µL of the inhibitor solvent.
-
-
Enzyme Addition: Add 80 µL of the Enzyme Working Solution to the test and positive control wells. Add 80 µL of Assay Buffer to the negative control wells.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Add 10 µL of the 10 mM this compound-pNA Substrate Stock Solution to all wells. Mix gently.
-
Incubation: Incubate the plate at the assay temperature for a predetermined time (e.g., 30 minutes).[13]
-
Stop Reaction: Add 100 µL of Stop Solution to all wells to stop the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 405 nm.
Data Analysis
-
Blank Subtraction: Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Enzyme Activity Calculation (Kinetic Assay):
-
Plot absorbance versus time for each sample.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/min).[1]
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (V₀ * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:
-
ε (molar extinction coefficient of p-nitroaniline) ≈ 8,800 M⁻¹cm⁻¹[4]
-
Path length is specific to the microplate and volume used.
-
-
-
Inhibitor Potency Calculation (Inhibitor Screening Assay):
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways
Prolyl Endopeptidase (PEP) Signaling Context
PEP is involved in the metabolism of various neuropeptides and peptide hormones, thereby influencing numerous physiological processes. Its precise signaling pathways are complex and context-dependent. A simplified representation of its role is the cleavage of bioactive peptides, leading to their activation or inactivation.
Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway in Glucose Homeostasis
DPP-IV plays a critical role in glucose metabolism by inactivating incretin hormones, such as GLP-1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 7. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tribioscience.com [tribioscience.com]
- 13. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Z-Gly-Pro in High-Throughput Screening for Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide substrate Z-Gly-Pro, available in both chromogenic (this compound-pNA) and fluorogenic (this compound-AMC) forms, is a versatile and indispensable tool in drug discovery and enzyme research. Its specific recognition and cleavage by a distinct class of serine proteases make it ideal for the development of robust and sensitive high-throughput screening (HTS) assays to identify novel enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound-based substrates in HTS campaigns targeting key enzymes implicated in a variety of human diseases.
The core principle of these assays lies in the enzymatic hydrolysis of the this compound substrate. The cleavage of the amide bond between the proline residue and the reporter molecule—either p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC)—releases a product that can be readily quantified.[1] The chromogenic pNA absorbs light at 405-410 nm, while the fluorogenic AMC emits a strong fluorescent signal at approximately 460 nm upon excitation at around 380 nm.[2][3] The rate of product formation is directly proportional to the enzyme's activity, allowing for a straightforward and continuous assay to screen for inhibitory compounds.[1]
Target Enzymes
This compound serves as a substrate for several proline-specific peptidases, making it a valuable tool for studying key drug targets.
-
Prolyl Endopeptidase (PEP) : Also known as prolyl oligopeptidase (POP), PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides.[1] Its role in the metabolism of neuropeptides and peptide hormones has implicated it in neurological and psychiatric disorders, positioning it as a target for the development of cognitive enhancers and neuroprotective agents.[4][5]
-
Dipeptidyl Peptidase IV (DPP4) : Also known as CD26, DPP4 is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[3] It plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[3] Consequently, DPP4 inhibitors are a major class of therapeutics for the management of type 2 diabetes.[2]
-
Fibroblast Activation Protein (FAP) : FAP is a type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in epithelial cancers, sites of tissue remodeling, and inflammation.[2][6] Its restricted expression in healthy tissues makes it an attractive target for cancer therapy and diagnostics.[6] FAP exhibits both dipeptidyl peptidase and endopeptidase activities.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of this compound substrates with their primary target enzymes and the inhibitory potency of various compounds.
Table 1: Michaelis-Menten Constants (Km) for this compound Substrates
| Enzyme | Substrate | Km (µM) | Comments |
| Dipeptidyl Peptidase IV (DPP4) | Gly-Pro-pNA | 50 - 3000 | The Km can vary depending on assay conditions.[8] |
| Fibroblast Activation Protein (FAP) | This compound-AMC | 25 | A common concentration used for IC50 determination.[9] |
| Prolyl Endopeptidase (PREP) | This compound-AMC | 25 | A common concentration used for IC50 determination.[9] |
Table 2: IC50 Values of Representative Inhibitors
| Target Enzyme | Inhibitor | Substrate Used | IC50 (nM) | Reference |
| DPP4 | Sitagliptin | Gly-Pro-AMC | Varies | Positive control inhibitor.[10] |
| Isavuconazonium | Gly-Pro-pNA | 6,600 | Identified via screening.[11] | |
| Paliperidone | Gly-Pro-pNA | 48,870 | Identified via screening.[11] | |
| Meropenem | Gly-Pro-pNA | 45,810 | Identified via screening.[11] | |
| FAP | N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099, 6) | This compound-AMC | 36 | Potent and selective inhibitor.[9][12] |
| N-Ac-Gly-boroPro (2) | This compound-AMC | 18 | FAP inhibitor.[9] | |
| N-Cbz-Gly-boroPro (5) | This compound-AMC | 21 | FAP inhibitor.[9] | |
| natGa-SB02055 | Suc-Gly-Pro-AMC | 0.41 | FAP-targeted ligand.[13] | |
| natGa-SB04028 | Suc-Gly-Pro-AMC | 13.9 | FAP-targeted ligand.[13] | |
| PREP | N-(pyridine-3-carbonyl)-Val-boroPro (ARI-3531, 22) | This compound-AMC | 0.05 | Potent and selective inhibitor.[9] |
| KYP-2047 | This compound-AMC | 0.023 (Ki) | Potent PREP inhibitor.[14] |
Signaling Pathways
Below are simplified diagrams of the signaling pathways involving the target enzymes.
Experimental Protocols
This section provides a generalized protocol for a high-throughput screening campaign to identify inhibitors of PEP, DPP4, or FAP using a this compound-based substrate. The protocol is designed for a 96- or 384-well microplate format.
Materials and Reagents
-
Enzyme : Recombinant human PEP, DPP4, or FAP.
-
Substrate :
-
Assay Buffer :
-
Compound Library : Test compounds dissolved in DMSO.
-
Positive Control Inhibitor : A known inhibitor for the target enzyme (e.g., Sitagliptin for DPP4, KYP-2047 for PREP).[10][14]
-
Microplates : 96- or 384-well black, flat-bottom plates for fluorescence assays or clear, flat-bottom plates for colorimetric assays.
-
Plate Reader : A microplate reader capable of measuring absorbance at 405 nm or fluorescence at Ex/Em = 380/460 nm.
Assay Optimization
Before initiating a large-scale screen, it is crucial to optimize the assay conditions:
-
Enzyme Titration : Determine the optimal enzyme concentration that yields a robust signal-to-background ratio and maintains a linear reaction rate for the desired assay duration.
-
Substrate Titration : Determine the substrate concentration, typically at or near its Km value, to ensure assay sensitivity to competitive inhibitors.
-
DMSO Tolerance : Evaluate the effect of DMSO concentration on enzyme activity to establish the maximum allowable solvent concentration in the final assay volume (typically ≤1%).
-
Z'-factor Determination : Assess the quality and robustness of the assay by calculating the Z'-factor using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for an HTS campaign.
Step-by-Step HTS Protocol
-
Compound Plating : Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate. Also, add positive control inhibitor and DMSO (negative control) to designated wells.
-
Enzyme Addition : Add the optimized concentration of the target enzyme solution in assay buffer to all wells except for the blank/background wells (which receive assay buffer only).[2]
-
Pre-incubation : Incubate the plate at room temperature or 37°C for a defined period (e.g., 10-15 minutes) to allow the test compounds to interact with the enzyme.[3]
-
Reaction Initiation : Start the enzymatic reaction by adding the this compound-pNA or this compound-AMC substrate solution to all wells.[2]
-
Signal Detection : Immediately place the plate in a microplate reader pre-set to the appropriate temperature.
-
For this compound-pNA (Chromogenic) : Measure the absorbance at 405 nm kinetically for 10-30 minutes.
-
For this compound-AMC (Fluorogenic) : Measure the fluorescence intensity (Ex/Em = 380/460 nm) kinetically for 30-60 minutes.[3]
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance/fluorescence versus time curve.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
-
Hit Confirmation and Follow-up :
-
Confirm the activity of the primary hits by re-testing.
-
Perform dose-response experiments for confirmed hits to determine their IC50 values.
-
Conduct secondary assays to assess inhibitor selectivity and mechanism of action.
-
Conclusion
The chromogenic and fluorogenic substrates, this compound-pNA and this compound-AMC, are powerful and versatile reagents for the high-throughput screening of inhibitors against a class of therapeutically relevant serine proteases. The assays are robust, sensitive, and adaptable to automated HTS platforms. The detailed protocols and quantitative data provided in this document offer a comprehensive guide for researchers and drug development professionals to establish and execute successful inhibitor screening campaigns, thereby accelerating the discovery of novel therapeutic agents for a range of diseases, including type 2 diabetes, cancer, and neurological disorders.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast activation protein is dispensable in the anti-influenza immune response in mice | PLOS One [journals.plos.org]
- 8. rsc.org [rsc.org]
- 9. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 736685 - Inhibition of human FAP using this compound-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-Gly-Pro as a Tool in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The synthetic dipeptide Z-Gly-Pro, and its derivatives, serve as invaluable tools in the field of drug discovery and development. Primarily utilized as substrates for a specific class of serine proteases, these molecules are instrumental in characterizing enzyme activity, screening for potential inhibitors, and elucidating pathological pathways. This document provides detailed application notes and protocols for the use of this compound-based substrates in assessing the activity of key enzymes: Prolyl Endopeptidase (PEP), Dipeptidyl Peptidase IV (DPP4), and Fibroblast Activation Protein (FAP).
Principle of this compound-Based Assays
This compound derivatives are chromogenic or fluorogenic substrates designed to assay proteases that cleave peptide bonds C-terminal to a proline residue. The N-terminus is protected by a benzyloxycarbonyl (Z) group. The C-terminus is linked to a reporter molecule, either p-nitroanilide (pNA) for chromogenic assays or 7-amino-4-methylcoumarin (AMC) for fluorogenic assays.
-
Chromogenic Assay (this compound-pNA): Enzymatic cleavage of the Pro-pNA bond releases p-nitroaniline, a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm. The rate of pNA formation is directly proportional to enzyme activity.[1][2]
-
Fluorogenic Assay (this compound-AMC): Enzymatic cleavage of the Pro-AMC bond releases the highly fluorescent 7-amino-4-methylcoumarin.[3][4] The increase in fluorescence, measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to enzyme activity.[3][5]
Enzymatic Cleavage of this compound Substrates
Applications in Drug Discovery
This compound substrates are primarily used to target and characterize the following enzymes, which are implicated in a range of pathologies:
-
Prolyl Endopeptidase (PEP) or Prolyl Oligopeptidase (POP): A cytosolic serine protease involved in the maturation and degradation of neuropeptides. Its dysregulation is linked to neurological disorders, making it a target for cognitive enhancers and neuroprotective agents.[4][6]
-
Dipeptidyl Peptidase IV (DPP4; CD26): A transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1. DPP4 inhibitors are a major class of therapeutics for type 2 diabetes.[7][8]
-
Fibroblast Activation Protein (FAP): A cell-surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) and in areas of tissue remodeling and fibrosis.[9] Its restricted expression in healthy tissues makes it an attractive target for anti-cancer and anti-fibrotic therapies.[9][10]
High-Throughput Screening (HTS) for Inhibitors
The simplicity and reliability of this compound-based assays make them ideal for high-throughput screening of large compound libraries to identify novel enzyme inhibitors.[7]
High-Throughput Screening Workflow
Characterizing Enzyme Kinetics and Inhibition
These substrates are essential for determining key kinetic parameters of enzymes and the potency of inhibitors.
| Parameter | Description |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces the enzyme activity by 50%. |
| Ki (Inhibition Constant) | A measure of the binding affinity of an inhibitor to an enzyme. |
Quantitative Data Summary
The following tables summarize kinetic constants for this compound substrates and inhibitory activities of known compounds against their target enzymes.
Table 1: Kinetic Constants of this compound Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Prolyl Endopeptidase (porcine) | This compound-pNA | 810 | 505 | 6.23 x 10⁵ | [11] |
| Dipeptidyl Peptidase IV (human) | Gly-Pro-pNA | - | - | - | [12] |
| Dipeptidyl Peptidase IV (human) | Gly-Pro-AMC | 209 | 67 | 3.2 x 10⁵ | [13] |
| Fibroblast Activation Protein (human) | This compound-AMC | - | - | - | [5] |
| Fibroblast Activation Protein (human) | Suc-Gly-Pro-AMC | ~250 (assay concentration) | - | - | [14] |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.
Table 2: Inhibitory Activity (IC50/Ki) of Reference Compounds
| Target Enzyme | Inhibitor | Substrate Used | IC50 (nM) | Ki (nM) | Source |
| Prolyl Endopeptidase (PEP) | KYP-2047 | This compound-AMC | - | 0.023 | [6][11] |
| Prolyl Endopeptidase (PEP) | JTP-4819 | - | 0.83 | - | [15] |
| Dipeptidyl Peptidase IV (DPP4) | Sitagliptin | Gly-Pro-AMC | 19 | - | [16] |
| Dipeptidyl Peptidase IV (DPP4) | Vildagliptin | Gly-Pro-AMC | 62 | - | [16] |
| Dipeptidyl Peptidase IV (DPP4) | Saxagliptin | Gly-Pro-pNA | - | 0.35 | [12] |
| Fibroblast Activation Protein (FAP) | Talabostat (Val-boroPro) | This compound-AMC | 560 | - | [3] |
| Fibroblast Activation Protein (FAP) | UAMC-1110 | This compound-AMC | 3.2 | - | [6] |
Experimental Protocols
Protocol 1: Prolyl Endopeptidase (PEP) Inhibition Assay (Chromogenic)
This protocol describes a method to determine the inhibitory activity of test compounds against PEP using the this compound-pNA substrate in a 96-well plate format.
Materials:
-
Purified Prolyl Endopeptidase (PEP)
-
This compound-pNA substrate
-
Assay Buffer: 0.1 M Potassium Phosphate, pH 7.0[1]
-
DMSO (for dissolving substrate and inhibitors)
-
Test compounds and a known PEP inhibitor (e.g., KYP-2047)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (5 mM): Dissolve this compound-pNA in DMSO.[1]
-
Enzyme Working Solution: Dilute PEP in Assay Buffer to a concentration that gives a linear reaction rate for at least 15 minutes.
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and the reference inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank (no enzyme): 80 µL Assay Buffer + 10 µL Assay Buffer
-
Control (100% activity): 80 µL Assay Buffer + 10 µL Enzyme Working Solution
-
Test Wells: 80 µL Inhibitor Solution (at various concentrations) + 10 µL Enzyme Working Solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.[7]
-
Reaction Initiation: Add 10 µL of 5 mM this compound-pNA to all wells to start the reaction (final volume = 100 µL).
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
-
Data Analysis:
-
Calculate the reaction rate (V₀) from the slope of the linear portion of the absorbance vs. time curve for each well.
-
Correct the rates by subtracting the rate of the blank well.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: DPP4 Inhibition Assay (Fluorogenic)
This protocol outlines a method for determining the IC₅₀ of inhibitors against DPP4 using the fluorogenic substrate Gly-Pro-AMC.
Materials:
-
Recombinant Human DPP4
-
Gly-Pro-AMC substrate
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0[8]
-
DMSO
-
Test compounds and a known DPP4 inhibitor (e.g., Sitagliptin)[16]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex: ~360 nm, Em: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve Gly-Pro-AMC in DMSO.[8]
-
Enzyme Working Solution: Dilute DPP4 in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of test compounds in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to blank and control wells.
-
Add 50 µL of inhibitor solutions to test wells.
-
Add 25 µL of Enzyme Working Solution to control and test wells. Add 25 µL of Assay Buffer to blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[17]
-
Reaction Initiation: Add 25 µL of Gly-Pro-AMC working solution (diluted from stock in Assay Buffer) to all wells.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction rate (slope of fluorescence vs. time).
-
Calculate % Inhibition and determine the IC₅₀ as described in Protocol 4.1.
-
Protocol 3: FAP Activity Assay in Fibroblast Cell Lysates (Fluorogenic)
This protocol is for measuring FAP activity in cultured fibroblasts, which can be adapted to screen for inhibitors or study the regulation of FAP expression (e.g., by TGF-β).
Materials:
-
Cultured fibroblasts (e.g., primary human lung fibroblasts)
-
Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5-8.0[9]
-
Protein quantification assay (e.g., BCA)
-
96-well black, flat-bottom microplate and fluorescence reader
Procedure:
-
Cell Lysate Preparation:
-
(Optional) Treat fibroblasts with stimuli (e.g., TGF-β) to induce FAP expression.[18]
-
Wash cells with cold PBS and lyse on ice with Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate (diluted in Assay Buffer to a suitable protein concentration) to each well.
-
For inhibitor studies, pre-incubate the lysate with inhibitors for 10-15 minutes at 37°C.[3]
-
-
Reaction Initiation: Add 50 µL of working substrate solution (e.g., 25 µM final concentration) to each well.[9]
-
Measurement: Measure fluorescence kinetically at 37°C as described in Protocol 4.2.
-
Data Analysis:
-
Calculate the reaction rate.
-
Normalize the activity to the total protein concentration (e.g., pmol AMC/min/mg protein).
-
For inhibition studies, determine IC₅₀ values as previously described.
-
This compound in Fibrosis Research
Fibrosis is characterized by excessive deposition of extracellular matrix (ECM), with TGF-β being a key pro-fibrotic cytokine.[19] FAP is highly expressed on activated fibroblasts in fibrotic tissues and is induced by TGF-β.[10][18] The enzymatic activity of FAP contributes to ECM remodeling. This compound-based substrates can be used to measure FAP activity in fibrotic models and assess the efficacy of FAP inhibitors.
FAP-Mediated Pro-Fibrotic Signaling
By providing robust and quantifiable measures of key protease activities, this compound and its derivatives remain indispensable tools for advancing drug discovery efforts in metabolic diseases, oncology, and fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fibroblast Activation Protein Alpha (FAPα) in Fibrosis: Beyond a Perspective Marker for Activated Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Oral Dipeptidyl Peptidase-4 Inhibitor Sitagliptin Increases Circulating Endothelial Progenitor Cells in Patients With Type 2 Diabetes: Possible role of stromal-derived factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 736685 - Inhibition of human FAP using this compound-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. atsjournals.org [atsjournals.org]
- 19. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protease Activity in Cell Lysates Using Z-Gly-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide) is a widely used tool for the detection and quantification of post-proline cleaving peptidase activity in biological samples, including cell lysates.[1] These proteases, which cleave peptide bonds at the carboxyl side of proline residues, are implicated in a variety of physiological and pathological processes, making them significant targets in research and drug development.[1] This document provides detailed application notes and protocols for utilizing this compound-pNA to study protease activity, with a focus on experimental design, data interpretation, and visualization of key concepts.
Principle of the Assay
The this compound-pNA assay is a colorimetric method based on the enzymatic hydrolysis of the synthetic peptide substrate.[2] In its intact form, this compound-pNA is a colorless compound. However, in the presence of a suitable protease, the amide bond between the proline residue and the p-nitroanilide (pNA) moiety is cleaved.[3] This enzymatic cleavage releases the chromogenic group p-nitroaniline, which has a distinct yellow color and exhibits strong absorbance at a wavelength of 405-410 nm.[2] The rate of pNA formation, measured as the increase in absorbance over time, is directly proportional to the enzymatic activity under appropriate assay conditions.[1][4]
Target Enzymes
This compound-pNA is a substrate for a class of serine proteases that recognize the X-Proline motif.[1] The primary enzymes studied using this substrate in cell lysates include:
-
Prolyl Endopeptidase (PEP) or Prolyl Oligopeptidase (POP): A cytosolic enzyme involved in the maturation and degradation of neuropeptides and peptide hormones.[1][3] Its role in neurological disorders has made it a target for the development of cognitive enhancers and neuroprotective agents.[3]
-
Dipeptidyl Peptidase-IV (DPP4 or CD26): A transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides.[1] DPP4 is a crucial enzyme in glucose homeostasis and a significant therapeutic target for type 2 diabetes.[4][5]
-
Fibroblast Activation Protein (FAP): A cell-surface serine protease that is structurally similar to DPP4 and is involved in tissue remodeling, fibrosis, and tumor microenvironment.[4]
Quantitative Data
The following tables summarize key quantitative data for the this compound-pNA assay.
Table 1: Reagent and Substrate Properties
| Parameter | Value | Notes |
| Substrate Name | This compound-pNA | N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide[6] |
| Molecular Formula | C₂₁H₂₂N₄O₆ | [6] |
| Molecular Weight | 426.42 g/mol | [6] |
| Solubility | Soluble in DMSO and DMF | [6] |
| Excitation Wavelength (pNA) | 335 nm | For fluorescence-based detection[7] |
| Absorbance Wavelength (pNA) | 405-410 nm | [1][4] |
| Molar Extinction Coefficient (pNA) | ~8,800 - 9,960 M⁻¹cm⁻¹ | Value can vary with buffer conditions.[4] |
Table 2: Representative Kinetic Parameters
| Enzyme | Substrate | Km | kcat | Source Organism/Enzyme |
| Prolyl Endopeptidase (PEP) | This compound-pNA | 0.81 mM | 505 s⁻¹ | Aeropyrum pernix |
| Prolyl Endopeptidase (PEP) | This compound-2NNap* | 0.14 mM | - | Not Specified |
| Dipeptidyl Peptidase-IV (DPP4) | Gly-Pro-pNA | 0.2 mM | - | Not Specified |
| Dipeptidyl Peptidase-8 (DPP8) | Gly-Pro-pNA | 0.3 mM | - | Not Specified |
| Dipeptidyl Peptidase-9 (DPP9) | Gly-Pro-pNA | 0.4 mM | - | Not Specified |
Note: Kinetic parameters are highly dependent on the specific enzyme source, purity, and assay conditions. The values presented here are for reference. This compound-2NNap is a similar substrate to this compound-pNA.[4]
Table 3: Recommended Assay Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 8.0 | Optimal pH varies by enzyme.[4] |
| Temperature | 30 - 37 °C | Optimal temperature varies by enzyme.[4] |
| Cell Lysate Protein | 10 - 50 µg per well | Should be optimized for each cell type.[4] |
| Final Substrate Concentration | 0.5 mM | A common starting point. |
| Final Reaction Volume | 100 - 200 µL | For 96-well plate format.[2] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol provides a general guideline for preparing cell lysates for protease activity assays.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).[1]
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the clear supernatant (cell lysate) to a new pre-chilled tube.[1]
-
Determine the total protein concentration of the lysate using a standard method such as the BCA protein assay. This is essential for normalizing enzyme activity.[1]
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use.[1]
Protocol 2: this compound-pNA Protease Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for kinetic or endpoint measurements.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[5]
-
This compound-pNA Stock Solution (10 mM in DMSO)[5]
-
Cell Lysate (prepared as in Protocol 1)
-
(Optional) Specific enzyme inhibitors (e.g., Sitagliptin for DPP4)[4]
-
(For endpoint assay) Stop Solution (e.g., 1 M Acetate buffer, pH 4.0)[4]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm[4]
Procedure:
-
Reagent Preparation:
-
Enzyme Working Solution: Dilute the cell lysate to the desired concentration (e.g., 10-50 µg of total protein per reaction) in cold Assay Buffer. Prepare this solution fresh.[4][5]
-
Substrate Working Solution: Dilute the this compound-pNA Stock Solution in Assay Buffer to the desired final concentration (e.g., 5 mM for a 10 µL addition to a 100 µL final volume, resulting in 0.5 mM).[5]
-
-
Assay Setup (per well):
-
Sample Wells: 80 µL Assay Buffer + 10 µL Enzyme Working Solution.[5]
-
Blank (Substrate Control): 90 µL Assay Buffer (no enzyme).[4]
-
Blank (Sample Control): 10 µL Enzyme Working Solution + 90 µL Assay Buffer (no substrate). This controls for background absorbance from the lysate.[4]
-
(Optional) Inhibitor Control: Pre-incubate 10 µL of Enzyme Working Solution with a specific inhibitor for 10-15 minutes at 37°C before adding the substrate.[4]
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.[5]
-
To initiate the reaction, add 10 µL of the Substrate Working Solution to all wells except the Sample Control wells.[4] Mix gently.
-
For a Kinetic Assay: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 10-30 minutes.[5]
-
For an Endpoint Assay: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 405 nm.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the appropriate blank(s) from the sample readings.
-
For the kinetic assay, plot absorbance versus time and determine the initial velocity (V₀) from the linear portion of the curve (ΔA/min).[5]
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [Protein]) * 10^6
-
Where:
-
ΔA/min is the rate of change in absorbance.
-
ε is the molar extinction coefficient of pNA (~9,960 M⁻¹cm⁻¹).[5]
-
l is the path length of the sample in the well (cm).
-
[Protein] is the concentration of protein in the well (mg/mL).
-
-
-
Visualizations
Caption: Experimental workflow for the this compound-pNA protease assay.
Caption: Simplified DPP4 signaling pathway in glucose metabolism.
References
- 1. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Gly-Pro Substrates in In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide) and this compound-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin) are synthetic peptide substrates crucial for the characterization of a specific class of serine proteases. These substrates are instrumental in drug discovery and diagnostics due to their ability to be cleaved by enzymes recognizing the Gly-Pro sequence. This cleavage releases a chromogenic or fluorogenic molecule, allowing for the quantification of enzyme activity.[1] This document provides detailed application notes, protocols, and quantitative data for the use of this compound substrates in targeting key enzymes: Prolyl Endopeptidase (PREP), Dipeptidyl Peptidase IV (DPP-IV), and Fibroblast Activation Protein (FAP).
Target Enzymes and Their Significance
This compound substrates are primarily utilized for assaying the activity of the following proline-specific peptidases:
-
Prolyl Endopeptidase (PREP or PEP): A cytosolic enzyme involved in the maturation and degradation of neuropeptides and peptide hormones, making it a target for neurological disorders.[2][3]
-
Dipeptidyl Peptidase IV (DPP-IV or CD26): A transmembrane glycoprotein that plays a vital role in glucose homeostasis by inactivating incretin hormones.[4][5] It is a major therapeutic target for type 2 diabetes.[4]
-
Fibroblast Activation Protein (FAP): A cell-surface serine protease highly expressed in the stroma of many epithelial cancers and at sites of tissue remodeling.[6][7] Its restricted expression makes it an attractive target for cancer therapy and diagnostics.[6][7]
Data Presentation: Quantitative Summary
The following tables summarize key kinetic parameters and inhibitor constants for the target enzymes with this compound substrates. This data is essential for assay design and comparison of inhibitor potency.
Table 1: Kinetic Parameters for this compound-pNA Hydrolysis
| Enzyme | Source | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| PREP | Flavobacterium | 60 (for this compound-Leu-Gly) | N/A | N/A | N/A | [8] |
| DPP-IV | Human recombinant | 200 - 400 | N/A | ~1.7 | ~2.9 x 10³ | [9][10] |
| FAP | Human recombinant | Data not available | Data not available | Data not available | Data not available |
Table 2: Kinetic Parameters for this compound-AMC Hydrolysis
| Enzyme | Source | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| PREP | Bovine Serum (ZIP) | 54 | N/A | N/A | N/A | [8] |
| DPP-IV | Human recombinant | ~50 | N/A | N/A | N/A | [11] |
| FAP | Human recombinant | 20 | N/A | N/A | N/A | [12] |
Table 3: IC₅₀ and Kᵢ Values of Inhibitors using this compound Substrates
| Enzyme | Inhibitor | Substrate | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| PREP | Z-Pro-prolinal | This compound-AMC | N/A | 14 | [8] |
| N-(pyridine-3-carbonyl)-Val-boroPro | This compound-AMC | 2.8 ± 0.3 | < 0.03 | [3] | |
| DPP-IV | Sitagliptin | Gly-Pro-AMC | 71 | N/A | [13] |
| Saxagliptin | Gly-Pro-pNA | N/A | 0.35 - 0.6 | [9] | |
| Val-boro-Pro | Gly-Pro-AMC | ~10 | N/A | [11] | |
| FAP | OncoFAP | This compound-AMC | 16.8 (human), 14.5 (murine) | N/A | [12] |
| N-(pyridine-4-carbonyl)-d-Ala-boroPro | This compound-AMC | 36 ± 4.8 | 1.8 ± 0.1 | [3] |
N/A: Data not available in the searched sources.
In Vitro Applications and Experimental Protocols
This compound substrates are extensively used for in vitro enzyme activity assays and inhibitor screening. The choice between the pNA (chromogenic) and AMC (fluorogenic) substrate depends on the required sensitivity, with the AMC-based assay being more sensitive.
Protocol 1: Chromogenic Assay for Enzyme Activity using this compound-pNA
This protocol is suitable for determining the kinetic parameters of enzymes like PREP and DPP-IV.
Materials:
-
Purified enzyme (PREP or DPP-IV)
-
This compound-pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[4]
-
DMSO for dissolving the substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm[5]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound-pNA in DMSO.[4]
-
Dilute the enzyme to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of this compound-pNA by diluting the stock solution in Assay Buffer to the desired final concentration.
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) to convert the rate to moles of product formed per unit time.[2]
-
Determine kinetic parameters (K_m_ and V_max_) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Protocol 2: Fluorogenic Assay for Inhibitor Screening using this compound-AMC
This high-throughput screening (HTS) protocol is designed to identify and characterize inhibitors of FAP, PREP, or DPP-IV.
Materials:
-
Purified enzyme (FAP, PREP, or DPP-IV)
-
This compound-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, pH 7.5 for FAP)[3]
-
DMSO for dissolving substrate and inhibitors
-
Test compounds and a known inhibitor (positive control)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)[11]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound-AMC in DMSO.
-
Prepare stock solutions of test compounds and a known inhibitor in DMSO. Create serial dilutions as required.
-
Dilute the enzyme to a working concentration in Assay Buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 1-5 µL) of the diluted test compounds or control inhibitor to the wells of the microplate. For "no inhibitor" controls, add the same volume of DMSO.
-
Add the diluted enzyme solution to all wells except the blank (no enzyme) wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature or 37°C to allow for inhibitor-enzyme interaction.[14]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound-AMC substrate solution (diluted in Assay Buffer) to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
In Vivo Applications
Direct in vivo applications of this compound-pNA and this compound-AMC are limited. Their primary role in an in vivo context is indirect, through the study of the physiological and pathological functions of their target enzymes. However, the Gly-Pro motif is being explored for in vivo applications:
-
Probes for Molecular Imaging: A PET imaging probe incorporating a Gly-Pro sequence has been developed for the in vivo visualization of FAP-expressing tumors, demonstrating the potential of using this motif for targeted delivery and imaging.
The insights gained from in vitro assays using this compound substrates are crucial for designing and validating such in vivo tools and for understanding the in vivo consequences of inhibiting these enzymes.
Signaling Pathways
The enzymes targeted by this compound substrates are involved in critical signaling pathways. Understanding these pathways is essential for drug development professionals.
DPP-IV Signaling in Glucose Homeostasis
DPP-IV plays a key role in glucose metabolism by inactivating the incretin hormone GLP-1. Inhibition of DPP-IV increases the levels of active GLP-1, leading to enhanced insulin secretion and improved glucose control.[4][5]
FAP in the Tumor Microenvironment
FAP is highly expressed on cancer-associated fibroblasts (CAFs) and contributes to tumor progression by remodeling the extracellular matrix (ECM) and promoting angiogenesis and immune suppression.[6][7][16]
PREP Function in Neuropeptide Regulation
PREP is involved in the metabolism of various neuropeptides and peptide hormones, thereby influencing a range of physiological processes, including memory and inflammation.[2][14] Its precise signaling pathways are complex and context-dependent.
Conclusion
This compound-pNA and this compound-AMC are indispensable tools for the in vitro characterization of PREP, DPP-IV, and FAP. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in academia and the pharmaceutical industry. While direct in vivo applications of these specific substrates are not yet established, the knowledge gained from their use is fundamental to the development of novel diagnostics and therapeutics targeting these clinically relevant enzymes.
References
- 1. AID 736685 - Inhibition of human FAP using this compound-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the cancer stroma with a fibroblast activation protein-activated promelittin protoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 15. The development and validation of a combined kinetic fluorometric activity assay for fibroblast activation protein alpha and prolyl oligopeptidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring Collagenase Activity in Tissue Samples
Introduction
Collagenases are a class of matrix metalloproteinases (MMPs) that play a critical role in the remodeling and degradation of the extracellular matrix (ECM) by cleaving native collagen.[1][2] Their activity is essential in normal physiological processes such as wound healing and development. However, dysregulated collagenase activity is implicated in numerous pathologies, including arthritis, fibrosis, and cancer metastasis, making them a key target for drug development.[3][4]
Monitoring collagenase activity in tissue samples provides a direct measure of pathological ECM turnover. While various methods exist, assays using synthetic peptide substrates offer a convenient and high-throughput approach. It is important to select a substrate that is specifically cleaved by collagenases. While the dipeptide sequence Gly-Pro is abundant in collagen, the specific substrate Z-Gly-Pro-AMC is primarily a substrate for post-proline cleaving enzymes like prolyl endopeptidase and is not ideal for measuring collagenase activity.[5][6]
More appropriate and widely used substrates are synthetic peptides that mimic the specific collagen cleavage site. These include chromogenic substrates like N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) and various fluorogenic resonance energy transfer (FRET) peptides.[7] In these assays, collagenase cleaves a specific peptide bond (e.g., the Leu-Gly bond in FALGPA), leading to a detectable change in absorbance or fluorescence, which is proportional to the enzyme's activity.[7]
These application notes provide detailed protocols for preparing tissue extracts and quantifying collagenase activity using both chromogenic and fluorogenic methods, enabling researchers to reliably assess enzymatic activity for basic research and drug screening purposes.
Quantitative Data Summary
The tables below summarize key parameters for commonly used synthetic collagenase substrates.
Table 1: Chromogenic Substrate Parameters
| Parameter | Value | Source(s) |
|---|---|---|
| Substrate | N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) | [7] |
| Detection Wavelength | 345 nm (decrease in absorbance) | [1][7] |
| Assay Temperature | 25°C or 37°C | [1][7] |
| Molar Extinction Coefficient | 0.53 mM⁻¹cm⁻¹ | [7] |
| Typical Assay Buffer | 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5 | |
Table 2: Fluorogenic FRET Substrate Parameters
| Substrate Type | Fluorophore/Quencher | Excitation (λex) | Emission (λem) | Source(s) |
|---|---|---|---|---|
| MMP-2/MMP-7 Substrate | Mca/Dpa | ~325 nm | ~393 nm | [8] |
| General MMP Substrate | EDANS/Dabcyl | ~340 nm | ~490 nm | |
| MMP-13 Substrate | (Proprietary) | 365 nm | 450 nm | [2] |
| General MMP Substrate | Fam/Ctmr | 492 nm | >515 nm | [3] |
(Note: Mca = (7-Methoxycoumarin-4-yl)acetyl; Dpa = N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl; EDANS = 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid; Dabcyl = 4-((4-(Dimethylamino)phenyl)azo)benzoic acid; Fam = 5-Carboxyfluorescein; Ctmr = 5-Carboxytetramethylrhodamine)
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates
This protocol describes the extraction of active collagenases from fresh or frozen tissue samples.
Materials:
-
Fresh or frozen tissue sample
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Tissue Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 1% Triton X-100, and a broad-spectrum protease inhibitor cocktail (EDTA-free).
-
Scalpel or scissors
-
Dounce or mechanical homogenizer
-
Microcentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Weigh approximately 50-100 mg of fresh or frozen tissue.
-
On ice, mince the tissue into small pieces using a scalpel or scissors.[9]
-
Wash the minced tissue twice with ice-cold PBS to remove contaminants.[9]
-
Transfer the tissue to a pre-chilled homogenization tube and add 500 µL of ice-cold Tissue Lysis Buffer.
-
Homogenize the tissue thoroughly using a Dounce or mechanical homogenizer until no large pieces are visible.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the soluble proteins including active collagenases. Avoid disturbing the pellet.
-
Determine the total protein concentration of the supernatant using a standard protein assay.
-
The tissue extract is now ready for the activity assay. It can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Chromogenic Collagenase Activity Assay Using FALGPA
This protocol outlines a continuous spectrophotometric assay in a 96-well plate format.
Materials:
-
Tissue extract (from Protocol 1)
-
Collagenase Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5.
-
FALGPA Substrate Solution (1.0 mM): Dissolve FALGPA in Collagenase Assay Buffer. Stir for at least 30 minutes for complete dissolution.[10]
-
Purified bacterial collagenase (for positive control)
-
Collagenase inhibitor (e.g., 1,10-Phenanthroline) for inhibitor control.
-
UV-transparent 96-well microplate.
-
Microplate spectrophotometer capable of reading absorbance at 345 nm in kinetic mode.
Procedure:
-
Plate Setup: Prepare reactions in the 96-well plate as described below. It is recommended to run all samples in at least duplicate.[1]
-
Sample Wells: 10-50 µL of tissue extract.
-
Positive Control: 10 µL of a known concentration of purified collagenase.[10]
-
Inhibitor Control: 10 µL of purified collagenase + 5 µL of inhibitor.
-
Blank (No Enzyme): 10-50 µL of Tissue Lysis Buffer.
-
-
Adjust the volume in all wells to 100 µL with Collagenase Assay Buffer.
-
Reaction Initiation: Prepare a Reaction Mix by mixing 1 part 1.0 mM FALGPA Substrate Solution with 1 part Collagenase Assay Buffer. Add 100 µL of this Reaction Mix to each well to start the reaction. The final volume will be 200 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 345 nm every minute for 15-30 minutes. For samples with low activity, the measurement time can be extended.[1][7]
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₅/min) from the linear portion of the curve for each well.
-
Use the molar extinction coefficient of FALGPA to calculate the activity.
-
Protocol 3: Fluorogenic Collagenase Activity Assay Using a FRET Substrate
This protocol details a highly sensitive assay using a generic MMP FRET substrate.
Materials:
-
Tissue extract (from Protocol 1)
-
Fluorogenic Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
FRET Substrate Stock Solution (e.g., 2 mM in DMSO). Store at -20°C, protected from light.[2]
-
Free Fluorophore (e.g., AMC or Mca) for standard curve.
-
Black, flat-bottom 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Standard Curve: Prepare a standard curve using the free fluorophore (e.g., 0-50 µM AMC) in Fluorogenic Assay Buffer to quantify the amount of product generated.
-
Plate Setup:
-
Sample Wells: 10-40 µL of tissue extract.
-
Positive Control: A known concentration of purified human MMP (e.g., MMP-13).
-
Blank (No Enzyme): 10-40 µL of Tissue Lysis Buffer.
-
-
Add Fluorogenic Assay Buffer to all wells to bring the volume to 90 µL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.[11]
-
Reaction Initiation: Dilute the FRET Substrate Stock Solution in Fluorogenic Assay Buffer to a 10X working concentration (e.g., 100 µM). Add 10 µL of this working solution to each well to start the reaction (final substrate concentration will be 10 µM).
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the substrate (see Table 2).[5][11]
-
Data Analysis:
-
Calculate the rate of change in fluorescence (RFU/min) from the linear portion of the curve.
-
Convert the RFU/min to pmol/min of substrate cleaved using the slope of the standard curve.
-
Visualizations
Caption: Principles of chromogenic and fluorogenic collagenase assays.
Caption: Workflow for measuring collagenase activity in tissue samples.
Caption: Simplified pathway of collagenase-mediated ECM degradation.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Protease Specificity by Collagenase as a Novel Approach to Serum Proteomics That Includes Identification of Extracellular Matrix Proteins without Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Protocol for Real-Time Monitoring of Enzymatic Reactions with Z-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound-AMC) is a sensitive and specific tool for the real-time monitoring of enzymatic activity, particularly for post-proline cleaving peptidases. This application note provides a detailed protocol for utilizing this compound-AMC in kinetic assays, with a focus on two key enzymes: Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). Both FAP and PREP are serine proteases implicated in various physiological and pathological processes, including cancer progression, fibrosis, and neurodegenerative diseases, making them attractive targets for drug development.[1][2]
The assay principle is based on the enzymatic hydrolysis of the non-fluorescent this compound-AMC substrate.[3][4] Cleavage of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group releases the highly fluorescent AMC moiety.[3][5] The resulting increase in fluorescence intensity, monitored over time, is directly proportional to the enzymatic activity.[4][5] The fluorescence of liberated AMC is typically measured with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 460-465 nm.[3][4]
Target Enzymes and Their Significance
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in the microenvironment of epithelial cancers and at sites of tissue remodeling.[1][4] Its restricted expression in healthy tissues makes it a promising target for cancer diagnostics and therapy.[1] FAP is known to be involved in signaling pathways that promote tumor cell proliferation, migration, and invasion, such as the PI3K/AKT and Ras/ERK pathways.[6]
-
Prolyl Endopeptidase (PREP): Also known as prolyl oligopeptidase (POP), PREP is a cytosolic serine protease involved in the metabolism of proline-containing neuropeptides and hormones.[4] Its dysregulation has been linked to neurodegenerative disorders and cancer.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for enzymatic assays using this compound-AMC and related substrates. It is important to note that kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition) and the enzyme source.
Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| 7-Amino-4-methylcoumarin (AMC) | 360 - 380 | 460 - 465 |
Table 2: Typical Assay Conditions and Kinetic Parameters for FAP and PREP
| Enzyme | Substrate | Typical Substrate Concentration (µM) | Assay Buffer | Temperature (°C) | Km (µM) | Specific Activity (pmol/min/µg) |
| Human FAP | This compound-AMC | 50 - 100 | 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5 | 37 | Data not readily available | >1800[7] |
| Human PREP | This compound-AMC | 100 | 0.1 M sodium/potassium phosphate, 0.1 mM DTT, pH 7.0 | 23 | Data not readily available | Data not readily available |
Note: Specific kinetic constants (Km, Vmax, kcat) for human FAP and PREP with this compound-AMC are not consistently reported under standardized conditions in the reviewed literature. The provided specific activity for FAP is as reported by a commercial supplier.[7] For precise kinetic analysis, it is recommended to determine these parameters empirically under your specific assay conditions.
Experimental Protocols
This section provides a detailed methodology for performing real-time enzymatic assays using this compound-AMC. The protocol is designed for a 96-well plate format, suitable for both kinetic analysis and high-throughput screening.
Reagent Preparation
-
Assay Buffer: The optimal buffer composition can vary between enzymes.
-
Enzyme Solution:
-
Reconstitute or dilute purified human FAP or PREP in the corresponding cold assay buffer to a stock concentration.
-
The final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course. This is typically in the low nanomolar range.[5]
-
-
Substrate Stock Solution:
-
AMC Standard Stock Solution:
-
To quantify the amount of product formed, prepare a 1 mM stock solution of 7-Amino-4-methylcoumarin (AMC) in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
Experimental Workflow Diagram
Caption: General experimental workflow for a real-time enzyme activity assay.
Assay Procedure
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-50 µM).
-
Add a fixed volume of each dilution to triplicate wells of a black 96-well plate.
-
Adjust the final volume in each well with assay buffer to be the same as the reaction volume (e.g., 100 µL).
-
Measure the fluorescence at the same excitation and emission wavelengths used for the kinetic assay.
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve. The slope of this curve will be used to convert RFU/min to pmol/min.
-
-
Enzyme Reaction:
-
Set up the reactions in a 96-well plate. Include the following controls:
-
Blank (No Enzyme): Contains assay buffer and substrate, but no enzyme.
-
Positive Control (Optional): A known activator of the enzyme.
-
Inhibitor Control (for screening): Contains enzyme, substrate, and a known inhibitor or test compound.
-
-
Add the appropriate volume of assay buffer to each well.
-
Add the enzyme working solution to all wells except the blank. For inhibitor screening, pre-incubate the enzyme with the test compounds for a defined period (e.g., 10-15 minutes) at the assay temperature.[9]
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound-AMC substrate solution to all wells. The final substrate concentration should ideally be around the Km value for accurate kinetic measurements, or at a saturating concentration for inhibitor screening.
-
The final reaction volume is typically 100-200 µL.
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each reaction, plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time (minutes).
-
The initial velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/min).[5]
-
Subtract the slope of the blank (no enzyme) from the slopes of all other reactions to correct for background fluorescence.
-
-
Determine Kinetic Parameters (Km and Vmax):
-
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with a range of substrate concentrations.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis: V = (Vmax * [S]) / (Km + [S]) where V is the initial velocity and [S] is the substrate concentration.[5]
-
-
Calculate Specific Activity:
-
Convert the initial velocity from RFU/min to pmol of AMC produced per minute using the slope of the AMC standard curve.
-
Calculate the specific activity of the enzyme using the following formula: Specific Activity (pmol/min/µg) = (Rate of AMC production (pmol/min)) / (Amount of enzyme in the reaction (µg))[7]
-
Signaling Pathway Context for Drug Development
The enzymes FAP and PREP are integral to signaling pathways that are dysregulated in various diseases, making them key targets for therapeutic intervention.
References
- 1. Fibroblast Activation Protein (FAP or Seprase) Inhibitor Pipeline [delveinsight.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Applications of Z-Gly-Pro in Food Science and Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro, chemically known as N-benzyloxycarbonyl-glycyl-L-proline, and its derivatives are dipeptides that have garnered interest for their potential applications in various scientific fields, including food science and technology. While direct, large-scale applications in food products are still emerging, this compound compounds serve as valuable tools in food-related research, particularly in enzyme activity assessment and flavor science. This document provides an overview of the current and potential applications of this compound in the food industry, complete with detailed protocols for relevant experimental procedures.
Potential as a Flavor Enhancer and Preservative
This compound-OH has been suggested as a potential flavor enhancer and preservative in food products.[1] The Gly-Pro dipeptide sequence is known to be a component of collagen and gelatin, which can contribute to the mouthfeel and savory taste of foods.[2] While comprehensive sensory data is limited, the theoretical basis for its flavor-enhancing properties lies in its potential to impart or enhance "kokumi" taste, a sensation of richness, continuity, and mouthfulness that enhances the primary tastes of sweet, salty, and umami.
Note: The direct application of this compound as a flavor enhancer or preservative is not yet widely documented in peer-reviewed literature. Further research, including sensory panel evaluations and shelf-life studies, is required to validate these potential uses.[3][4]
Logical Relationship: Proposed Mechanism of Flavor Enhancement
The following diagram illustrates a hypothetical pathway for how this compound might function as a flavor enhancer, potentially through the activation of calcium-sensing receptors (CaSR) on the tongue, a mechanism associated with kokumi substances.[5]
Caption: Proposed pathway for this compound as a flavor enhancer.
Substrate for Enzyme Activity Assays in Food Processing
A significant and well-documented application of this compound derivatives, such as this compound-p-nitroanilide (this compound-pNA) and this compound-7-amido-4-methylcoumarin (this compound-AMC), is their use as chromogenic and fluorogenic substrates for prolyl endopeptidases (PEPs).[6][7] PEPs are crucial enzymes in various food processing applications, most notably in the production of gluten-free beer.[8][9][10]
In this process, PEPs are used to break down proline-rich gluten peptides that can trigger reactions in individuals with celiac disease.[11][12] The activity of these enzymes must be carefully monitored to ensure the effectiveness of gluten degradation. This compound-pNA serves as an effective substrate in a spectrophotometric assay to quantify PEP activity.[13]
Quantitative Data: Properties of this compound and Its Derivatives
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application in Food Science Context | Reference |
| N-benzyloxycarbonyl-glycyl-L-proline | This compound-OH | C₁₅H₁₈N₂O₅ | 306.31 | Potential flavor enhancer/preservative | [1][14] |
| This compound-p-nitroanilide | This compound-pNA | C₂₁H₂₂N₄O₆ | 426.42 | Chromogenic substrate for prolyl endopeptidase | [6][13] |
| This compound-7-amido-4-methylcoumarin | This compound-AMC | C₂₅H₂₅N₃O₆ | 463.49 | Fluorogenic substrate for prolyl endopeptidase | [7][15] |
Experimental Protocols
Protocol for Prolyl Endopeptidase (PEP) Activity Assay using this compound-pNA
This protocol is adapted for the determination of PEP activity in an enzyme preparation used for food processing, such as in the production of gluten-free beer.
Objective: To quantify the enzymatic activity of a prolyl endopeptidase solution.
Materials:
-
Prolyl endopeptidase (PEP) enzyme solution
-
This compound-pNA (Substrate)
-
1,4-Dioxane
-
Citrate/Disodium Phosphate Buffer (0.1 M, pH 5.0)
-
Anhydrous Sodium Carbonate (0.2 M)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Substrate Stock Solution: Dissolve this compound-pNA in 1,4-dioxane to a concentration of 4 mM.
-
Preparation of Working Substrate Solution: Dilute the 4 mM this compound-pNA stock solution with 0.1 M citrate/disodium phosphate buffer (pH 5.0) to the desired final concentration for the assay (e.g., 1 mM).
-
Enzyme Preparation: Dilute the PEP enzyme solution with the citrate/disodium phosphate buffer to a concentration that will yield a linear reaction rate over the assay time.
-
Assay Reaction: a. In a microplate well or cuvette, combine:
- 1 mL of 0.1 M citrate/disodium phosphate buffer (pH 5.0)
- 0.25 mL of 4 mM this compound-pNA working solution
- 0.1 mL of the diluted enzyme solution b. Mix gently and incubate at 37°C for 10 minutes.
-
Stopping the Reaction: Add 3 mL of 0.2 M anhydrous sodium carbonate to stop the enzymatic reaction.
-
Measurement: Measure the absorbance of the released p-nitroaniline at 410 nm using a spectrophotometer.
-
Blank Preparation: Prepare a blank by adding the sodium carbonate solution to the reaction mixture before adding the enzyme solution.
-
Calculation of Activity: The enzyme activity is calculated based on the rate of p-nitroaniline formation, using its molar extinction coefficient. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Experimental Workflow: PEP Activity Assay
The following diagram outlines the workflow for the prolyl endopeptidase activity assay.
Caption: Workflow for prolyl endopeptidase activity assay.
Potential Role in Maillard Reaction Inhibition and Bitterness Masking
The Maillard reaction, or non-enzymatic browning, is a critical process in food science, contributing to the color, flavor, and aroma of cooked foods.[16] However, it can also lead to the formation of undesirable compounds and loss of nutritional value.[17] While some peptides have been shown to inhibit the Maillard reaction, there is currently no specific evidence to suggest that this compound is an effective inhibitor.[18]
Similarly, masking bitterness is a significant challenge in the food industry, particularly with the increasing use of functional ingredients that may have bitter off-tastes.[19] While various compounds are used as bitterness blockers, the role of this compound in this application has not been established.[20][21]
Conclusion
The primary and most substantiated application of this compound and its derivatives in food science and technology is as a substrate for monitoring the activity of prolyl endopeptidases, which are instrumental in processes like gluten-free beer production. While its potential as a flavor enhancer, preservative, Maillard reaction inhibitor, or bitterness masking agent is of interest, these applications currently lack sufficient scientific validation and require further investigation. The protocols and information provided herein offer a foundation for researchers to utilize this compound compounds in established assays and to explore their potential in novel food applications.
Regulatory Note: The regulatory status of this compound as a food additive has not been definitively established in major markets.[22][23][24] Any consideration for its direct use in food products would require thorough safety assessments and compliance with local food regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sustainable Food Systems: The Case of Functional Compounds towards the Development of Clean Label Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensory Evaluation Center — About the Department — Department of Food Science [foodscience.psu.edu]
- 4. Sensory Evaluation - CASS [cassfood.com.au]
- 5. researchgate.net [researchgate.net]
- 6. A new microbial gluten-degrading prolyl endopeptidase: Potential application in celiac disease to reduce gluten immunogenic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Hydrolysis of Gluten in Beer: Effects of Enzyme Application on Different Brewing Stages on Beer Quality Parameters and Gluten Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gluten Free Beer - The Enzymatic Hydrolyzation Process Problem - Celiac.com [celiac.com]
- 12. BR102013003182A2 - GLUTEN-FREE BEER MANUFACTURING PROCESS - Google Patents [patents.google.com]
- 13. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (Benzyloxycarbonyl)glycyl-L-proline | C15H18N2O5 | CID 439540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 16. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of the Maillard Reaction by Phytochemicals Composing an Aqueous Coffee Silverskin Extract via a Mixed Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CA3091084A1 - Food protein-derived peptides as bitter taste blockers - Google Patents [patents.google.com]
- 20. WO2021212048A1 - Bitter blockers and related methods of use - Google Patents [patents.google.com]
- 21. WO2013006305A1 - Bitterness masking - Google Patents [patents.google.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Optimizing Z-Gly-Pro-AMC assay conditions (pH, temperature, buffer)
Welcome to the technical support center for the Z-Gly-Pro-AMC assay. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental conditions for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound-AMC assay?
A1: The this compound-AMC assay is a fluorometric method used to measure the activity of specific proteases, such as prolyl endopeptidase (PREP), Fibroblast Activation Protein (FAP), and Dipeptidyl Peptidase IV (DPP4), which cleave peptide bonds after a proline residue.[1][2] The substrate, this compound-7-amino-4-methylcoumarin (this compound-AMC), is a non-fluorescent molecule.[3] When an enzyme cleaves the amide bond between proline and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released.[2][3] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time to determine reaction kinetics.[1][2]
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC product?
A2: The released 7-amino-4-methylcoumarin (AMC) has an optimal excitation wavelength in the range of 350-380 nm and an emission wavelength between 450-465 nm.[2][4] It is advisable to perform a wavelength scan on your specific instrument with your assay buffer to determine the precise optimal settings for your experimental conditions.[1]
Q3: How should I prepare and store the this compound-AMC substrate stock solution?
A3: this compound-AMC is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 5-10 mM).[2] To prevent degradation, it is crucial to store this stock solution in small aliquots at -20°C or -80°C, protected from light.[1][2] Avoid repeated freeze-thaw cycles as this can lead to substrate degradation.[1]
Q4: What type of microplate is recommended for this assay?
A4: To minimize background fluorescence and light scattering, it is highly recommended to use black, opaque-walled microplates with clear bottoms.[1] White plates are generally used for luminescence assays, and clear plates are suitable for absorbance measurements.[1]
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
-
Inactive Enzyme:
-
Suboptimal Assay Conditions (pH, Temperature):
-
Solution: Enzyme activity is highly dependent on pH and temperature.[1] The optimal pH for many enzymes that cleave Gly-Pro-AMC is between 7.4 and 8.0.[1][2] The optimal temperature is often between 25°C and 37°C.[1] It is essential to test a range of pH values and temperatures to find the best conditions for your specific enzyme.[1]
-
-
Suboptimal Reagent Concentrations:
-
Solution: The concentration of your enzyme or substrate may be too low. Perform a titration of both the enzyme and the substrate to determine the optimal concentrations that result in a linear reaction rate.[1] As a general guideline, the substrate concentration should be at or above its Michaelis constant (K_m).[1]
-
-
Presence of Inhibitors:
-
Solution: Your sample may contain inhibitors of the enzyme. To test for this, perform a spike-in control by adding a known amount of active enzyme to your sample and comparing the activity to a control with the same amount of enzyme in the buffer alone.[1]
-
Problem 2: High Background Fluorescence
Possible Causes & Solutions
-
Substrate Autohydrolysis:
-
Solution: The this compound-AMC substrate can undergo spontaneous hydrolysis, leading to the release of AMC and high background fluorescence. Include a "no-enzyme" control to measure the rate of substrate autohydrolysis and subtract this value from your sample readings.[6]
-
-
Autofluorescence from Assay Components:
-
Contaminated Reagents or Microplate:
-
Solution: Use high-purity reagents and dedicated labware. Ensure that the microplates are clean and free from any fluorescent contaminants.[6]
-
Problem 3: Poor Reproducibility
Possible Causes & Solutions
-
Inconsistent Pipetting:
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to minimize pipetting variations between wells.[7]
-
-
Temperature Fluctuations:
-
Incomplete Mixing:
-
Solution: Failure to properly mix the reagents upon addition can lead to inconsistent reaction rates. Gently mix the plate after adding the final reagent, either by gentle tapping or using an orbital shaker, being careful to avoid cross-contamination.[8]
-
Optimizing Assay Conditions
Data Presentation: Recommended Assay Conditions
| Parameter | DPP-IV | FAP | PREP |
| pH | 8.0[2] | 7.5[2] | 7.4[2] |
| Temperature | 25-37°C[1] | 25-37°C[1] | 37°C[9] |
| Buffer System | 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA[2] | 50 mM Tris-HCl, 140 mM NaCl[2] | 0.1 M K-phosphate, 1 mM EDTA, 1 mM DTT[2] |
Experimental Protocols
Protocol 1: General Kinetic Assay for Enzyme Activity
This protocol provides a general framework for measuring enzyme activity using this compound-AMC. Optimal concentrations of enzyme and substrate should be determined empirically.
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for your enzyme of interest (see table above).
-
Substrate Stock Solution (5-10 mM): Dissolve this compound-AMC in DMSO. Store at -20°C, protected from light.[2]
-
Enzyme Solution: Dilute the purified enzyme in the appropriate assay buffer to the desired stock concentration. The final concentration in the assay will need to be optimized.[2]
-
AMC Standard Curve: To quantify enzyme activity, a standard curve of free AMC is required. Prepare a 1 mM stock solution of AMC in DMSO and create a series of dilutions in the assay buffer (e.g., 0-100 µM).[2]
Assay Procedure (96-well plate format):
-
Prepare Standard Curve: In a black 96-well plate, add the AMC dilutions in triplicate. Bring the final volume in each well to 100 µL with assay buffer.[2]
-
Prepare Reactions:
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and any inhibitors to interact.[2]
-
Initiate Reaction: Add 25 µL of the this compound-AMC substrate solution (diluted in assay buffer to the desired final concentration) to all wells. The final volume in each well should be 100 µL.[2]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 350-380 nm, Emission: 450-465 nm).[2]
-
Data Analysis:
-
Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.[2]
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.[2]
-
Subtract the V₀ of the blank wells from the V₀ of the sample wells.[2]
-
Visualizations
Caption: General workflow for a kinetic this compound-AMC assay.
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Factors influencing analysis of prolyl endopeptidase in human blood and cerebrospinal fluid: increase in assay sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Common issues with Z-Gly-Pro substrate stability and storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for common issues encountered with Z-Gly-Pro substrate stability and storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized this compound-AMC powder?
For optimal stability, the lyophilized this compound-AMC powder should be stored at -20°C, protected from light, and kept under a dry, inert atmosphere such as nitrogen.[1] A similar substrate, this compound-Arg-AMC, can be stored desiccated at room temperature for up to one year, suggesting that the solid form of this compound peptides is relatively stable when properly stored.[2]
Q2: How should I prepare and store this compound-AMC stock solutions?
It is recommended to dissolve this compound-AMC in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored protected from light.[1]
Q3: What are the primary causes of this compound-AMC degradation in an experimental setting?
The primary causes of degradation are improper storage, repeated freeze-thaw cycles, exposure to light, and non-optimal pH conditions in aqueous buffers.[3] Hydrolysis of the peptide bonds or the amide linkage to the 7-amino-4-methylcoumarin (AMC) fluorophore can lead to a loss of substrate integrity.
Q4: Can I use a this compound-AMC solution that has precipitated?
Precipitation indicates that the substrate has come out of solution, which can be due to factors like solvent evaporation, temperature fluctuations, or the introduction of water into the DMSO stock. While gentle warming and vortexing may redissolve the precipitate, it is crucial to ensure the substrate is fully dissolved before use to maintain an accurate concentration. If the precipitate does not redissolve, it is best to prepare a fresh solution.
Q5: How does autohydrolysis of this compound-AMC affect my assay?
Autohydrolysis, or the spontaneous cleavage of the substrate in the absence of an enzyme, can lead to an increase in background fluorescence. This can be exacerbated by non-optimal pH and elevated temperatures. To account for this, it is essential to include a "substrate only" control (substrate in assay buffer without the enzyme) in your experiments. The fluorescence from this control can be subtracted from your experimental readings.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: The stock solution may have degraded due to improper storage, leading to the release of free AMC. 2. Autohydrolysis: The substrate is hydrolyzing spontaneously in the assay buffer. 3. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | 1. Prepare a fresh stock solution of this compound-AMC from lyophilized powder. Ensure it is stored in single-use aliquots at -80°C and protected from light. 2. Optimize the pH of your assay buffer. The AMC fluorophore is stable between pH 3 and 10, but the peptide linkage may be more susceptible to hydrolysis at pH extremes.[4] Run a "substrate only" control to quantify and subtract the background fluorescence. 3. Use fresh, high-purity reagents and test each component for intrinsic fluorescence. |
| Low or No Fluorescent Signal | 1. Substrate Degradation: The effective concentration of the substrate is lower than expected due to degradation. 2. Inactive Enzyme: The enzyme has lost activity. 3. Incorrect Wavelengths: The fluorometer is not set to the correct excitation and emission wavelengths for AMC. | 1. Use a fresh, properly stored aliquot of the this compound-AMC stock solution. 2. Verify enzyme activity with a positive control. 3. Set the fluorometer to an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC.[5] |
| High Variability Between Replicates | 1. Inaccurate Pipetting: Inconsistent volumes of substrate or enzyme are being added to the wells. 2. Substrate Precipitation: The substrate is not fully dissolved or is precipitating during the assay. 3. Temperature Fluctuations: Inconsistent temperature across the assay plate. | 1. Use calibrated pipettes and ensure thorough mixing. 2. Visually inspect the substrate solution for any precipitate. Ensure the final DMSO concentration in the assay is low enough to maintain solubility. 3. Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction. |
Data on this compound Substrate Stability and Storage
Table 1: Recommended Storage Conditions for this compound-AMC
| Form | Solvent | Temperature | Duration | Special Conditions |
| Lyophilized Powder | N/A | -20°C | Long-term | Protect from light, store under inert gas[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Protect from light, single-use aliquots[5] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Protect from light, single-use aliquots[5] |
Table 2: Factors Influencing the Stability of this compound-AMC in Aqueous Solutions
| Factor | Effect on Stability | Recommendations |
| pH | Peptide bonds are susceptible to hydrolysis at acidic and basic pH.[3] The AMC fluorophore itself is stable between pH 3 and 10.[4] | Maintain the pH of the assay buffer within the optimal range for the enzyme of interest, typically between 6.8 and 8.0 for many proteases.[6] |
| Temperature | Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.[7] | Store stock solutions at -20°C or -80°C. Avoid prolonged incubation of the substrate at elevated temperatures before the start of the assay. |
| Light | The coumarin-based fluorophore can be susceptible to photodegradation upon prolonged exposure to light.[4] | Store stock solutions and conduct experiments in the dark or in amber tubes to minimize light exposure. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can introduce moisture and promote precipitation and degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing the Stability of this compound-AMC
This protocol describes a method to determine the stability of a this compound-AMC solution under specific temperature and pH conditions. The degradation of the substrate is monitored by High-Performance Liquid Chromatography (HPLC).
1. Materials
-
This compound-AMC
-
Anhydrous DMSO
-
Assay buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
HPLC system with a C18 column and a UV or fluorescence detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled incubator or water bath
2. Procedure
-
Prepare a Stock Solution: Dissolve this compound-AMC in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the different pH assay buffers.
-
Incubation: Aliquot the working solutions into separate tubes for each time point and condition. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject the samples into the HPLC system.
-
Use a gradient elution to separate the intact this compound-AMC from its degradation products. A typical gradient might be 5% to 95% mobile phase B over 30 minutes.
-
Monitor the elution profile at a wavelength where both the substrate and potential degradation products absorb (e.g., 340 nm) or using fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound-AMC based on its retention time from the time 0 sample.
-
Calculate the peak area of the intact substrate at each time point.
-
Plot the percentage of remaining intact substrate against time for each condition.
-
The half-life (t½) of the substrate under each condition can be calculated from the degradation curve.
-
Signaling Pathways and Experimental Workflows
Fibroblast Activation Protein (FAP) Signaling in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs). It plays a crucial role in remodeling the extracellular matrix (ECM), which in turn promotes tumor growth, invasion, and metastasis.[8][9] FAP can also influence intracellular signaling pathways.
Prolyl Endopeptidase (PREP) in Neuropeptide Regulation
Prolyl Endopeptidase (PREP) is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[6] It is involved in the metabolism of various neuropeptides and peptide hormones, and its dysregulation has been implicated in neurodegenerative diseases.
Experimental Workflow for a this compound-AMC Based Enzyme Assay
The following diagram illustrates a typical workflow for measuring enzyme activity using this compound-AMC.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
How to troubleshoot background fluorescence in Z-Gly-Pro-AMC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with background fluorescence in Z-Gly-Pro-AMC assays.
Troubleshooting High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of an assay, leading to inaccurate and unreliable data. The following guide provides a systematic approach to identifying and mitigating the common causes of high background in this compound-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background fluorescence in my this compound-AMC assay?
High background fluorescence can originate from several components of the assay. The most frequent culprits include the substrate itself, the test compounds, the assay buffer, and the microplates used.[1] It is crucial to systematically evaluate each component to pinpoint the source of the interference. A logical workflow, starting with the simplest controls, is the most effective way to diagnose the issue.[1][2]
Q2: How can I determine if the this compound-AMC substrate is the cause of the high background?
The substrate can contribute to the background signal through inherent fluorescence, spontaneous hydrolysis releasing free 7-amino-4-methylcoumarin (AMC), or contamination of the substrate with free AMC.[1] To isolate this issue, a "substrate only" control is recommended.[1]
Experimental Protocols
Protocol 1: "Substrate Only" Control for Assessing Substrate Stability
Objective: To determine the contribution of the this compound-AMC substrate to the background fluorescence.
Methodology:
-
Reagent Preparation: Prepare your standard assay buffer.
-
Control Wells: In a black, opaque 96-well microplate, add the assay buffer and the this compound-AMC substrate at the final concentration used in your experiment. Do not add any enzyme or test compounds.
-
Incubation: Incubate the plate under the same conditions (temperature and time) as your main assay.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for AMC (typically Ex: 340-380 nm, Em: 440-465 nm).[3][4]
-
Analysis: A high or significantly increasing fluorescence signal over time in these wells indicates a problem with substrate stability or purity.[1]
Solutions:
-
Lower Substrate Concentration: Using a substrate concentration below the Michaelis constant (Km) can help reduce background without drastically affecting the initial reaction velocity.[1]
-
Adjust Buffer pH: Substrate stability can be pH-dependent. It is advisable to test a range of pH values to identify the optimal condition for substrate stability.[1]
-
Use Fresh Substrate: The substrate may be contaminated or degraded. Use a fresh lot of substrate or one from a different supplier.[1] Ensure proper storage of the substrate at -20°C or -80°C, protected from light and moisture, and avoid repeated freeze-thaw cycles.[4]
Q3: My test compound is colored or potentially fluorescent. How can I address this interference?
Test compounds can be a significant source of background if they are autofluorescent at the assay's excitation and emission wavelengths.[1]
Protocol 2: "Compound Only" Control for Assessing Compound Autofluorescence
Objective: To measure the intrinsic fluorescence of a test compound.
Methodology:
-
Reagent Preparation: Prepare your standard assay buffer.
-
Control Wells: In your microplate, add the assay buffer and the test compound at its final screening concentration. Do not add the this compound-AMC substrate or the enzyme.
-
Measurement: Read the fluorescence of these wells at the same wavelengths used for the main assay.
-
Data Correction: The signal from these wells represents the compound's autofluorescence and should be subtracted from the corresponding wells in the main experimental plate.[2]
Q4: Could my assay buffer be the source of the high background?
Yes, buffer components or contamination within the buffer can contribute to background fluorescence.[5]
Recommendations:
-
Use High-Purity Reagents: Prepare fresh buffers using high-purity water and reagents to avoid fluorescent contaminants.[2][5]
-
Test Alternative Buffers: Some biological buffers have lower intrinsic fluorescence than others. While specific quantitative data for this compound-AMC assays is limited, it is good practice to test different buffer systems (e.g., Tris-HCl, HEPES, PBS) to find one with minimal background for your specific assay conditions.
-
Check for Contamination: Microbial contamination can introduce proteases that may cleave the substrate, leading to increased background fluorescence.[5] Filter-sterilizing your buffers can help prevent this issue.[5]
Q5: Does the type of microplate I use matter for background fluorescence?
Absolutely. The choice of microplate can have a significant impact on background fluorescence and data quality.
Recommendation: For fluorescence intensity assays, black opaque-walled microplates are highly recommended as they minimize background fluorescence and reduce well-to-well crosstalk.[3] White plates are generally used for luminescence assays, and clear plates are suitable for absorbance measurements.[3]
Data Presentation
Table 1: Impact of Microplate Color on Background Fluorescence and Signal-to-Blank Ratio
| Microplate Color | Relative Fluorescence Units (RFU) - Blank | Signal-to-Blank Ratio | Recommendation for Fluorescence Assays |
| Black | Lowest | Highest | Highly Recommended |
| Clear | Moderate | Lower | Not Recommended |
| White | Highest | Lowest | Not Recommended |
This table summarizes general findings. Actual values will vary depending on the instrument, reagents, and specific assay conditions.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for High Background Fluorescence
Caption: A logical workflow for diagnosing the source of high background fluorescence.
Diagram 2: this compound-AMC Enzymatic Reaction and Fluorescence Generation
Caption: The enzymatic cleavage of this compound-AMC releases fluorescent AMC.
References
Improving the sensitivity and accuracy of Z-Gly-Pro based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-Gly-Pro based assays. Our goal is to help you improve the sensitivity and accuracy of your experiments.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments, providing potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Solution |
| High Background Signal (High Absorbance/Fluorescence in "No-Enzyme" Control) | 1. Spontaneous Substrate Hydrolysis: The this compound-pNA or this compound-AMC substrate may be unstable under the current assay conditions (e.g., pH, temperature), leading to non-enzymatic breakdown.[1] 2. Reagent Contamination: Buffers, water, or other reagents could be contaminated with proteases.[1] 3. Substrate Solvent Interference: The solvent used to dissolve the substrate (e.g., DMSO) might interfere with the assay.[1] | 1. Test for Spontaneous Hydrolysis: Run a "no-enzyme" control and monitor the signal over time. A steady increase indicates substrate instability. Consider adjusting the pH or temperature.[1] 2. Use Fresh, High-Purity Reagents: Prepare all solutions fresh using high-purity water and components. Test each reagent individually to pinpoint the source of contamination.[1] 3. Test Different Solvents: Experiment with alternative solvents for the substrate and ensure the final concentration in the reaction is low.[1] |
| Low or No Enzyme Activity | 1. Incorrect Assay Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme.[2] 2. Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. 3. Presence of Inhibitors: The sample itself or one of the reagents might contain an enzyme inhibitor. | 1. Optimize Assay Conditions: Refer to the literature for the optimal pH and temperature for your specific enzyme. Perform a time-course experiment to ensure the reaction is in the linear range.[2] 2. Verify Enzyme Activity: Use a positive control with a known active enzyme to confirm the assay is working correctly. 3. Test for Inhibitors: Pre-incubate the enzyme with a known inhibitor as a control. If inhibition is suspected in your sample, consider sample purification steps.[3] |
| Poor Assay Sensitivity | 1. Suboptimal Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate. 2. Inappropriate Assay Type: Colorimetric assays are generally less sensitive than fluorometric or luminescent assays.[4] 3. Low Enzyme Concentration: The amount of enzyme in the reaction may be insufficient to produce a detectable signal.[1] | 1. Determine Optimal Substrate Concentration: Perform a substrate titration experiment to find the concentration that yields the maximal reaction rate (Vmax). 2. Switch to a More Sensitive Assay: Consider using a fluorometric (this compound-AMC) or luminescent (e.g., Gly-Pro-aminoluciferin) substrate for higher sensitivity.[4][5] Fluorometric assays can be up to 10-fold more sensitive than colorimetric ones.[4] 3. Optimize Enzyme Concentration: Prepare serial dilutions of the enzyme and measure the initial reaction velocity to determine the optimal concentration that results in a linear reaction rate over time.[1] |
| Poor Reproducibility (High Variability Between Replicates) | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations. 2. Inconsistent Incubation Times: Variations in the timing of reagent addition and measurement can affect results, especially in kinetic assays.[6] 3. Temperature Fluctuations: Inconsistent temperature across the microplate or between experiments can alter enzyme activity. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 2. Use a Master Mix: Prepare a master mix of common reagents to minimize variations from well to well. For kinetic assays, use a microplate reader that can initiate readings immediately after substrate addition.[6] 3. Ensure Uniform Temperature: Pre-incubate the plate at the desired reaction temperature to ensure uniformity.[3] |
| Interference from Biological Samples | 1. Hemolysis: The presence of hemoglobin in plasma or serum samples can interfere with fluorometric assays.[7] 2. Other Proteases: Biological samples may contain other proteases that can cleave the this compound substrate.[7] For instance, both Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (PREP) can cleave this compound-AMC.[7] | 1. Use Specific Inhibitors: To distinguish the activity of a specific enzyme, use well-characterized inhibitors for other potential proteases. For example, specific inhibitors for FAP and PREP can be used to determine their respective contributions to the total activity.[7][8] 2. Sample Preparation: Ensure proper sample preparation to minimize lysis of platelets and red blood cells, which can release interfering substances.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the core principle of the this compound-pNA assay?
A1: The this compound-pNA assay is a colorimetric method used to measure the activity of proteases that cleave after a proline residue. The substrate, this compound-pNA, is colorless. When an enzyme cleaves the bond between proline and p-nitroanilide (pNA), the released pNA is a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm.[2]
Q2: How does the this compound-AMC assay differ from the pNA-based assay?
A2: The this compound-AMC assay is a fluorometric method. The substrate, this compound-AMC, is non-fluorescent. Enzymatic cleavage releases 7-Amino-4-methylcoumarin (AMC), which is highly fluorescent.[8] This assay is generally more sensitive than the colorimetric pNA assay.[4][9]
Q3: What are the recommended excitation and emission wavelengths for the this compound-AMC assay?
A3: The recommended excitation wavelength is around 380 nm, and the emission wavelength is around 460-465 nm.[8][10]
Q4: My this compound-pNA substrate is precipitating in the assay buffer. What can I do?
A4: this compound-pNA has poor aqueous solubility.[11] It is typically dissolved in an organic solvent like DMSO or dioxane to create a stock solution.[2] When preparing the working solution, ensure the final concentration of the organic solvent in the assay is low to prevent interference. If precipitation still occurs, you may need to optimize the buffer composition or slightly decrease the substrate concentration.
Q5: How can I be sure that the activity I'm measuring is from my enzyme of interest and not from other proteases in my sample?
A5: The use of specific inhibitors is crucial. By pre-incubating your sample with a known inhibitor for your enzyme of interest, you should observe a significant decrease in activity. Conversely, you can use inhibitors for other proteases that might cleave the same substrate to isolate the activity of your target enzyme.[7][8] For example, when studying DPP4, inhibitors like Sitagliptin can be used as a positive control for inhibition.[3]
Quantitative Data Summary
Table 1: Comparison of Different this compound Based Assay Formats
| Assay Type | Substrate | Detection Method | Typical Wavelength | Relative Sensitivity |
| Colorimetric | This compound-pNA | Absorbance | 405-410 nm | Base |
| Fluorometric | This compound-AMC | Fluorescence | Ex: 380 nm, Em: 460-465 nm | ~10-fold higher than colorimetric[4] |
| Luminescent | Gly-Pro-aminoluciferin | Luminescence | N/A | Higher than fluorometric[4][5] |
Table 2: Optimal pH for Selected Enzymes Using this compound-pNA
| Enzyme | Optimal pH |
| Prolyl Endopeptidase (Flavobacterium sp.) | 6.5 |
| Prolyl Endopeptidase (Aspergillus niger) | 4.0 |
| Dipeptidyl Peptidase IV | 7.4 - 8.7 |
Data compiled from various sources.[2]
Experimental Protocols
Protocol 1: General Kinetic Assay for DPP-IV Activity using this compound-pNA
This protocol provides a general guideline for measuring DPP-IV activity in a 96-well plate format. Optimization may be required.
Materials:
-
DPP-IV enzyme
-
This compound-pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[6]
-
DMSO (for dissolving substrate)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound-pNA in DMSO to a concentration of 10 mM.[6]
-
Prepare Enzyme Working Solution: Dilute the DPP-IV enzyme stock to the desired concentration in cold Assay Buffer. This should be determined empirically.[6]
-
Set up the Reaction:
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of Enzyme Working Solution (or Assay Buffer for the blank/no-enzyme control).
-
Pre-incubate the plate at 37°C for 5 minutes.[6]
-
-
Initiate the Reaction: Add 10 µL of a 5 mM this compound-pNA working solution (diluted from the stock in Assay Buffer) to each well.[6]
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 10-30 minutes.[6]
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot absorbance versus time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve.[6]
-
Protocol 2: Fluorometric Assay for FAP and PREP Activity in Plasma using this compound-AMC
This protocol is adapted for measuring FAP and PREP activity in plasma samples.[7][8]
Materials:
-
Human EDTA-plasma sample
-
This compound-AMC substrate
-
Specific FAP inhibitor
-
Specific PREP inhibitor
-
Assay Buffer
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Ex: 380 nm, Em: 465 nm)
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound-AMC and inhibitors in DMSO.
-
Pre-incubation:
-
Initiate the Reaction: Add 35 µL of pre-heated this compound-AMC (at a concentration to achieve a final concentration of 266 µM) to each well.[8][10]
-
Measure Fluorescence: Measure the fluorescence kinetically for 30 minutes at 37°C.[10]
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each condition.
-
The activity of FAP can be determined by subtracting the activity in the presence of the FAP inhibitor from the total activity.
-
Similarly, the activity of PREP can be determined by subtracting the activity in the presence of the PREP inhibitor from the total activity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The development and validation of a combined kinetic fluorometric activity assay for fibroblast activation protein alpha and prolyl oligopeptidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Z-Gly-Pro & Derivatives Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Z-Gly-Pro and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound and its derivatives?
A1: The limited aqueous solubility of this compound (N-benzyloxycarbonyl-glycyl-proline) and its derivatives stems primarily from the hydrophobic nature of the benzyloxycarbonyl (Z) protecting group. This large, aromatic moiety significantly decreases the molecule's overall polarity, leading to unfavorable interactions with water. Additionally, peptide aggregation, where molecules clump together, can further reduce solubility, especially at higher concentrations.[1]
Q2: My this compound derivative precipitated out of solution after initial dissolution. What could be the cause?
A2: Precipitation after initial dissolution can be attributed to several factors:
-
Aggregation Over Time: Peptides can slowly aggregate, especially at high concentrations or during storage.[2]
-
pH Shift: A change in the pH of the solution can alter the net charge of the peptide, potentially moving it closer to its isoelectric point where solubility is minimal.[3]
-
Temperature Fluctuations: Changes in temperature can affect solubility. It is advisable to avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.[2]
-
Microbial Growth: If solutions are not prepared under sterile conditions, microbial contamination can cause turbidity and precipitation.[2]
Q3: Can I use pH adjustment to improve the solubility of this compound derivatives?
A3: Yes, pH adjustment can be a viable strategy. Since this compound and its derivatives contain a carboxylic acid group, their net charge is pH-dependent. Dissolving them in a slightly basic buffer (e.g., pH 7.4-8.0) can increase their solubility by ensuring the carboxylic acid is deprotonated, thus increasing the molecule's overall charge and favorable interactions with water.[2][4] However, the optimal pH for stability should also be considered, as extreme pH values can lead to degradation.[2]
Q4: Are there any general recommendations for storing stock solutions of this compound derivatives?
A4: To ensure the stability and prevent degradation of your stock solutions, it is recommended to:
-
Store them at -20°C or -80°C.[2]
-
Protect them from light, especially for fluorogenic derivatives like this compound-AMC.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
When using solvents like DMSO, ensure it is anhydrous, as absorbed water can negatively impact the solubility and stability of the compound.[6]
Troubleshooting Guides
Issue 1: The lyophilized powder of my this compound derivative is not dissolving in my aqueous buffer.
-
Possible Cause: The intrinsic hydrophobicity of the Z-group is preventing dissolution in a purely aqueous environment.
-
Solution:
-
Utilize a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[6]
-
Gentle Agitation and Warming: Aid dissolution by vortexing or sonicating the solution. Gentle warming (up to 40°C) can also be effective.[2]
-
Stepwise Dilution: Slowly add the aqueous buffer to the organic stock solution with continuous mixing to reach the desired final concentration. This gradual change in solvent polarity helps to prevent precipitation.[2]
-
Issue 2: I am observing high background fluorescence in my assay using this compound-AMC.
-
Possible Cause: This could be due to the intrinsic fluorescence of the substrate itself or autofluorescence from components in the assay buffer or biological sample.[7]
-
Solution:
-
Run a "No-Enzyme" Control: Prepare a reaction well containing the substrate and assay buffer but without the enzyme. This will determine the background fluorescence of the substrate and buffer.[7]
-
Run a "No-Substrate" Control: Prepare a well with the enzyme and buffer but without the this compound-AMC substrate to measure any intrinsic fluorescence from your sample.[7]
-
Use an Inhibitor Control: If a known inhibitor for your target enzyme is available, running a reaction in its presence can help establish the baseline fluorescence in the absence of enzymatic activity.[7]
-
Subtract Background Fluorescence: Subtract the fluorescence value from your blank or inhibitor control from your experimental sample readings to obtain the true enzyme-dependent signal.[7]
-
Data Presentation: Solubility of this compound Derivatives
| Compound | Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| This compound-AMC | DMSO | 125 mg/mL[5] | 269.70 mM[5] | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can significantly impact solubility.[5] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[8] | ≥ 4.49 mM[8] | A clear solution is obtained.[8] | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL[8] | ≥ 4.49 mM[8] | A clear solution is obtained.[8] | |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL[8] | ≥ 4.49 mM[8] | A clear solution is obtained.[8] | |
| This compound-pNA | DMSO | 175 mg/mL[6] | 410.39 mM[6] | Ultrasonic treatment may be needed. Use of hygroscopic DMSO is not recommended.[6] |
| Methanol | 20 mg/mL[9] | 34 mM[9] | ||
| This compound-Arg p-nitroanilide acetate salt | Methanol | 20 mg/mL[10] | Clear, colorless to light yellow solution.[10] | |
| Ethanol | 10 mg/mL - 50 mg/mL[10] | Clear, colorless to faintly yellow solution.[10] | ||
| This compound-Arg 7-amido-4-methylcoumarin hydrobromide | DMF or absolute ethanol | 20 mM[11] | 20 mM[11] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of a this compound derivative in an organic solvent, which can then be diluted into an aqueous buffer.
Materials:
-
This compound derivative (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable organic solvent
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial containing the lyophilized this compound derivative to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-100 mM). Refer to the table above for specific solubility data.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol outlines the preparation of a working solution for in vivo or in vitro assays using a co-solvent system to maintain solubility in an aqueous environment.
Materials:
-
Concentrated stock solution of this compound derivative in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or other aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a working solution, start with 100 µL of a 10x DMSO stock.[5]
-
Sequentially add the co-solvents, mixing thoroughly after each addition. Following the example for a 1 mL final volume:
-
Slowly add the aqueous component (e.g., 450 µL of saline) to the organic mixture with continuous vortexing to bring the solution to the final volume.[5]
-
Visually inspect the final solution for clarity. If any precipitation occurs, the final concentration may be too high for this co-solvent system, and adjustments to the component ratios may be necessary.
Visualizations
Caption: Workflow for preparing this compound derivative solutions.
Caption: Troubleshooting logic for dissolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Arg p-nitroanilide acetate salt protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Preventing non-specific cleavage of Z-Gly-Pro substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific cleavage of Z-Gly-Pro substrates during enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes that cleave this compound substrates?
This compound substrates are primarily designed for a specific class of serine proteases that recognize and cleave peptide bonds C-terminal to a proline residue. The most common target enzymes include:
-
Prolyl Endopeptidase (PEP) , also known as Prolyl Oligopeptidase (POP), which cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[1]
-
Dipeptidyl Peptidase IV (DPP-IV) , a multifunctional enzyme that cleaves X-Proline dipeptides from the N-terminus of polypeptides.[2][3]
-
Fibroblast Activation Protein (FAP) , a serine protease that is structurally similar to DPP-IV and exhibits both exopeptidase and endopeptidase activity.[4]
Q2: What is non-specific cleavage and what causes it in my this compound assay?
Non-specific cleavage refers to the hydrolysis of the this compound substrate by proteases other than your target enzyme. This can lead to inaccurate measurements of enzyme activity and false-positive results in inhibitor screening. Potential causes include:
-
Contaminating Proteases in Samples: Biological samples, such as cell lysates or plasma, contain a complex mixture of proteases that may exhibit some activity towards the this compound sequence.[5]
-
Cross-reactivity with Other Serine Proteases: Enzymes with broader specificity, such as trypsin-like proteases, may cleave the substrate, particularly at the Arg or Lys residues if present in longer peptide substrates.[6][7]
-
Substrate Instability: The this compound substrate itself can undergo spontaneous, non-enzymatic hydrolysis, especially at non-optimal pH or elevated temperatures, leading to a high background signal.[8][9]
Q3: How can I differentiate between the activities of PEP, DPP-IV, and FAP in my sample?
Differentiating the activity of these closely related enzymes requires the use of specific inhibitors. By selectively inhibiting one or two of the enzymes, the remaining activity can be attributed to the non-inhibited protease. A panel of selective inhibitors is crucial for this purpose.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound substrate assays.
High Background Fluorescence/Absorbance in "No-Enzyme" Control
Problem: The signal in the control wells (without the enzyme) is significantly high, reducing the signal-to-noise ratio.
| Potential Cause | Troubleshooting & Optimization |
| Substrate Instability/Degradation | 1. Ensure the this compound substrate is stored correctly (protected from light, aliquoted to avoid freeze-thaw cycles).[8][10] 2. Prepare fresh substrate solutions for each experiment.[8] 3. Run a "substrate-only" control to measure the rate of spontaneous hydrolysis.[9] |
| Contaminated Reagents or Buffer | 1. Test individual assay components for intrinsic fluorescence or absorbance. 2. Use fresh, high-purity reagents and sterile water to prepare buffers.[9] 3. Filter-sterilize buffers if microbial contamination is suspected.[10] |
| Autofluorescence of Test Compounds | 1. For inhibitor screening, run a "compound-only" control (assay buffer + test compound) to measure its intrinsic fluorescence.[9] 2. Subtract the background signal from the compound-only control from the assay data. |
| Microplate Issues | 1. Use black, opaque microplates for fluorescence assays to minimize background.[9][10] 2. Use clear, flat-bottom plates for colorimetric assays. |
Non-Linear or Rapidly Plateauing Reaction Curves
Problem: The reaction rate is not linear over the desired measurement period.
| Potential Cause | Troubleshooting & Optimization |
| Substrate Depletion | 1. Decrease the enzyme concentration to slow down the reaction rate. 2. Increase the substrate concentration, ensuring it is at or above the Michaelis constant (Km) of the enzyme.[8] |
| Product Inhibition | 1. Dilute the enzyme to reduce the accumulation of inhibitory products. 2. Analyze data from earlier time points before significant product inhibition occurs. |
| Enzyme Instability | 1. Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme stability.[8] 2. Perform the assay on ice if the enzyme is known to be unstable at room temperature or 37°C. |
Experimental Protocols
Protocol 1: General Assay for DPP-IV Activity using this compound-pNA
This protocol provides a framework for measuring DPP-IV activity. Optimal concentrations of enzyme and substrate should be determined empirically.
Materials:
-
DPP-IV enzyme
-
This compound-pNA substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound-pNA in DMSO.
-
Dilute the DPP-IV enzyme and this compound-pNA to the desired working concentrations in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted DPP-IV enzyme solution to the sample wells.
-
For "no-enzyme" controls, add 25 µL of Assay Buffer.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the this compound-pNA working solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 405 nm kinetically for 15-30 minutes, with readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the "no-enzyme" control from the sample wells.
-
Protocol 2: Selective Inhibition Assay to Identify Sources of Non-Specific Cleavage
This protocol helps to identify the contribution of different protease families to the observed cleavage of a this compound substrate.
Materials:
-
Biological sample (e.g., cell lysate)
-
This compound-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5
-
Protease Inhibitor Cocktail (broad-spectrum)
-
Specific inhibitors (see table below)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Sample Preparation:
-
Prepare the biological sample in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Well Set 1 (Total Activity): 50 µL sample + 10 µL Assay Buffer
-
Well Set 2 (Broad Inhibition): 50 µL sample + 10 µL Protease Inhibitor Cocktail
-
Well Set 3 (DPP-IV/FAP Inhibition): 50 µL sample + 10 µL specific DPP-IV/FAP inhibitor
-
Well Set 4 (PEP Inhibition): 50 µL sample + 10 µL specific PEP inhibitor
-
Well Set 5 (Serine Protease Inhibition): 50 µL sample + 10 µL Serine Protease Inhibitor (e.g., AEBSF)
-
No-Enzyme Control: 50 µL Assay Buffer + 10 µL Assay Buffer
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation:
-
Add 40 µL of this compound-AMC working solution to all wells.
-
-
Measurement:
-
Measure fluorescence kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Compare the reaction rates between the different inhibitor conditions to determine the contribution of each protease class to the total substrate cleavage.
-
Inhibitor Selectivity
The following table summarizes inhibitors that can be used to differentiate between key proteases that cleave this compound substrates.
| Inhibitor | Primary Target(s) | Typical Working Concentration | Notes |
| Sitagliptin | DPP-IV | 10-100 nM | Highly selective for DPP-IV over DPP8 and DPP9. |
| Val-boro-Pro | DPP-IV, DPP8, DPP9 | 10-500 nM | Potent inhibitor of several dipeptidyl peptidases.[1] |
| Z-Pro-prolinal | Prolyl Oligopeptidase (PEP) | 1-10 µM | A commonly used, potent inhibitor of PEP. |
| N-(Pyridine-4-carbonyl)-d-Ala-boroPro | FAP | ~10 nM | Potent and selective FAP inhibitor with high selectivity over PREP and DPPs.[4] |
| AEBSF | Serine Proteases | 100 µM - 1 mM | A general serine protease inhibitor that can help identify if non-specific cleavage is due to other serine proteases. |
| EDTA | Metalloproteases | 1-5 mM | Can be used to rule out the involvement of metalloproteases (e.g., some collagenases). |
Note: The optimal inhibitor concentration should be determined empirically for each experimental system.
Visualizing Experimental Workflows and Pathways
Enzymatic Cleavage of this compound Substrates
Caption: Cleavage of this compound substrates by target and non-specific proteases.
Troubleshooting Workflow for High Background Signal
Caption: A workflow for diagnosing the cause of high background signals.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Calibration and Standardization of Z-Gly-Pro Enzyme Activity Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Z-Gly-Pro based enzyme activity assays. It includes detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and key quantitative data to ensure the calibration, standardization, and successful execution of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound enzyme activity assays in a question-and-answer format.
Problem 1: High Background Signal
-
Question: My blank or negative control wells show a high fluorescence/absorbance reading. What are the possible causes and solutions?
-
Answer: High background can obscure the true signal from enzymatic activity. Here are common causes and their solutions:
-
Substrate Instability/Degradation: The this compound-AMC or this compound-pNA substrate may degrade over time, releasing the fluorescent (AMC) or chromogenic (pNA) reporter.
-
Contaminated Reagents or Buffers: Reagents or the assay buffer may be contaminated with fluorescent or absorbing compounds.
-
Solution: Use high-purity reagents and freshly prepared buffers.[1] Test individual assay components for intrinsic fluorescence or absorbance.
-
-
Autofluorescence of Microplate: The type of microplate used can contribute to the background signal.
-
Problem 2: Low or No Signal
-
Question: I am not observing a significant increase in signal over time in my sample wells. Why is this happening?
-
Answer: A low or absent signal suggests that the enzymatic reaction is not occurring as expected. Consider the following:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme and confirm it has been stored at the recommended temperature.[3]
-
-
Inappropriate Assay Conditions: Enzyme activity is highly dependent on pH and temperature.[3]
-
Incorrect Instrument Settings: The plate reader settings may not be optimized for the reporter molecule.
-
Presence of Inhibitors: The sample itself may contain inhibitors of the enzyme.
-
Solution: Perform a spike-in control experiment by adding a known amount of active enzyme to your sample. If the activity is lower than a control with the same amount of enzyme in buffer alone, an inhibitor is likely present.[3]
-
-
Problem 3: Non-Linear or Rapidly Plateauing Reaction Curves
-
Question: My kinetic assay data is linear for only a short period and then plateaus, or is not linear at all. What could be the cause?
-
Answer: This "flat line" effect indicates that the reaction rate is no longer constant.[9]
-
Substrate Depletion: The enzyme may have consumed a significant portion of the substrate, causing the reaction to slow down.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme's activity.
-
Signal Saturation: The detector on the plate reader may be saturated by a very strong signal.
-
Problem 4: Poor Assay Reproducibility
-
Question: I am seeing high variability between my replicate wells. How can I improve the consistency of my results?
-
Answer: High variability can stem from several sources of error.
-
Inconsistent Pipetting: Small errors in pipetting volumes can lead to significant differences in reaction rates.
-
Temperature Fluctuations: Inconsistent temperatures across the plate can affect enzyme activity.
-
Solution: Pre-incubate the plate and all reagents at the assay temperature to ensure thermal equilibrium before starting the reaction.[2] Use a temperature-controlled plate reader if available.
-
-
Inner Filter Effect (Fluorescence Assays): At high concentrations, components in the sample can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[10][11][12] This effect can vary between samples, causing variability.[13]
-
Solution: Work with lower, non-saturating concentrations of substrate and enzyme.[10] Measure the absorbance of your samples at the excitation and emission wavelengths to check for potential inner filter effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-AMC fluorescence assay? A1: The this compound-AMC assay is a fluorogenic method to measure the activity of proteases that cleave after a Gly-Pro dipeptide sequence, such as Dipeptidyl Peptidase IV (DPP-IV). The substrate, this compound-7-amino-4-methylcoumarin (this compound-AMC), is largely non-fluorescent. When the target enzyme cleaves the peptide bond, it releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence, typically measured at an excitation of ~380 nm and emission of ~460 nm, is directly proportional to the enzyme's activity.[2][4][7]
Q2: How do I prepare a standard curve and why is it necessary? A2: A standard curve is essential for converting the relative fluorescence units (RFU) or absorbance units (AU) into the molar amount of product formed.
-
Preparation: Prepare a series of dilutions of the free fluorophore (AMC) or chromophore (pNA) of known concentrations in the assay buffer.[1][6]
-
Measurement: Add these standards to separate wells on the same plate as your samples and measure their signal.
-
Purpose: Plot the signal (RFU or AU) versus the concentration of the standard. The resulting linear equation allows you to calculate the concentration of the product generated in your enzymatic reaction from its signal.[6] It is crucial to include a standard curve on every plate, as absolute signal values can vary between instruments and even day-to-day on the same instrument.[9]
Q3: What are typical concentrations for the enzyme and substrate? A3: The optimal concentrations should be determined empirically for your specific experimental conditions. However, common starting ranges are:
-
Substrate (H-Gly-Pro-AMC or this compound-AMC): 50 - 100 µM.[7]
-
Enzyme (e.g., DPP4): 0.5 - 10 ng/well.[7] The goal is to use a substrate concentration that is high enough to ensure the reaction rate is dependent on the enzyme concentration (ideally at or above the Km) and an enzyme concentration that results in a linear reaction rate over a convenient time frame.
Q4: Can I use plasma samples directly in this assay? A4: Yes, this compound based assays are frequently used to measure enzyme activity in biological samples like human plasma.[1][4] However, sample preparation is important. It is recommended to thaw frozen plasma on ice and centrifuge it to remove any precipitates before performing the assay.[1] Be aware that endogenous substances in the plasma could interfere with the assay, so appropriate controls are necessary.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound enzyme activity assays.
Table 1: Typical Reagent Concentrations and Instrument Settings
| Parameter | Chromogenic Assay (this compound-pNA) | Fluorogenic Assay (this compound-AMC) | Reference(s) |
| Substrate | This compound-pNA | This compound-AMC / H-Gly-Pro-AMC | [6][7] |
| Typical Substrate Conc. | 0.2 - 2 mM | 50 - 200 µM | [6][7] |
| Typical Enzyme Conc. | Empirically Determined | 0.5 - 10 ng/well (DPP4) | [7] |
| Detection Wavelength | 405 - 410 nm (Absorbance) | Ex: 350-380 nm / Em: 450-465 nm | [6][7] |
| Assay Buffer pH | 7.5 - 8.3 | 7.5 - 8.0 | [3][6] |
| Assay Temperature | 25°C - 37°C | 25°C - 37°C | [3][6] |
Table 2: Molar Extinction Coefficient and Fluorophore Properties
| Compound | Parameter | Value | Reference(s) |
| p-Nitroaniline (pNA) | Molar Extinction Coefficient (ε) | ~10,500 M⁻¹cm⁻¹ at 405 nm | [8] |
| 7-Amino-4-methylcoumarin (AMC) | Excitation Maximum (λex) | ~380 nm | [4][14] |
| 7-Amino-4-methylcoumarin (AMC) | Emission Maximum (λem) | ~460 nm | [4][14] |
Experimental Protocols
Protocol 1: General Fluorogenic Assay for DPP4 Activity (96-well plate)
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[3]
-
Substrate Stock Solution (10 mM): Dissolve Gly-Pro-AMC or this compound-AMC in DMSO. Store at -20°C, protected from light.[3]
-
Substrate Working Solution (e.g., 200 µM): Dilute the Substrate Stock Solution in Assay Buffer to a 2X final concentration (for a final assay concentration of 100 µM). Prepare this fresh.[3]
-
Enzyme Working Solution: Dilute the DPP4 enzyme in Assay Buffer to the desired 2X final concentration. Keep on ice.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO. Store at -20°C.[1]
-
AMC Standard Curve: Prepare serial dilutions of the AMC Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0-10 µM).[1]
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to blank wells.
-
Add 50 µL of each AMC standard dilution to their respective wells.
-
Add 50 µL of the Enzyme Working Solution to the sample wells.
-
Add 50 µL of the sample (if applicable) or Assay Buffer to the sample wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[3]
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells (except the AMC standards). The final volume will be 100 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.[3]
3. Data Analysis:
-
Plot the fluorescence intensity of the AMC standards against their concentrations to create a standard curve and determine the linear regression equation.
-
For each enzyme reaction, plot fluorescence intensity versus time.
-
Determine the slope of the linear portion of the curve (V₀) in RFU/min.
-
Convert V₀ (RFU/min) to moles/min using the slope from the AMC standard curve.
Visualizations
Caption: General experimental workflow for a fluorogenic this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. static.horiba.com [static.horiba.com]
- 12. researchgate.net [researchgate.net]
- 13. v-autos.com [v-autos.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Best practices for handling and preparing Z-Gly-Pro reagents
This guide provides best practices, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with Z-Gly-Pro-pNA and this compound-AMC reagents.
Frequently Asked Questions (FAQs)
Q1: What are this compound-pNA and this compound-AMC?
This compound-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide) and this compound-AMC (N-carbobenzoxy-glycyl-prolyl-7-amido-4-methylcoumarin) are synthetic substrates used to measure the enzymatic activity of specific proteases.[1] They are particularly useful for assaying post-proline cleaving enzymes such as dipeptidyl peptidase-IV (DPP4) and prolyl endopeptidase (PEP).[2][3]
Q2: What is the principle behind the this compound based assays?
The core principle is the enzymatic cleavage of the substrate, which releases a detectable molecule.[1]
-
This compound-pNA: This is a chromogenic substrate. When cleaved by an enzyme, it releases p-nitroanilide (pNA), a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[2][4] The rate of pNA release is directly proportional to the enzyme's activity.[1]
-
This compound-AMC: This is a fluorogenic substrate. Enzymatic cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group.[5][6] The increase in fluorescence, measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is proportional to enzyme activity.[5][6]
Q3: How should I properly store this compound reagents?
Both this compound-pNA and this compound-AMC should be stored as a powder at -20°C for long-term stability.[7][8][9] Some suppliers state that the powdered form of this compound-pNA is stable for over four years when stored correctly.[7] For this compound-AMC, it is often recommended to protect it from light and store it under nitrogen.[5][10]
Q4: How do I prepare and store a stock solution?
Stock solutions are typically prepared by dissolving the powdered reagent in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][7] For example, a 10 mM stock solution of this compound-pNA can be made by dissolving 4.26 mg in 1 mL of DMSO.[2]
-
Storage of Stock Solutions: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[8] For this compound-pNA in solvent, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[8] Similar recommendations apply to this compound-AMC solutions.[5]
Reagent Properties and Data
Table 1: Chemical Properties of this compound Substrates
| Property | This compound-pNA | This compound-AMC |
| Formal Name | N-[(phenylmethoxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide[4] | N-[(phenylmethoxy)carbonyl]-L-glycyl-L-prolyl-7-amido-4-methylcoumarin |
| Molecular Formula | C₂₁H₂₂N₄O₆[7] | C₂₅H₂₅N₃O₆[10] |
| Molecular Weight | 426.42 g/mol [7][8] | 463.48 g/mol [10] |
| CAS Number | 65022-15-3[7][8] | 68542-93-8[9][10] |
| Appearance | White to off-white or slightly yellowish powder[8][11] | Solid |
| Purity | ≥98%[7] | Not specified |
Table 2: Solubility of this compound Substrates
| Solvent | This compound-pNA | This compound-AMC |
| DMSO | 20 mg/mL[7][12] (Ultrasonication may be needed[8]) | 125 mg/mL[10] (Ultrasonication may be needed) |
| DMF | 20 mg/mL[7][12] | Soluble (concentration not specified)[13] |
| Ethanol | 12 mg/mL[7][12] | Soluble: ≥10 mg/mL[13][14] |
| PBS (pH 7.2) | 0.25 mg/mL[7][12] | Not specified |
Assay Principle Visualized
The diagrams below illustrate the fundamental mechanism of action for this compound substrates and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound-pNA | CAS 65022-15-3 | Cayman Chemical | Biomol.com [biomol.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound-AMC CAS#: 68542-93-8 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Z-Gly-Pro-AMC and Z-Gly-Pro-pNA for Protease Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the design of robust and reliable protease assays. This guide provides an objective comparison of two commonly used substrates for prolyl endopeptidases, Z-Gly-Pro-7-amido-4-methylcoumarin (this compound-AMC) and this compound-p-nitroanilide (this compound-pNA).
The core structure of both substrates, this compound, serves as a recognition motif for a class of serine proteases that cleave peptide bonds at the C-terminal side of proline residues. These enzymes, including prolyl endopeptidase (PEP), dipeptidyl peptidase-IV (DPP4), and fibroblast activation protein (FAP), are implicated in a wide range of physiological and pathological processes, making them important targets for therapeutic intervention. The key difference between this compound-AMC and this compound-pNA lies in the reporter molecule attached to the proline residue, which dictates the method of detection and ultimately influences the sensitivity and dynamic range of the assay.
Principle of Detection
This compound-AMC is a fluorogenic substrate. In its intact form, the 7-amido-4-methylcoumarin (AMC) moiety is non-fluorescent. Upon enzymatic cleavage of the amide bond between proline and AMC, the free AMC is liberated, resulting in a highly fluorescent product that can be detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1] This fluorometric detection method offers inherently high sensitivity.[2]
In contrast, this compound-pNA is a chromogenic substrate. The enzymatic hydrolysis of the amide bond between proline and p-nitroanilide (pNA) releases the yellow-colored p-nitroaniline.[3] The rate of pNA formation can be monitored by measuring the increase in absorbance at 405-410 nm.[3] While straightforward and requiring standard spectrophotometric equipment, colorimetric assays are generally less sensitive than their fluorogenic counterparts.[2]
Performance Comparison
The choice between a fluorogenic and a chromogenic substrate often involves a trade-off between sensitivity and convenience. Fluorogenic assays using substrates like this compound-AMC are significantly more sensitive, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.[2][4] This is particularly advantageous for high-throughput screening (HTS) of inhibitors and for detailed kinetic studies where precise measurements at low substrate concentrations are required. Colorimetric assays with substrates such as this compound-pNA are generally less expensive and do not require a specialized fluorescence plate reader.
Quantitative Data Summary
The following tables summarize the key performance characteristics and representative kinetic parameters for this compound-AMC and this compound-pNA with their target proteases. It is important to note that kinetic parameters can vary depending on the specific assay conditions, such as pH, temperature, and buffer composition.
Table 1: General Properties of this compound-AMC and this compound-pNA
| Feature | This compound-AMC | This compound-pNA |
| Detection Method | Fluorescence | Colorimetry (Absorbance) |
| Excitation Wavelength | ~380 nm[1] | N/A |
| Emission Wavelength | ~460 nm[1] | N/A |
| Absorbance Wavelength | N/A | 405-410 nm[3] |
| Relative Sensitivity | High[2] | Low[2] |
| Instrumentation | Fluorometer/Fluorescence Plate Reader | Spectrophotometer/Plate Reader |
Table 2: Representative Kinetic Parameters
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Dipeptidyl Peptidase IV (DPP4) | Gly-Pro-pNA | 209 ± 18 | 67 ± 4 | [5] |
| Prolyl Endopeptidase (PEP) | This compound-pNA | 810 | 505 | [6] |
| Z-Pro-prolinal-insensitive peptidase | This compound-MCA | 54 | N/A | [7] |
Note: Direct comparative kinetic data for both substrates with the same enzyme under identical conditions is limited in the available literature. "N/A" indicates that the data was not available in the searched sources.
Signaling Pathways and Biological Relevance
The proteases targeted by these substrates are involved in critical signaling pathways.
DPP4 in Glucose Homeostasis
Dipeptidyl peptidase-IV (DPP4) plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[8][9] By cleaving these hormones, DPP4 attenuates insulin secretion. Inhibition of DPP4 is a key therapeutic strategy for type 2 diabetes.[10]
FAP in the Tumor Microenvironment
Fibroblast activation protein (FAP) is highly expressed in the stroma of many cancers and is implicated in tumor growth, invasion, and metastasis.[11][12][13] FAP can influence cancer cell behavior through various signaling pathways, including the PI3K/AKT and RAS/ERK pathways.[11][14]
Experimental Protocols
Below are generalized protocols for conducting protease assays using this compound-AMC and this compound-pNA. These should be optimized for the specific enzyme and experimental conditions.
Experimental Workflow
Protocol for this compound-AMC (Fluorogenic) Assay
Materials:
-
Protease of interest
-
This compound-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 M NaCl, pH 7.5 for FAP)[15]
-
Substrate Solvent (e.g., DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer appropriate for the target enzyme.
-
Prepare a stock solution of this compound-AMC (e.g., 10 mM in DMSO).[15] Store in aliquots at -20°C, protected from light.
-
Dilute the protease to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add a small volume of the diluted enzyme solution to the appropriate wells. Include control wells with no enzyme to measure substrate auto-hydrolysis.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound-AMC substrate to each well. The final substrate concentration should be optimized, often starting around the K_m_ value.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time.[1][16] Take readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. The rate of the reaction is proportional to the slope of this line.
-
To determine kinetic parameters, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.[17]
-
Protocol for this compound-pNA (Chromogenic) Assay
Materials:
-
Protease of interest
-
This compound-pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[18]
-
Substrate Solvent (e.g., DMSO)[18]
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer suitable for the target protease.
-
Prepare a stock solution of this compound-pNA (e.g., 10 mM in DMSO).[18]
-
Dilute the protease in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add the enzyme solution to the appropriate wells. Include a no-enzyme control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the this compound-pNA substrate to each well.
-
Immediately monitor the change in absorbance at 405-410 nm over time.[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
The concentration of pNA produced can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹.[3]
-
Conclusion
Both this compound-AMC and this compound-pNA are valuable tools for studying prolyl endopeptidases. The choice between them depends on the specific requirements of the experiment. For applications demanding high sensitivity, such as inhibitor screening and detailed kinetic analysis, the fluorogenic substrate this compound-AMC is the superior choice. For more routine assays where high sensitivity is not the primary concern and cost is a factor, the chromogenic substrate this compound-pNA provides a reliable and convenient alternative. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible data with either substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 14. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Substrates for Prolyl Endopeptidase
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. Its involvement in the maturation and degradation of neuropeptides and peptide hormones has made it a significant target in drug discovery for neurological disorders and other conditions. The most commonly used substrate for assaying PREP activity is Z-Gly-Pro-7-amino-4-methylcoumarin (this compound-AMC). However, a variety of alternative substrates exist, each with distinct properties that may be advantageous for specific research applications. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid researchers in selecting the optimal substrate for their needs.
Performance Comparison of Prolyl Endopeptidase Substrates
The selection of an appropriate substrate is critical for the accurate determination of prolyl endopeptidase activity. Key kinetic parameters for evaluating substrate performance are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
This section presents a comparative summary of the kinetic parameters for various chromogenic and fluorogenic substrates with prolyl endopeptidase from different sources. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions (e.g., pH, temperature, buffer composition) and enzyme origins.
Chromogenic Substrates
Chromogenic substrates produce a colored product upon cleavage, which can be quantified using a spectrophotometer. They are generally less sensitive than fluorogenic substrates but can be more cost-effective and less prone to interference from fluorescent compounds.
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Pro-pNA | Flavobacterium meningosepticum | 0.44 ± 0.04 | 103 ± 3 | 234,000 | [1] |
| Myxococcus xanthus | 0.16 ± 0.02 | 47 ± 2 | 294,000 | [1] | |
| Sphingomonas capsulata | 0.29 ± 0.03 | 61 ± 2 | 210,000 | [1] | |
| This compound-pNA | Aeromonas punctata | 0.031 - 0.5 | - | - | [2] |
Note: kcat and kcat/Km values were not always available in the reviewed literature for all substrates and enzymes.
Fluorogenic Substrates
Fluorogenic substrates release a fluorescent molecule upon enzymatic cleavage, offering higher sensitivity and a wider dynamic range compared to chromogenic alternatives. This makes them particularly suitable for high-throughput screening and assays with low enzyme concentrations.
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound-AMC | Porcine Brain | 20 | - | - | [3] |
| Suc-Gly-Pro-AMC | Porcine Brain | - | - | - | [1] |
| This compound-MCA | Bovine Serum | 54 | - | - | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for assaying prolyl endopeptidase activity using both chromogenic and fluorogenic substrates.
Chromogenic Assay using this compound-pNA
This protocol is adapted for measuring PREP activity in cell lysates.[5]
Materials:
-
Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Stock Solution: 5 mM this compound-pNA in a suitable solvent (e.g., DMSO).
-
Cell Lysate: Containing prolyl endopeptidase activity.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 405-410 nm.
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluence.
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 10-50 µg of total protein from the cell lysate and adjust the volume to 90 µL with Assay Buffer.
-
Substrate Control (Blank): Add 90 µL of Assay Buffer.
-
Sample Control (Optional): Add the same amount of cell lysate as in the sample wells and adjust the volume to 100 µL with Assay Buffer (no substrate).
-
(Optional) Inhibitor Control: Pre-incubate the cell lysate with a specific PREP inhibitor for 10-15 minutes at 37°C before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 5 mM Substrate Stock Solution to all wells except the Sample Control wells.
-
Immediately begin measuring the absorbance at 410 nm every 1-2 minutes for 30-60 minutes in a kinetic mode.
-
-
Data Analysis:
-
Subtract the absorbance of the Substrate Control from the Sample wells.
-
Determine the rate of reaction (Vmax) from the linear portion of the absorbance versus time plot.
-
Calculate the specific activity using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) and normalize to the amount of protein per reaction.
-
Fluorogenic Assay using this compound-AMC
This protocol provides a general guideline for a fluorogenic PREP assay.[6]
Materials:
-
Assay Buffer: (e.g., 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT).
-
Substrate Stock Solution: this compound-AMC in DMSO.
-
Enzyme Solution: Purified prolyl endopeptidase.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
Procedure:
-
Assay Setup (in a 96-well black microplate):
-
Add Assay Buffer to each well.
-
Add the enzyme solution to the wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound-AMC substrate to each well. A final concentration of 100 µM is often used.[3]
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 23°C or 37°C).
-
Measure the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the fluorescence curve.
-
For kinetic parameter determination, vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizations
To better illustrate the processes discussed, the following diagrams were generated using Graphviz.
Prolyl endopeptidase plays a crucial role in the processing and degradation of various neuropeptides, thereby regulating their biological activity.
References
A Comparative Guide to the Cross-Reactivity of Z-Gly-Pro with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interaction of the synthetic dipeptide Z-Gly-Pro with a range of proteases. The information is intended to assist researchers in selecting appropriate enzymes for their assays, understanding potential off-target effects, and developing more specific enzyme inhibitors or substrates. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Introduction
This compound is a synthetic peptide derivative commonly used as a substrate for certain classes of proteases, particularly those with specificity for proline residues. The benzyloxycarbonyl (Z) group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases. Understanding the cross-reactivity of this compound with a variety of proteases is crucial for the accurate interpretation of experimental results and for the design of specific assays and therapeutic agents. This guide summarizes the available experimental data on the interaction of this compound with several key proteases.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the interaction of this compound and similar substrates with various proteases. This data allows for a direct comparison of the substrate specificity and inhibitory potential of this compound across different enzyme classes.
| Protease | Substrate | K_m_ | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Comments |
| Prolyl Endopeptidase (PEP) | This compound-pNA | 0.81 mM[1] | 505[1] | 6.23 x 10⁵[1] | This compound-pNA is a well-established substrate for PEP. |
| Z-Pro-prolinal-insensitive peptidase (ZIP) | This compound-MCA | 54 µM | - | - | A proline-specific peptidase from bovine serum.[2] |
| Dipeptidyl Peptidase IV (DPP4) | Gly-Pro-pNA | - | - | - | Gly-Pro-pNA is a known chromogenic substrate for DPP4.[3][4] |
| Dipeptidyl Peptidase IV (DPP4) | Gly-Pro-AMC | - | - | - | Gly-Pro-AMC is a commonly used fluorogenic substrate for DPP4.[5][6] |
| Trypsin | - | - | - | - | This compound-diazomethyl ketone, a derivative of this compound, does not inhibit trypsin, suggesting low reactivity. |
| Chymotrypsin | - | - | - | - | No significant hydrolysis of this compound has been reported. |
| Elastase | - | - | - | - | No significant hydrolysis of this compound has been reported. |
| Collagenase | - | - | - | - | While collagenases recognize sequences containing Gly-Pro, there is no specific kinetic data for the dipeptide this compound. |
| Papain | - | - | - | - | No significant hydrolysis of this compound has been reported. |
| Pepsin | - | - | - | - | No significant hydrolysis of this compound has been reported. |
| Thermolysin | - | - | - | - | No significant hydrolysis of this compound has been reported. |
| Matrix Metalloproteinases (MMPs) | - | - | - | - | No significant hydrolysis of this compound has been reported. |
Note: "-" indicates that no quantitative data was found in the searched literature. The reactivity of this compound with proteases other than prolyl endopeptidases and dipeptidyl peptidases appears to be low, highlighting its specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Prolyl Endopeptidase (PEP) Activity Assay using this compound-pNA
This protocol is adapted from a standard method for determining PEP activity.[1]
Materials:
-
Purified Prolyl Endopeptidase
-
This compound-pNA (Substrate)
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl
-
Microplate reader capable of measuring absorbance at 410 nm
-
34°C incubator
Procedure:
-
Prepare a stock solution of this compound-pNA in an appropriate solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in the assay buffer, with concentrations ranging from 31 µM to 500 µM.
-
Add 0.9 mL of each substrate dilution to separate wells of a microplate and pre-warm to 34°C.
-
Initiate the reaction by adding 0.1 mL of a 40 nM enzyme solution to each well.
-
Immediately monitor the increase in absorbance at 410 nm over time. The initial velocity (V₀) is calculated from the linear portion of the absorbance versus time plot.
-
Determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) by plotting 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot).
-
Calculate the catalytic constant (k_cat_) from the equation V_max_ = k_cat_ * [E], where [E] is the enzyme concentration.
-
The catalytic efficiency (k_cat_/K_m_) can then be determined.
Dipeptidyl Peptidase IV (DPP4) Activity Assay using Gly-Pro-AMC
This protocol is a general method for measuring DPP4 activity.[5][6]
Materials:
-
Purified Dipeptidyl Peptidase IV
-
Gly-Pro-AMC (Substrate)
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/ml BSA
-
Microplate reader capable of measuring fluorescence (Excitation: 360 nm, Emission: 460 nm)
-
37°C incubator
Procedure:
-
Prepare a stock solution of Gly-Pro-AMC in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the substrate in the assay buffer. A typical final concentration is 50 µM.
-
Add the desired amount of assay buffer to the wells of a black microplate.
-
Add the DPP4 enzyme to the wells. A typical final concentration is around 50 pM.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to each well. The total reaction volume is typically 100 µL.
-
Immediately monitor the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time.
-
The initial reaction velocity is determined from the linear phase of the fluorescence versus time plot.
Signaling Pathways and Experimental Workflows
DPP4 Signaling in Glucose Homeostasis
Dipeptidyl Peptidase IV (DPP4) plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). The following diagram illustrates this simplified signaling pathway.
Caption: Simplified signaling pathway of DPP4 in glucose homeostasis.
Experimental Workflow for Protease Cross-Reactivity Screening
The following diagram outlines a general workflow for screening the cross-reactivity of this compound with a panel of different proteases.
Caption: General experimental workflow for protease cross-reactivity screening.
Conclusion
The dipeptide this compound demonstrates significant specificity for prolyl endopeptidases and dipeptidyl peptidases. The available kinetic data indicates that it is a good substrate for Prolyl Endopeptidase and related enzymes. Conversely, there is a lack of evidence for significant interaction with other major classes of proteases such as trypsin, chymotrypsin, elastase, and various metalloproteinases under standard assay conditions. This high degree of specificity makes this compound and its derivatives valuable tools for the specific assay of prolyl-cleaving enzymes. Researchers should, however, always consider the specific context of their experimental system and, when necessary, perform appropriate control experiments to rule out any potential off-target effects.
References
- 1. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Z-Gly-Pro-AMC and Other Fluorogenic Substrates for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound-AMC) with other commonly used fluorogenic and alternative substrates for the measurement of protease activity. The selection of an appropriate substrate is a critical determinant for the accuracy, sensitivity, and reliability of enzymatic assays. This document aims to facilitate this selection by presenting comparative performance data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.
Introduction to Fluorogenic Protease Substrates
Fluorogenic substrates are invaluable tools in biochemical and pharmaceutical research for the continuous monitoring of enzyme activity. These molecules are typically composed of a peptide sequence recognized by a specific protease, linked to a fluorophore, such as 7-amido-4-methylcoumarin (AMC). In their intact state, these substrates are either non-fluorescent or exhibit low fluorescence. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.
This compound-AMC is a well-established fluorogenic substrate primarily utilized for assaying the activity of prolyl endopeptidase (PREP), also known as post-proline cleaving enzyme.[1][2] The Gly-Pro dipeptide sequence is also recognized by other proteases, most notably Dipeptidyl Peptidase-4 (DPP-4), making the uncapped version, Gly-Pro-AMC, a widely used substrate for this enzyme.[3] The N-terminal benzyloxycarbonyl (Z) group on this compound-AMC serves to block cleavage by exopeptidases, thereby increasing its specificity for endopeptidases like PREP.
Performance Comparison of Substrates
The choice of substrate significantly impacts assay performance, with key considerations being sensitivity, specificity, and the type of detection method. The following tables provide a comparative overview of this compound-AMC and other substrates for proteases such as DPP-4 and prolyl endopeptidase.
Substrate Types and General Characteristics
| Substrate Type | Example Substrate | Detection Method | Key Advantages | Key Disadvantages |
| Fluorogenic | This compound-AMC, Gly-Pro-AMC | Fluorometric | High sensitivity (approx. 10-fold higher than chromogenic), suitable for low sample volumes.[4][5] | Higher cost, potential for fluorescence quenching by interfering compounds. |
| Chromogenic | Gly-Pro-p-nitroanilide (GP-pNA) | Colorimetric | Cost-effective, simple protocol. | Lower sensitivity, potential for interference from colored compounds. |
| Luminescent | Gly-Pro-aminoluciferin | Luminescent | Highest sensitivity (at least 20-fold more sensitive than fluorogenic assays).[6] | Highest cost, requires specific luciferase reagents.[4] |
Comparative Kinetic Parameters
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are critical parameters for characterizing the interaction between an enzyme and its substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction. The catalytic efficiency is often expressed as kcat/Km. It is important to note that direct comparison of these parameters across different studies can be challenging due to variations in experimental conditions such as enzyme source, buffer composition, pH, and temperature.
For Dipeptidyl Peptidase-4 (DPP-4)
| Substrate | Enzyme Source | Km | Vmax | Assay Conditions | Reference |
| Gly-Pro-p-nitroanilide (GP-pNA) | Human Serum | 0.5 mM | 50 U/L | Not specified | [7] |
| Gly-Pro-AMC | Recombinant Human DPP-4 | Not specified | Not specified | 100 mM Tris/HCl buffer, pH 7.4, 0.1 mg/ml BSA, 37°C | [8] |
For Prolyl Endopeptidase (PREP) and Fibroblast Activation Protein (FAP)
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions | Reference | |---|---|---|---|---|---| | this compound-AMC | FAP | - | - | - | 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5 |[8] | | this compound-AMC | PREP | - | - | - | Not specified |[9][10] |
Note: "-" indicates that the data was not available in the cited sources.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are standard protocols for enzymatic assays using fluorogenic substrates.
General Protocol for Determining Enzyme Kinetics (Km and Vmax)
This protocol outlines the steps to determine the kinetic parameters of a protease using a fluorogenic substrate.
Materials:
-
Purified protease of interest
-
Fluorogenic substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (specific to the enzyme, e.g., Tris-HCl with appropriate pH and additives)
-
96-well black, opaque-walled microplates with clear bottoms
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
Procedure:
-
Enzyme Preparation: Dilute the purified enzyme to a fixed, appropriate concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Dilution Series: Prepare a series of dilutions of the fluorogenic substrate in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km value.
-
Assay Setup:
-
Add a fixed volume of the diluted enzyme solution to each well of the 96-well plate.
-
Include "no-enzyme" control wells containing only the assay buffer for each substrate concentration to measure background fluorescence.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of each substrate dilution to the corresponding wells.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes. The excitation and emission wavelengths should be optimized for the specific fluorophore (e.g., ~360-380 nm excitation and ~440-460 nm emission for AMC).[11]
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of each curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis to determine the Km and Vmax values.[9]
-
Specific Protocol: DPP-4 Activity Assay using Gly-Pro-AMC
This protocol is a standard procedure for measuring DPP-4 activity.[4]
Materials:
-
DPP-4 enzyme (recombinant or from biological samples)
-
Gly-Pro-AMC substrate solution (e.g., 1 mM in assay buffer)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of any test compounds (e.g., inhibitors) and a positive control in the assay buffer.
-
Dilute the DPP-4 enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Test wells: 25 µL of test compound dilution and 50 µL of DPP-4 enzyme solution.
-
Control wells (100% activity): 25 µL of assay buffer and 50 µL of DPP-4 enzyme solution.
-
Blank wells (no enzyme): 75 µL of assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.
-
Data Analysis: Calculate the enzyme activity or the percent inhibition by the test compounds after subtracting the background fluorescence from the blank wells.
Mandatory Visualizations
Enzymatic Reaction of a Fluorogenic Substrate
Caption: Enzymatic cleavage of this compound-AMC by a protease to yield a fluorescent product.
Experimental Workflow for a Fluorogenic Protease Assay
Caption: A typical experimental workflow for a fluorogenic protease activity assay.
Simplified Signaling Pathway Involving DPP-4
Caption: Simplified signaling pathway illustrating the role of DPP-4 in inactivating GLP-1.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Phytaspase Proteolytic Activity Using Fluorogenic Peptide Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasensitive fluorogenic substrates for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Z-Gly-Pro Assay Results: A Comparative Guide to Using Specific Inhibitors
For researchers, scientists, and drug development professionals, the accurate measurement of prolyl peptidase activity is critical. The Z-Gly-Pro-AMC assay is a widely used tool for this purpose, offering a convenient fluorometric method to assess the activity of enzymes like Dipeptidyl Peptidase IV (DPP4), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP). However, the overlapping substrate specificity of these enzymes necessitates rigorous validation of assay results. This guide provides a comprehensive comparison of the this compound assay with alternative methods, supported by experimental data, and details the crucial role of specific inhibitors in ensuring data accuracy.
Performance Comparison of Prolyl Peptidase Assays
The choice of assay for measuring prolyl peptidase activity depends on factors such as required sensitivity, sample throughput, and the specific enzyme of interest. Below is a comparison of common assay formats.
| Assay Type | Principle | Primary Measurement | Typical Sensitivity | Advantages | Disadvantages |
| Fluorogenic Assay (this compound-AMC) | Enzymatic cleavage of a non-fluorescent substrate (this compound-AMC) releases a fluorescent reporter (AMC). | Rate of fluorescence increase (Ex/Em ~380/460 nm)[1][2] | Picomolar to Nanomolar (pM-nM) | High sensitivity, suitable for kinetic studies and high-throughput screening (HTS).[3] | Potential for autofluorescence from samples; substrate not entirely specific to one enzyme. |
| Chromogenic Assay (this compound-pNA) | Enzymatic cleavage of a colorless substrate (this compound-pNA) releases a colored product (p-nitroaniline). | Increase in absorbance at 405 nm. | Micromolar (µM) range | Simple, inexpensive, and suitable for endpoint assays. | Lower sensitivity compared to fluorogenic and luminescent assays (approximately 10-fold less sensitive than fluorometric).[3] |
| Luminescent Assay | Enzymatic cleavage of a proluciferin substrate releases a substrate for luciferase, generating light. | Light output (luminescence). | Femtomolar (fM) to Picomolar (pM) range | Extremely high sensitivity, low background signal.[4] | Requires specific reagents (luciferase) and instrumentation. |
| LC-MS/MS Based Assay | Direct measurement of the cleavage product (e.g., Gly-Pro) by liquid chromatography-tandem mass spectrometry. | Mass-to-charge ratio (m/z) of the product. | High | High specificity and can use a wider range of substrates; not susceptible to optical interference.[5][6][7] | Lower throughput, requires specialized equipment and expertise. |
| ELISA | Antibody-based detection of the enzyme protein itself. | Colorimetric or chemiluminescent signal. | Picogram per milliliter (pg/mL) | Highly specific for the target enzyme protein; quantifies enzyme concentration, not activity. | Does not measure enzymatic activity; can be more complex and time-consuming than activity assays. |
The Critical Role of Specific Inhibitors
Given that the this compound-AMC substrate can be cleaved by multiple prolyl peptidases, including DPP4, FAP, DPP8, and DPP9, the use of specific inhibitors is essential to validate which enzyme is responsible for the observed activity in a given sample.[8] By pre-incubating the sample with a known selective inhibitor for a particular enzyme, a reduction in signal can confirm the contribution of that enzyme to the total activity.
Workflow for this compound Assay Validation Using Specific Inhibitors:
Workflow for validating this compound assay results.
Signaling Pathways of Target Enzymes
Understanding the distinct biological roles of DPP4, FAP, and PREP highlights the importance of differentiating their activities. These enzymes are involved in various signaling pathways crucial for metabolism, tissue remodeling, and inflammation.
Signaling pathways of DPP4, FAP, and PREP.
Experimental Protocols
This compound-AMC Fluorometric Assay
This protocol outlines the general procedure for measuring prolyl peptidase activity using this compound-AMC and validating the results with specific inhibitors.
Materials:
-
This compound-AMC substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme-containing sample (e.g., cell lysate, plasma)
-
Specific inhibitors (e.g., Sitagliptin for DPP4, FAPI for FAP, a PREP-specific inhibitor)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound-AMC in Assay Buffer. The final concentration will need to be optimized but is typically in the range of 100-200 µM.
-
Dilute the enzyme sample to the desired concentration in Assay Buffer.
-
Prepare stock solutions of the specific inhibitors in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add your enzyme sample to triplicate wells.
-
To a parallel set of wells, add the enzyme sample and the specific inhibitor.
-
Include control wells with Assay Buffer only (no enzyme) to measure background fluorescence.
-
Include control wells with the enzyme sample and the inhibitor solvent (e.g., DMSO) to account for any solvent effects.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound-AMC working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically over 30-60 minutes with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.
-
Subtract the V₀ of the no-enzyme control from all other wells.
-
Compare the V₀ of the uninhibited sample with the V₀ of the samples containing specific inhibitors to determine the contribution of each enzyme to the total activity.
-
Alternatives to the this compound Assay
a) ELISA for Enzyme Quantification
This method quantifies the amount of a specific enzyme protein in a sample.
Materials:
-
Commercially available ELISA kit for the target enzyme (e.g., Human DPP4 ELISA Kit).[9]
-
Sample (e.g., serum, plasma, cell culture supernatant).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
The absorbance is read at 450 nm, and the concentration of the enzyme in the samples is determined by comparison to a standard curve.
b) LC-MS/MS for Activity Measurement
This method provides a highly specific measurement of enzyme activity by directly detecting the product of substrate cleavage.
Materials:
-
Substrate (e.g., Gly-Pro-pNA or a specific endogenous peptide).
-
Enzyme-containing sample.
-
LC-MS/MS system.
Procedure:
-
Incubate the enzyme sample with the chosen substrate under optimized conditions.
-
Stop the reaction at specific time points.
-
Analyze the reaction mixture by LC-MS/MS to quantify the amount of the specific cleavage product (e.g., Gly-Pro).[7]
-
The enzyme activity is proportional to the rate of product formation.
References
- 1. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europub.co.uk [europub.co.uk]
- 3. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bioluminescent assay for the sensitive detection of proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development, validation and application of a liquid chromatography-tandem mass spectrometry method for the activity and inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human DPP4 ELISA Kit [ABIN5564599] - Cell Culture Cells, Plasma, Serum [antibodies-online.com]
A Researcher's Guide to Confirming Z-Gly-Pro Cleavage Specificity
The synthetic peptide Z-Gly-Pro is a widely utilized substrate in biochemical assays to measure the activity of proline-specific peptidases. Its derivatives, often linked to a chromogenic (p-nitroanilide, pNA) or fluorogenic (7-amido-4-methylcoumarin, AMC) reporter group, provide a convenient method for monitoring enzymatic activity.[1][2] However, a significant challenge arises from the fact that multiple enzymes can recognize and cleave the Gly-Pro sequence. This lack of absolute specificity necessitates rigorous experimental controls to ensure that the observed activity originates from the enzyme of interest.
This guide provides a comparative overview of experimental methods to confirm the specificity of this compound cleavage, tailored for researchers in biochemistry, cell biology, and drug development. We will explore techniques ranging from the use of selective inhibitors and substrate panels to advanced analytical methods, complete with experimental protocols and comparative data.
Potential Enzymes Targeting the this compound Sequence
Several distinct classes of peptidases have been shown to cleave this compound-based substrates. Understanding the primary candidates is the first step in designing specificity experiments.
-
Prolyl Oligopeptidase (POP) , also known as Prolyl Endopeptidase (PEP): A cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[1][3]
-
Dipeptidyl Peptidase IV (DPP-IV) : A serine exopeptidase that cleaves N-terminal dipeptides from polypeptides, with a preference for proline or alanine in the penultimate position.[4][5][6]
-
Fibroblast Activation Protein (FAP) : A serine protease with both exopeptidase and endopeptidase activity, showing a strict requirement for glycine at the P2 position and proline at the P1 position for its endopeptidase function.[7][8][9]
-
Prolidase : A dipeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline.[10][11]
Method 1: Selective Inhibition Assay
The most direct method to attribute this compound cleavage to a specific enzyme is to demonstrate that the activity is abolished by a selective inhibitor. By comparing the reaction rate in the presence and absence of a known inhibitor, researchers can quantify the contribution of the target enzyme.
Experimental Workflow: Selective Inhibition
Comparative Data: Selective Inhibitors for Proline-Specific Peptidases
| Inhibitor | Target Enzyme | Typical Concentration | Selectivity Notes |
| Z-Pro-prolinal | Prolyl Oligopeptidase (POP) | 1-10 µM | Highly selective for POP; does not inhibit FAP or DPP-IV.[3] |
| N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone | Prolyl Oligopeptidase (POP) | ~0.3 µM | An irreversible, active-site-directed inhibitor specific to POP.[12] |
| Sitagliptin / Vildagliptin | Dipeptidyl Peptidase IV (DPP-IV) | 1-100 nM | Highly potent and selective inhibitors of DPP-IV, widely used as diabetes medication.[5] |
| Talabostat (PT-100) | FAP, DPP family | 1-10 µM | Potent inhibitor of FAP and most dipeptidyl peptidases. |
| Ac-Gly-Pro-cmk | FAP | 10-100 µM | A peptidyl-chloromethyl ketone that inhibits FAP but not DPP-IV.[8] |
| Cbz-Pro | Prolidase | ~90 µM (Kᵢ) | A known competitive inhibitor of prolidase.[10] |
Protocol: Colorimetric Inhibition Assay Using this compound-pNA
This protocol is designed for a 96-well plate format.
-
Reagent Preparation :
-
Assay Buffer : 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock : 5 mM this compound-pNA in a suitable solvent like DMSO.[13]
-
Inhibitor Stock : Prepare a 100x stock of the selective inhibitor in DMSO.
-
-
Assay Plate Setup :
-
Test Wells : Add 1 µL of inhibitor stock to wells containing your enzyme source (e.g., 20 µL of cell lysate) and 79 µL of Assay Buffer.
-
Control Wells : Add 1 µL of vehicle (DMSO) to wells containing the enzyme source and 79 µL of Assay Buffer.
-
Blank Wells : Add 80 µL of Assay Buffer and 20 µL of Lysis Buffer (without enzyme).[13]
-
-
Pre-incubation : Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add 20 µL of 5 mM Substrate Stock to all wells to start the reaction (final volume 120 µL).
-
Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405-410 nm every 1-2 minutes for 30-60 minutes.[1][13]
-
Data Analysis :
-
Subtract the absorbance of the blank wells from the test and control wells.
-
Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition: (1 - (Rate_inhibited / Rate_control)) * 100. A high percentage of inhibition confirms the activity is from the target enzyme.
-
Method 2: Substrate Panel Comparison
This approach uses a panel of different peptide substrates to create a "specificity fingerprint" for the enzyme activity in your sample. If the activity is predominantly from one enzyme, it should efficiently cleave its preferred substrates while showing lower activity towards substrates for other peptidases.
Logic: Substrate Panel Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction [jstage.jst.go.jp]
- 12. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Parameters of Enzymes Utilizing Z-Gly-Pro Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), for key enzymes that utilize synthetic Z-Gly-Pro substrates. The data presented is intended to assist researchers in selecting the appropriate substrate and in understanding the enzymatic behavior of therapeutically relevant proteins such as Dipeptidyl Peptidase IV (DPP-IV) and Prolidase.
Enzyme Kinetics: A Tale of Two Substrates
The this compound motif is a common recognition sequence for several peptidases. Variations in the C-terminal leaving group of these synthetic substrates can significantly influence the kinetic parameters of the enzymatic reaction, providing insights into substrate specificity and catalytic efficiency. This guide focuses on the comparative kinetics of DPP-IV and Prolidase with various this compound-based substrates.
Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. It plays a crucial role in glucose metabolism by inactivating incretins such as glucagon-like peptide-1 (GLP-1).[1][2] Consequently, DPP-IV inhibitors are a major class of drugs for the treatment of type 2 diabetes. Understanding the kinetics of different this compound substrates with DPP-IV is vital for the development and characterization of new inhibitors.
Table 1: Comparison of Kinetic Parameters for DPP-IV with Various Substrates
| Substrate | K_m (mM) | V_max (µmol/min/mg) | Enzyme Source | Reference |
| Gly-Pro-p-nitroanilide | 0.2 | Not Reported | Recombinant Human DPP-IV | [3] |
| Ala-Pro-p-nitroanilide | 0.2 | Not Reported | Recombinant Human DPP-IV | [3] |
| Gly-Pro-2-naphthylamide | 0.66 | Not Reported | Not Specified | [4] |
| Ala-Ala-2-naphthylamide | 1 | Not Reported | Not Specified | [4] |
| Gly-Pro-AMC | 0.05 | Not Reported | Soluble Human DPP-IV | [5] |
Note: V_max values are often reported in various units (e.g., absorbance units/min, fluorescence units/min) and are dependent on enzyme concentration and assay conditions, making direct comparison across different studies challenging without normalization.
Prolidase
Prolidase is a manganese-dependent cytosolic exopeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline.[6][7] It is essential for the final stages of collagen degradation and recycling of proline.[7] Prolidase deficiency is a rare autosomal recessive disorder.[8] The enzyme's preferred substrate is Gly-Pro.[7][8]
Table 2: Comparison of Kinetic Parameters for Human Prolidase with Different Dipeptide Substrates
| Substrate | K_m (mM) | V_max (µmol Pro/min/mg) | Enzyme Variant | Reference |
| Gly-Pro | 2.5 ± 0.3 | 2.8 ± 0.1 | Wild Type | [9] |
| Phe-Pro | 3.3 ± 0.5 | 1.5 ± 0.1 | Wild Type | [9] |
| Gly-Pro | 10.3 ± 2.1 | 0.08 ± 0.01 | p.Glu412Lys Mutant | [9] |
| Phe-Pro | 12.1 ± 2.5 | 0.05 ± 0.01 | p.Glu412Lys Mutant | [9] |
Experimental Protocols
The determination of K_m and V_max values is crucial for understanding enzyme kinetics. Below are generalized protocols for assays using chromogenic and fluorogenic this compound substrates.
General Protocol for Chromogenic Substrates (e.g., this compound-pNA)
This method relies on the cleavage of the this compound-p-nitroanilide (pNA) substrate, which releases the chromophore p-nitroaniline, resulting in an increase in absorbance at 405-410 nm.
Materials:
-
Purified enzyme (e.g., DPP-IV or Prolidase)
-
This compound-pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, containing 150 mM NaCl)[3]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound-pNA in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.05 mM to 2 mM).
-
Enzyme Preparation: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use.
-
Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Reaction Initiation: To start the reaction, add a corresponding volume of each substrate dilution to the wells containing the enzyme. The final volume in each well should be constant.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.[3] Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V_0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of pNA release can be calculated using the Beer-Lambert law.
-
Plot V_0 against the substrate concentration ([S]).
-
Determine K_m and V_max by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot (1/V_0 vs. 1/[S]).
-
General Protocol for Fluorogenic Substrates (e.g., this compound-AMC)
This assay is based on the enzymatic cleavage of a substrate like Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which releases the fluorescent group AMC.[5]
Materials:
-
Purified enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate and Enzyme Preparation: Follow similar steps as for the chromogenic assay, preparing a range of substrate concentrations and a working enzyme solution.
-
Assay Setup: In a 96-well black microplate, add the enzyme solution to each well.
-
Reaction Initiation: Add the different substrate concentrations to the wells to start the reaction.
-
Fluorescence Measurement: Place the plate in a microplate reader pre-set to the appropriate excitation (e.g., ~360 nm) and emission (e.g., ~460 nm) wavelengths for AMC.[5] Monitor the increase in fluorescence over time.
-
Data Analysis: Calculate the initial velocities from the linear phase of the fluorescence signal increase. Determine K_m and V_max using non-linear regression to the Michaelis-Menten equation or a linearized plot.
Signaling Pathways and Experimental Workflows
To visualize the broader biological context of these enzymes and the experimental process, the following diagrams are provided.
Caption: Prolidase signaling through the EGFR/PI3K/Akt/mTOR pathway.[10][11]
Caption: DPP-IV potentiates the Activin/Nodal signaling pathway.[12][13]
Caption: General workflow for determining enzyme kinetic parameters.
References
- 1. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prolidase Stimulates Proliferation and Migration through Activation of the PI3K/Akt/mTOR Signaling Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway -BMB Reports | Korea Science [koreascience.kr]
- 13. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Z-Gly-Pro Based Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods utilizing the Z-Gly-Pro (N-carbobenzoxy-glycyl-prolyl) peptide sequence as a substrate for detecting and quantifying the activity of specific proteases, notably Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP). While direct inter-laboratory validation studies for these methods are not extensively documented in publicly available literature, this document synthesizes information from various sources to present a comparative overview of the common assay formats. The objective is to provide researchers with the necessary information to select and implement the most suitable method for their specific research needs.
The this compound sequence is a key substrate for a class of serine proteases that cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline residue at the penultimate position.[1][2] The accurate and reproducible measurement of the activity of these enzymes is crucial in various fields, including drug discovery for type 2 diabetes and cancer research.[2][3]
Comparison of Analytical Methods
Several analytical methods employ this compound or analogous substrates, each with distinct advantages and limitations in terms of sensitivity, specificity, and throughput. The primary methods include fluorometric, colorimetric, luminescent, and liquid chromatography-mass spectrometry (LC-MS) based assays.
Data Presentation: Summary of Quantitative Performance
The following table summarizes the key characteristics of the different assay formats. It is important to note that performance metrics can vary based on specific experimental conditions, enzyme source, and purity.
| Method | Substrate Example | Detection Method | Relative Sensitivity | Key Advantages | Key Disadvantages |
| Fluorometric | This compound-AMC | Fluorescence (Ex/Em ~380/460 nm) | High | Good sensitivity, suitable for high-throughput screening (HTS).[4] | Potential for background fluorescence from compounds; substrate not entirely specific for a single enzyme.[4][5] |
| Colorimetric | This compound-pNA | Absorbance (405-410 nm) | Moderate | Simple, cost-effective, and straightforward.[6] | Lower sensitivity compared to fluorescent and luminescent methods.[4][6] |
| Luminescent | Gly-Pro-aminoluciferin | Luminescence | Very High | Excellent sensitivity, avoids inherent fluorescent background signals, and has a stable signal.[4][7] | Generally higher reagent cost. |
| LC-MS | This compound-pNA | Mass Spectrometry | High | Allows for the use of a wider selection of substrates and direct measurement of product formation, reducing interference.[8] | Requires specialized equipment and expertise; lower throughput. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited.
Fluorometric Assay for FAP or DPP-IV Activity
This protocol is a generalized procedure for measuring FAP or DPP-IV activity using a fluorogenic this compound-AMC substrate.[1][9]
Materials:
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5.[9]
-
Recombinant Human FAP or DPP-IV.
-
Substrate: this compound-AMC (10 mM stock in DMSO).[9]
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the recombinant enzyme (e.g., rhFAP to 0.2 µg/mL) in Assay Buffer.[9]
-
Substrate Preparation: Dilute the this compound-AMC substrate to the desired final concentration (e.g., 100 µM) in Assay Buffer.[9]
-
Reaction Setup:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Include a substrate blank containing 50 µL of Assay Buffer without the enzyme.[9]
-
-
Initiate Reaction: Add 50 µL of the diluted substrate solution to each well to start the reaction.[9]
-
Measurement: Immediately begin reading the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in kinetic mode for a set period (e.g., 5-30 minutes) at a constant temperature (e.g., 37°C).[9][10]
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min) from the linear portion of the curve.
-
Subtract the rate of the substrate blank from the rate of the enzyme-containing wells.
-
A standard curve of free 7-amino-4-methylcoumarin (AMC) can be used to convert the fluorescence units to the amount of product formed (e.g., pmol/min/µg of enzyme).[5][9]
-
Colorimetric Assay for DPP-IV Activity
This protocol describes the use of a chromogenic substrate, Gly-Pro-pNA, to measure DPP-IV activity.[6][8]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Purified DPP-IV enzyme.
-
Substrate: Gly-Pro-pNA.
-
96-well clear microplate.
-
Absorbance microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of DPP-IV and Gly-Pro-pNA in Assay Buffer at desired concentrations.
-
Reaction Setup:
-
Add the DPP-IV enzyme solution to the wells of the microplate.
-
Include a blank with Assay Buffer instead of the enzyme.[8]
-
-
Initiate Reaction: Add the Gly-Pro-pNA substrate solution to all wells to start the reaction.[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).[8]
-
Data Analysis: The rate of p-nitroanilide (pNA) release is determined by the increase in absorbance over time and is directly proportional to the enzyme activity.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic cleavage of a this compound based substrate by DPP-IV or FAP.
Caption: General workflow for a fluorometric this compound based enzyme activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.es [promega.es]
- 3. AID 736685 - Inhibition of human FAP using this compound-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DPPIV-Glo™ Protease Assay [promega.com]
- 8. rsc.org [rsc.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
A Researcher's Guide to Protease Activity Assays: Z-Gly-Pro versus FRET-Based Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount for understanding biological processes and developing novel therapeutics. The choice of substrate is a critical determinant of assay performance. This guide provides an objective comparison of two widely used substrate types: the chromogenic substrate Z-Gly-Pro and Förster Resonance Energy Transfer (FRET)-based substrates.
This comparison guide delves into the principles of each substrate class, presents supporting experimental data, and provides detailed protocols to assist researchers in selecting the optimal assay for their specific needs.
Principle of Detection
This compound Substrates: These are chromogenic substrates, most commonly utilizing a p-nitroanilide (pNA) group. The substrate, for instance, this compound-pNA, is colorless. Upon cleavage of the amide bond between the proline and the pNA moiety by a protease, the yellow chromophore p-nitroaniline is released.[1] The rate of pNA formation, which is directly proportional to the enzyme's activity, can be measured by monitoring the increase in absorbance at approximately 405-410 nm.[1][2] This method is straightforward and relies on basic spectrophotometric equipment.
FRET-Based Substrates: These substrates employ the principle of Förster Resonance Energy Transfer.[3] A FRET substrate consists of a peptide sequence containing the protease cleavage site, flanked by a donor and an acceptor fluorophore.[4] When the substrate is intact, the donor and acceptor are in close proximity (typically 1-10 nm), and upon excitation of the donor, energy is non-radiatively transferred to the acceptor, resulting in quenched donor fluorescence and enhanced acceptor emission.[5] Proteolytic cleavage separates the donor and acceptor, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[6] This change in fluorescence is the basis for measuring protease activity.[7]
Performance Comparison
The choice between this compound and FRET-based substrates often depends on the specific requirements of the experiment, such as sensitivity, cost, and the nature of the sample.
| Feature | This compound-pNA (Chromogenic) | FRET-Based Substrates |
| Detection Principle | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Sensitivity | Micromolar (µM) range[8] | Nanomolar (nM) to picomolar (pM) range[8][9] |
| Signal Type | Signal increase | Ratiometric or signal increase/decrease[3] |
| Advantages | - Relatively inexpensive- Simple data analysis- Widely available | - High sensitivity- Continuous, real-time monitoring- Suitable for high-throughput screening- Can be used in complex biological mixtures and live cells[4][6] |
| Disadvantages | - Lower sensitivity compared to FRET- Potential for interference from colored compounds in the sample- Insolubility at high concentrations can be a limitation[10] | - Higher cost- Requires more sophisticated instrumentation (fluorometer)- Careful selection of FRET pairs is crucial to avoid spectral overlap and background fluorescence |
Quantitative Data Comparison: Prolyl Endopeptidase
Direct comparative studies of the same protease with both this compound-pNA and a FRET-based substrate are limited. However, we can compile representative kinetic data from different studies to provide an overview of the typical performance. Prolyl endopeptidase (PREP) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues and is a common target for this compound-pNA.[11][12]
| Substrate | Enzyme Source | Km | kcat | kcat/Km (M-1s-1) |
| This compound-pNA | Wild-type Aeromonas punctata PEP | 0.81 mM[13] | 505 s-1[13] | 6.23 x 105[13] |
| Suc-Ala-Pro-pNA * | Myxococcus xanthus PEP | 0.49 mM[14] | 100 s-1[14] | 2.04 x 105[14] |
| Abz-FRK(Dnp)P-OH | Angiotensin-Converting Enzyme (ACE) | - | - | 5.26 x 107[7] |
| CyPet-(pre-SUMO1)-YPet | SENP1 | - | - | 3.2 x 107[15][16] |
Note: Data for Suc-Ala-Pro-pNA is included as a comparable chromogenic substrate for PREP due to solubility issues reported for this compound-pNA at higher concentrations.[10] Data for FRET substrates with other proteases are provided to illustrate the typical range of catalytic efficiencies observed with this technology.
Signaling Pathway and Experimental Workflow
Prolyl Endopeptidase in Neuropeptide Degradation
Prolyl endopeptidase plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides, thereby influencing numerous physiological processes.[12][13] For instance, by degrading neuropeptides in the brain, PREP can modulate signaling pathways involved in neurological functions.[17]
Caption: PREP terminates neuropeptide signaling by cleavage.
Experimental Workflow
The general workflows for conducting protease assays with this compound-pNA and FRET-based substrates are outlined below.
Caption: Side-by-side workflow for chromogenic and FRET assays.
Experimental Protocols
Protocol 1: this compound-pNA Chromogenic Assay for Prolyl Endopeptidase Activity
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials:
-
Prolyl Endopeptidase (or sample containing the enzyme)
-
This compound-pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve this compound-pNA in a suitable solvent (e.g., dioxane or DMSO) to a concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the enzyme to the desired concentration in Assay Buffer.
-
Dilute the this compound-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of enzyme solution
-
For the blank, add Y µL of Assay Buffer instead of the enzyme solution.
-
-
Pre-incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add Z µL of the this compound-pNA working solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 410 nm every 1-2 minutes for a period of 30-60 minutes.[1]
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
Plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (ε of pNA ≈ 8,800 M⁻¹cm⁻¹).[1]
-
Protocol 2: FRET-Based Assay for Protease Activity
This protocol provides a general framework for a FRET-based protease assay. The specific FRET substrate, excitation/emission wavelengths, and buffer conditions will depend on the protease of interest and the chosen FRET pair.
Materials:
-
Protease of interest
-
FRET peptide substrate specific for the protease
-
Assay Buffer (optimized for the specific protease)
-
96-well black microplate (to minimize background fluorescence)
-
Fluorescence microplate reader with appropriate filters for the FRET pair
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve the FRET substrate in a suitable solvent (e.g., DMSO) to a concentration of 1-10 mM.
-
Prepare Working Solutions:
-
Dilute the protease to various concentrations in Assay Buffer.
-
Dilute the FRET substrate stock solution in Assay Buffer to the desired final concentration (typically in the nanomolar to low micromolar range).
-
-
Set up the Reaction: In a 96-well black microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of protease solution
-
For the blank, add Y µL of Assay Buffer instead of the protease solution.
-
-
Pre-incubate: Incubate the plate at the optimal temperature for the protease for 5 minutes.
-
Initiate the Reaction: Add Z µL of the FRET substrate working solution to each well.
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity of the donor and/or acceptor at their respective excitation and emission wavelengths over time.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the sample readings.
-
Calculate the ratio of acceptor to donor fluorescence or the change in donor/acceptor fluorescence over time.
-
Plot the fluorescence change or ratio versus time to determine the initial reaction velocity.
-
Conclusion
Both this compound and FRET-based substrates are valuable tools for measuring protease activity. This compound-pNA offers a cost-effective and straightforward method suitable for many applications, though its sensitivity is limited. FRET-based substrates provide significantly higher sensitivity, making them ideal for high-throughput screening, kinetic studies of potent inhibitors, and assays in complex biological samples. The choice of substrate should be guided by the specific experimental goals, required sensitivity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 10. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 13. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative FRET (Förster Resonance Energy Transfer) analysis for SENP1 protease kinetics determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolyl endopeptidase remodels macrophage function as a novel transcriptional coregulator and inhibits fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Z-Gly-Pro: A Guide to Safety and Compliance
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like Z-Gly-Pro (N-Cbz-glycyl-L-proline) is a critical component of laboratory safety and environmental responsibility.[1][2] Due to the specialized nature of many research-grade peptides, comprehensive safety data may not always be readily available.[3][4] Therefore, a cautious and systematic approach to waste management is essential. This guide provides step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although this compound is not classified as acutely hazardous, its full toxicological properties may not be extensively documented.[5] Consequently, it should be handled with care, assuming it to be a potentially hazardous chemical.[4][6]
Personal Protective Equipment (PPE) is mandatory: [3][4][5]
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against accidental splashes.[1][3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1][3]
-
Body Protection: A buttoned lab coat is essential to protect skin and clothing from contamination.[1][3]
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3][6]
This compound Properties and Hazard Summary
| Property | Data | Reference |
| Molecular Formula | C₁₅H₁₈N₂O₅ | [7] |
| Molecular Weight | 306.32 g/mol | [7] |
| Appearance | White or light yellow powder | |
| Primary Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance. | |
| Storage | Store at 0-8°C. |
Step-by-Step Disposal Procedures
The proper method for disposing of this compound waste depends on its form (solid or liquid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash. [1][3][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired powder, contaminated pipette tips, vials, gloves, and other labware, in a dedicated and clearly labeled hazardous waste container.[3][4][5][6] A high-density polyethylene (HDPE) container is generally suitable.[3][4]
-
Liquid Waste: Collect all liquid waste containing this compound, such as reaction mixtures or solutions, in a separate, clearly labeled, and leak-proof hazardous waste container.[4][6] Ensure the container is compatible with the solvents used.[6]
2. Labeling:
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound" or "N-Cbz-glycyl-L-proline," the date of waste generation, and any known primary hazards (e.g., "Potentially Toxic," "Irritant").[3]
3. Storage:
Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.[3]
4. Consultation and Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][3] Provide the EHS department with all available information about the compound.
-
The final disposal of chemical waste must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][8] Incineration is a common method for the final disposal of chemical and pharmaceutical waste.[2]
Experimental Protocol: Potential Inactivation of Peptide Waste
For liquid waste containing this compound, chemical inactivation through hydrolysis may be an option before disposal, but this must be approved by your institution's EHS department. The goal is to break the peptide bond.
Methodology:
-
Acidic or Basic Hydrolysis:
-
Under controlled conditions and in an appropriate chemical fume hood, the peptide solution can be treated with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to hydrolyze the peptide. A common approach is to add the inactivation solution to the peptide waste at a 10:1 ratio.[5]
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation.[5]
-
-
Neutralization:
-
Collection:
-
Collect the neutralized waste in a clearly labeled hazardous waste container for disposal.[5]
-
Even after inactivation and neutralization, the waste may still need to be disposed of as hazardous waste. Always confirm the appropriate disposal route with your EHS department.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
